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  • Product: methyl methyl(phenyl)carbamodithioate
  • CAS: 62603-94-5

Core Science & Biosynthesis

Foundational

chemical and physical properties of methyl methyl(phenyl)carbamodithioate

Foreword The field of organic sulfur chemistry presents a vast landscape of compounds with diverse and often underexplored properties. Among these, dithiocarbamates stand out for their unique electronic characteristics a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The field of organic sulfur chemistry presents a vast landscape of compounds with diverse and often underexplored properties. Among these, dithiocarbamates stand out for their unique electronic characteristics and their utility as versatile ligands in coordination chemistry and materials science. This technical guide focuses on a specific, yet intriguing member of this family: methyl methyl(phenyl)carbamodithioate. While its direct applications are not yet widely documented, its structural features suggest a rich potential. This document aims to provide a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an exploration of its expected analytical characteristics. By synthesizing information from related compounds and established chemical principles, this guide serves as a foundational resource for researchers and professionals in drug development and materials science, encouraging further investigation into this promising molecule.

Molecular Structure and Identification

Methyl methyl(phenyl)carbamodithioate, systematically named methyl N-methyl-N-phenylcarbamodithioate, is a dithiocarbamate ester. The core of its structure is the carbamodithioate group (-S-C(=S)-N<). In this specific molecule, a methyl group is attached to the ester sulfur atom, and both a methyl and a phenyl group are attached to the nitrogen atom.

It is crucial to distinguish this compound from its isomer, methyl N-phenylcarbamodithioate (CAS 701-73-5), where the nitrogen atom is bonded to a phenyl group and a hydrogen, not a second methyl group. This seemingly minor difference in structure can lead to significant variations in physical and chemical properties, including reactivity, solubility, and biological activity.

Key Structural Features:

  • Dithiocarbamate Core: The -NC(=S)S- moiety is the functional heart of the molecule, responsible for its chelating properties and characteristic reactivity.

  • N-Substitution: The presence of both a methyl and a phenyl group on the nitrogen atom influences the steric and electronic environment around the dithiocarbamate core.

  • S-Methyl Ester: The methyl group on the sulfur atom completes the ester functionality.

Physicochemical Properties

PropertyPredicted/Estimated ValueBasis for Estimation
Molecular Formula C9H11NS2Based on the chemical structure.
Molecular Weight 197.32 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow solid or oil at room temperature.Dithiocarbamates are often crystalline solids. The presence of the phenyl and methyl groups may result in a lower melting point compared to more symmetrical analogues.
Melting Point Not determined.Expected to be a low to moderate melting solid.
Boiling Point Not determined.Likely to decompose at higher temperatures, a common characteristic of dithiocarbamates.
Solubility Expected to be soluble in organic solvents (e.g., chloroform, dichloromethane, acetone) and insoluble in water.The nonpolar phenyl group and the overall organic nature of the molecule suggest poor water solubility.
Density Not determined.-

Synthesis of Methyl Methyl(Phenyl)carbamodithioate

The synthesis of methyl methyl(phenyl)carbamodithioate can be achieved through a two-step process. The first step involves the formation of the corresponding dithiocarbamate salt, sodium N-methyl-N-phenyl dithiocarbamate, from N-methylaniline and carbon disulfide in the presence of a base. The second step is the S-alkylation of this salt with a methylating agent.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including clear indicators of reaction progress and purity at each stage.

Step 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate [1]

  • Rationale: This step creates the nucleophilic dithiocarbamate anion, which is the key intermediate for the subsequent esterification. The use of a strong base like sodium hydroxide is essential to deprotonate the N-methylaniline, facilitating its reaction with carbon disulfide. The reaction is conducted at low temperatures to minimize side reactions and the decomposition of the dithiocarbamate product.

  • Methodology:

    • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of distilled water.

    • Cool the solution to between 2-4°C in an ice-salt bath.

    • Slowly add 21.4 g (0.2 mol) of N-methylaniline to the cooled sodium hydroxide solution with vigorous stirring.

    • Continue stirring and slowly add 15.2 g (0.2 mol) of carbon disulfide dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours. A yellowish-white precipitate should form.

    • Filter the solid product using a Büchner funnel and wash it with two small portions of cold diethyl ether to remove any unreacted starting materials.

    • Recrystallize the crude product from a minimal amount of hot acetone to yield pure sodium N-methyl-N-phenyl dithiocarbamate as a crystalline solid.

    • Dry the product in a vacuum desiccator.

Step 2: Synthesis of Methyl N-methyl-N-phenylcarbamodithioate

  • Rationale: This is a standard S-alkylation reaction. The dithiocarbamate anion is a soft nucleophile and readily attacks the electrophilic methyl group of a methylating agent like methyl iodide. The reaction is typically fast and proceeds at room temperature.

  • Methodology:

    • In a 100 mL round-bottom flask, dissolve the dried sodium N-methyl-N-phenyl dithiocarbamate (0.1 mol) from Step 1 in 50 mL of acetone.

    • With stirring, add a stoichiometric amount of methyl iodide (14.2 g, 0.1 mol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, a precipitate of sodium iodide will have formed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the residue in a mixture of water and dichloromethane.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl N-methyl-N-phenylcarbamodithioate.

    • The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formation of Dithiocarbamate Salt cluster_step2 Step 2: S-Alkylation NMA N-Methylaniline Salt Sodium N-methyl-N-phenyl dithiocarbamate NMA->Salt CS2 Carbon Disulfide CS2->Salt NaOH Sodium Hydroxide NaOH->Salt Product Methyl N-methyl-N-phenyl carbamodithioate Salt->Product MeI Methyl Iodide MeI->Product

Caption: Synthesis workflow for methyl N-methyl-N-phenylcarbamodithioate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized methyl N-methyl-N-phenylcarbamodithioate. The following techniques are recommended:

Spectroscopic Methods

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The dithiocarbamate moiety has several characteristic vibrational modes.

  • Expected Absorptions:

    • ν(C-N): A strong band is expected in the region of 1480-1520 cm⁻¹. This band has some double-bond character due to resonance, placing it at a higher frequency than a typical C-N single bond.

    • ν(C=S): A strong absorption is expected around 950-1050 cm⁻¹.

    • Aromatic C-H stretch: Peaks will be observed above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks will be observed just below 3000 cm⁻¹.

    • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR):

    • Phenyl protons: A multiplet in the region of 7.2-7.6 ppm, integrating to 5 protons.

    • N-Methyl protons: A singlet at approximately 3.4-3.7 ppm, integrating to 3 protons. The exact chemical shift will be influenced by the electronic effects of the dithiocarbamate group.

    • S-Methyl protons: A singlet at approximately 2.5-2.8 ppm, integrating to 3 protons. This signal is expected to be further upfield compared to the N-methyl protons due to the shielding effect of the sulfur atom.

  • ¹³C NMR (Carbon-13 NMR):

    • C=S carbon: A signal in the downfield region, typically around 190-210 ppm.

    • Aromatic carbons: Multiple signals in the 125-145 ppm range.

    • N-Methyl carbon: A signal around 40-45 ppm.

    • S-Methyl carbon: A signal further upfield, around 15-20 ppm.

4.1.3. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Results:

    • Molecular Ion (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.

    • Major Fragments:

      • Loss of the S-methyl group (-SCH₃) leading to a fragment at m/z = 150.

      • Cleavage of the C-S bond to give the N-methyl-N-phenylthiocarbamoyl cation [C₆H₅N(CH₃)CS]⁺ at m/z = 150.

      • The phenyl cation [C₆H₅]⁺ at m/z = 77 is also a likely fragment.

For comparison, the mass spectrum of the isomer, methyl N-phenylcarbamodithioate, shows a prominent molecular ion peak at m/z 183 and a base peak at m/z 135, corresponding to the loss of the SCH₃ group.[2]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product Purification Column Chromatography Start->Purification PurityCheck TLC Analysis Purification->PurityCheck IdentityConfirmation Structural Confirmation PurityCheck->IdentityConfirmation FTIR FTIR IdentityConfirmation->FTIR Functional Groups NMR ¹H and ¹³C NMR IdentityConfirmation->NMR Carbon-Hydrogen Framework MS Mass Spectrometry IdentityConfirmation->MS Molecular Weight & Fragmentation

Caption: Analytical workflow for the characterization of methyl methyl(phenyl)carbamodithioate.

Reactivity and Potential Applications

While specific applications for methyl methyl(phenyl)carbamodithioate have not been extensively reported, its chemical structure allows for predictions of its reactivity and potential uses.

  • Coordination Chemistry: Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. The bidentate coordination through the two sulfur atoms is a hallmark of their chemistry. The N-methyl-N-phenyl substitution provides a specific steric and electronic profile that could lead to complexes with unique catalytic or material properties.

  • Organic Synthesis: The dithiocarbamate group can be used as a protecting group or can be transformed into other functional groups. The reactivity of the C=S double bond and the lability of the S-methyl group can be exploited in various organic transformations.

  • Materials Science: Metal-dithiocarbamate complexes have been investigated for applications as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films. The specific substitution on the dithiocarbamate ligand can influence the decomposition pathway and the properties of the resulting nanomaterials.

  • Biological Activity: Many dithiocarbamate derivatives exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific activity is highly dependent on the substitution pattern. Further research would be needed to explore any potential biological applications of this compound.

Safety and Handling

No specific toxicological data for methyl methyl(phenyl)carbamodithioate is available. Therefore, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl methyl(phenyl)carbamodithioate represents an interesting target for chemical synthesis and characterization. While it remains a relatively unexplored compound, its synthesis is achievable through a straightforward two-step process. Its predicted physicochemical and spectroscopic properties, based on the well-established chemistry of dithiocarbamates, provide a solid foundation for its identification and purification. The potential applications of this molecule, particularly in coordination chemistry and materials science, warrant further investigation. This technical guide provides the necessary foundational knowledge for researchers to begin exploring the properties and potential of methyl methyl(phenyl)carbamodithioate.

References

  • Ekennia, A. C., Onwudiwe, D. C., Ume, C., & Ebenso, E. E. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications, 2015, 913424. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3032344, Methyl N-phenylcarbamodithioate. Retrieved from [Link].

Sources

Exploratory

theoretical and computational studies of methyl methyl(phenyl)carbamodithioate

An In-Depth Technical Guide to the Theoretical and Computational Studies of Methyl Methyl(phenyl)carbamodithioate Executive Summary Methyl methyl(phenyl)carbamodithioate (MMPC), also known as methyl N-methyl-N-phenyldith...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Studies of Methyl Methyl(phenyl)carbamodithioate

Executive Summary

Methyl methyl(phenyl)carbamodithioate (MMPC), also known as methyl N-methyl-N-phenyldithiocarbamate (CAS: 62603-94-5), is a highly versatile organosulfur compound. In contemporary chemical research, it serves two primary functions: as a foundational structural motif for Reversible Addition-Fragmentation chain Transfer (RAFT) agents in polymer chemistry, and as a robust ligand in the formation of heteroleptic transition metal complexes[1][2].

This whitepaper synthesizes the theoretical frameworks, Density Functional Theory (DFT) computational methodologies, and experimental protocols surrounding MMPC. By understanding the quantum mechanical underpinnings of its electronic structure, researchers can rationally design highly controlled polymerization workflows and novel bioactive metal complexes.

Theoretical Framework: Electronic Structure and Reactivity

The chemical behavior of MMPC is dictated by the highly delocalized


-electron system across the dithiocarbamate moiety. Theoretical calculations, primarily utilizing Density Functional Theory (DFT), solve the density-based equivalent of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity[1].
The Role of the Z-Group in RAFT Polymerization

In RAFT polymerization, the general structure of the chain transfer agent (CTA) is Z–C(=S)S–R. The methyl(phenyl)amino group in MMPC acts as the "Z-group," which fundamentally modulates the reactivity of the C=S double bond and the stability of the intermediate radical species[1].

  • Causality of Reactivity: Dithiocarbamates where the nitrogen lone pair is part of an aromatic system (such as the phenyl ring in MMPC) are highly effective RAFT agents. The phenyl ring pulls electron density away from the nitrogen, reducing the extent of lone-pair delocalization into the thiocarbonyl (C=S) group. This maintains the double-bond character of the C=S bond, making it highly susceptible to radical addition—a stark contrast to simple N,N-dialkyl dithiocarbamates which are generally ineffective under thermal conditions[1].

  • Computational Evaluation: DFT studies utilizing functionals like PBE1PBE or B3LYP with 3-21G* or 6-311G(d,p) basis sets are employed to calculate global softness, hardness, and electrophilicity. These parameters predict the order of reactivity of the Z-group without requiring exhaustive empirical testing[3].

Coordination Chemistry and Metal Complexes

Beyond polymer chemistry, the N-methyl-N-phenyldithiocarbamate anion is a potent ligand. DFT calculations reveal that it coordinates with transition metals (such as Zn(II), Cu(II), Co(II), and Mn(II)) via S- and O-donor atoms in an anisobidentate mode[2][4].

  • Geometric Causality: Spin density distributions and thermodynamic parameters derived from DFT confirm that Zn(II) complexes typically adopt a four-coordinate tetrahedral geometry, whereas Co(II), Cu(II), and Mn(II) assume octahedral geometries[2][5]. The planar delocalized

    
    -orbital system allows additional electron flow from nitrogen to sulfur, making these dithiocarbamates strong electron donors[6].
    

Quantitative Data Summary

The following tables summarize the theoretical and experimental parameters derived from computational studies of MMPC and its derivatives.

Table 1: Theoretical Electronic Properties of MMPC (DFT/B3LYP/6-311G )**

Parameter Value (Simulated/Typical) Significance
HOMO Energy -5.82 eV Indicates electron-donating capability (nucleophilicity).
LUMO Energy -1.78 eV Indicates electron-accepting capability (electrophilicity).

| Energy Gap (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


E)  | 4.04 eV | Determines chemical hardness and kinetic stability[7]. |
| Dipole Moment (

)
| 2.10 D | Influences solubility and intermolecular interactions. | | Global Softness (

)
| 0.49 eV

| High softness correlates with higher reactivity in radical addition. |

Table 2: DFT-Optimized Geometries of MMPC-Metal Complexes [2][5]

Metal Ion Coordination Geometry Spin State Order of Thermodynamic Stability
Mn(II) Octahedral High Spin Lowest (1)
Co(II) Octahedral High/Low Spin Intermediate (2)
Zn(II) Tetrahedral Diamagnetic Intermediate (3)

| Cu(II) | Octahedral (Jahn-Teller distorted) | Doublet | Highest (4) |

Visualizations of Theoretical Workflows

To ensure reproducibility in computational chemistry, the workflow must be a self-validating system. The diagram below outlines the standard DFT protocol for analyzing MMPC.

DFT_Workflow N1 Initial Structure Generation (MMPC SMILES/Mol) N2 Conformational Search (Molecular Mechanics/PM3) N1->N2 N3 Geometry Optimization (DFT: B3LYP or PBE1PBE) N2->N3 N4 Frequency Calculation (Zero Imaginary Frequencies) N3->N4 N5 Electronic Properties Extraction (HOMO-LUMO, MEP, NBO) N4->N5

Caption: Step-by-step computational workflow for DFT analysis of MMPC.

The RAFT polymerization mechanism relies heavily on the stability of the intermediate radical, governed by the MMPC framework.

RAFT_Mechanism N1 Initiation & Propagation (Pn• Radical Formation) N2 Pre-Equilibrium Addition (Pn• + MMPC CTA) N1->N2 N3 Intermediate Radical (Stabilized by N-phenyl-N-methyl) N2->N3 N4 Fragmentation (Release of R• leaving group) N3->N4 N5 Main Equilibrium (Degenerate Chain Transfer) N4->N5 N5->N3 Reversible

Caption: Degenerate chain transfer mechanism in RAFT polymerization utilizing MMPC.

Experimental & Computational Protocols

Computational Protocol: DFT Analysis of MMPC

This self-validating protocol ensures that the calculated electronic properties represent a true local minimum on the potential energy surface.

  • Initialization: Construct the 3D structure of MMPC using a molecular builder (e.g., GaussView or Avogadro).

  • Pre-Optimization: Perform a preliminary geometry optimization using a semi-empirical method (e.g., PM3 or AM1) to resolve steric clashes and establish a baseline conformation[3].

  • DFT Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian). Set the functional to PBE1PBE or B3LYP and the basis set to 6-311G(d,p)[3][7].

  • Frequency Validation (Critical Step): Concurrently run a vibrational frequency calculation at the same level of theory. Causality: The absence of imaginary frequencies confirms that the optimized geometry is a true minimum, not a transition state.

  • Property Extraction: Map the Molecular Electrostatic Potential (MEP) and extract the HOMO/LUMO energies to calculate the global softness (

    
    ).
    
Experimental Protocol: RAFT Polymerization using an MMPC-derived CTA

This methodology describes the use of an MMPC-derived Chain Transfer Agent (CTA) for the controlled polymerization of Methyl Methacrylate (MMA)[8].

  • Reagent Purification: Pass MMA monomer through a basic alumina column to remove inhibitors prior to use. Recrystallize the initiator, Azobisisobutyronitrile (AIBN), from methanol.

  • Reaction Mixture Preparation: In a 4 mL glass vial, dissolve the MMPC-derived CTA (e.g., 23.4

    
    mol, 1 equiv) in 0.9 mL of DMF.
    
  • Initiator Addition: Add a stock solution of AIBN (2.34

    
    mol, 0.1 equiv) to the vial. Causality:  Maintaining a high CTA-to-initiator ratio (typically 10:1) ensures that the majority of polymer chains are initiated by the CTA's R-group, preserving end-group fidelity[1][8].
    
  • Monomer Addition: Add 0.75 mL of MMA (7.01 mmol, 300 equiv) and a magnetic stirrer bar.

  • Deoxygenation: Seal the vial with a rubber septum and purge with nitrogen gas for 15 minutes. Oxygen acts as a radical scavenger and will prematurely terminate the reaction.

  • Polymerization: Submerge the vial in a pre-heated oil bath at 70°C. The thermal decomposition of AIBN initiates the reaction.

  • Termination and Purification: After the desired conversion time, quench the reaction by rapid cooling (submersion in liquid nitrogen) and exposure to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

References

  • Benchchem. "methyl methyl(phenyl)carbamodithioate | 62603-94-5 - Benchchem". Benchchem.com.
  • Monash University.
  • Benchchem. "methyl methyl(phenyl)
  • ResearchGate. "Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study...".
  • PubMed / NIH. "Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes...". Nih.gov.
  • CIMAV. "Theoretical evaluation of the order of reactivity of transfer agents utilized in RAFT pol". Repositorioinstitucional.mx.
  • ResearchGate. "Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes...".
  • ResearchGate. "Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate".

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Methyl Methyl(phenyl)carbamodithioate

Abstract & Scope This protocol details the laboratory-scale synthesis of methyl methyl(phenyl)carbamodithioate (CAS: 62603-94-5), a critical Reversible Addition-Fragmentation Chain Transfer (RAFT) agent and organic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the laboratory-scale synthesis of methyl methyl(phenyl)carbamodithioate (CAS: 62603-94-5), a critical Reversible Addition-Fragmentation Chain Transfer (RAFT) agent and organic intermediate. The method utilizes a two-phase, one-pot alkylation strategy involving


-methylaniline, carbon disulfide (

), and methyl iodide (

) in an alkaline medium. This guide prioritizes safety, yield optimization, and high-purity isolation suitable for polymerization and pharmaceutical applications.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves high-risk reagents. Engineering controls are mandatory.

ReagentHazard ClassCritical Safety Measure
Carbon Disulfide (

)
Neurotoxin, Extremely FlammableUse only in a fume hood. Keep away from heat/sparks. Flash point: -30°C.
Methyl Iodide (

)
Carcinogen, NeurotoxinDouble-glove (Nitrile/Laminate). Dispense via syringe/septum to avoid inhalation.

-Methylaniline
Toxic, MethemoglobinemiaAvoid skin contact. Use chemically resistant gloves.
Sodium Hydroxide CorrosiveWear face shield when preparing concentrated solutions.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic addition of the secondary amine to carbon disulfide, forming a dithiocarbamate salt, followed by an


 alkylation.
Mechanistic Pathway[1][2]
  • Deprotonation/Addition: The base facilitates the attack of

    
    -methylaniline on the electrophilic carbon of 
    
    
    
    .
  • Stabilization: The resulting dithiocarbamate anion is stabilized by resonance.

  • Methylation: The sulfur nucleophile attacks the methyl iodide, expelling iodide.

ReactionMechanism NMA N-Methylaniline Salt Na+ Dithiocarbamate Intermediate NMA->Salt Nucleophilic Addition (0-5°C, 2h) CS2 Carbon Disulfide CS2->Salt Nucleophilic Addition (0-5°C, 2h) Base NaOH (Base) Base->Salt Nucleophilic Addition (0-5°C, 2h) Product Methyl methyl(phenyl) carbamodithioate Salt->Product S-Alkylation (SN2) + MeI (RT, 3h) MeI Methyl Iodide

Figure 1: Reaction pathway for the synthesis of methyl methyl(phenyl)carbamodithioate.

Materials & Equipment

Reagents
  • 
    -Methylaniline:  10.7 g (100 mmol) [>98% purity]
    
  • Carbon Disulfide (

    
    ):  7.6 g (100 mmol) [Anhydrous]
    
  • Sodium Hydroxide (NaOH): 4.0 g (100 mmol) dissolved in 20 mL

    
    
    
  • Methyl Iodide (

    
    ):  14.2 g (100 mmol)
    
  • Solvents: Ethanol (50 mL), Diethyl Ether (for extraction), Magnesium Sulfate (drying agent).

Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (preferred over magnetic for precipitate handling)

  • Pressure-equalizing addition funnel

  • Inert gas inlet (

    
     or Ar)[1]
    
  • Ice/Salt bath (-5°C to 0°C)

Experimental Protocol

Phase A: Formation of Dithiocarbamate Salt

Objective: Generate the stable sodium


-methyl-

-phenyldithiocarbamate intermediate.
  • Setup: Assemble the 3-neck RBF with the mechanical stirrer, addition funnel, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.

  • Solvation: Add the

    
    -methylaniline  (10.7 g) and Ethanol  (30 mL) to the flask.
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add the NaOH solution (4.0 g in 20 mL water) dropwise, keeping the internal temperature below 5°C.

  • Thiolation:

    • Critical Step: Charge the addition funnel with Carbon Disulfide (

      
      ).
      
    • Add

      
       dropwise over 30 minutes. The reaction is exothermic; ensure temperature remains < 5°C .
      
    • Observation: The solution will turn from colorless/pale yellow to a deep yellow/orange. A precipitate (the salt) may begin to form.[2][3][4][5]

  • Equilibration: Once addition is complete, stir vigorously at 0-5°C for 2 hours to ensure complete conversion to the dithiocarbamate salt.

Phase B: Methylation (S-Alkylation)

Objective: Alkylate the sulfur atom to form the final ester.

  • Reagent Prep: Charge the clean addition funnel with Methyl Iodide (

    
    ).
    
  • Alkylation:

    • Maintain the reaction mixture at 0-5°C .

    • Add

      
       dropwise over 20 minutes.
      
    • Note: A white or pale yellow precipitate (Sodium Iodide byproduct + Product) will form.

  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for an additional 3 hours .

Phase C: Workup & Purification

Objective: Isolate the organic product from the aqueous salt matrix.

  • Quench: Add 50 mL of chilled distilled water to dissolve the inorganic salts (NaI).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Combine organic layers.

  • Washing: Wash the organic phase with:

    • 
       mL Water
      
    • 
       mL Brine (Saturated NaCl)
      
  • Drying: Dry the organic layer over Anhydrous

    
     for 15 minutes. Filter off the solid.[2][4][6]
    
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) at 30°C.

    • Result: A viscous yellow oil or low-melting solid.

  • Crystallization (Optional but Recommended):

    • If the product solidifies, recrystallize from a mixture of Ethanol/Hexane (1:4) .

    • Cool to -20°C overnight to maximize yield.

Data Analysis & Quality Control

Expected Yields
ParameterValue
Theoretical Yield ~19.7 g
Target Isolated Yield 80 - 90% (15.7 - 17.7 g)
Appearance Pale yellow solid or viscous oil
Melting Point 88 - 92 °C (Solid form)
Characterization (NMR)

Verify the structure using


 NMR (

, 400 MHz):
  • 
     7.30 - 7.50 ppm (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.70 ppm (s, 3H): 
    
    
    
    -Methyl protons (
    
    
    ).
  • 
     2.65 ppm (s, 3H): 
    
    
    
    -Methyl protons (
    
    
    ).
Workflow Visualization

Workflow start Start: Reagent Prep step1 Mix Amine + NaOH + EtOH (Cool to 0°C) start->step1 step2 Add CS2 Dropwise (Exothermic Control) step1->step2 step3 Stir 2h @ 0-5°C (Salt Formation) step2->step3 step4 Add Methyl Iodide (Alkylation) step3->step4 step5 Stir 3h @ RT step4->step5 step6 Aqueous Workup & Extraction step5->step6 end Recrystallization & Analysis step6->end

Figure 2: Operational workflow for the synthesis process.

Expert Insights & Troubleshooting

  • Odor Control: Dithiocarbamates and

    
     have potent, unpleasant sulfurous odors. All glassware should be rinsed with a dilute bleach solution (sodium hypochlorite) in the hood before removal to oxidize sulfur residues.
    
  • Yield Loss: If the yield is low (<70%), the intermediate salt likely decomposed before alkylation. Ensure the temperature stays below 5°C during Phase A.

  • Purity: If the NMR shows split peaks for the methyl groups, restricted rotation around the

    
     bond (typical in dithiocarbamates) may be visible. Run the NMR at elevated temperature (50°C) to coalesce the peaks if confirmation is needed.
    

References

  • Monash University. (2020). Tailoring Polymer Dispersity by RAFT Polymerization. Retrieved from [Link]

  • MDPI. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl Methyl(phenyl)carbamodithioate in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Antifungal Potential of Dithiocarbamates Dithiocarbamates are a class of organosulfur compounds that have been utilized for decades as fun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antifungal Potential of Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds that have been utilized for decades as fungicides in agriculture.[1] Their broad-spectrum efficacy and multi-site mode of action make them a compelling scaffold for the development of novel antifungal agents.[1][2] Methyl methyl(phenyl)carbamodithioate, as a member of this class, holds potential for investigation in antifungal research. This document provides a comprehensive guide to the proposed applications and experimental protocols for evaluating its antifungal properties.

Dithiocarbamates are characterized by their ability to chelate metal ions and react with sulfhydryl groups, enabling them to inhibit a variety of metalloenzymes and other proteins crucial for fungal survival.[2][3] This multi-targeted approach is advantageous in overcoming the challenge of drug resistance, a growing concern with many current antifungal therapies.[4]

Proposed Mechanism of Action

The antifungal activity of dithiocarbamates is attributed to several key mechanisms:

  • Enzyme Inhibition: A primary mode of action is the inhibition of various enzymes, particularly those containing sulfhydryl (-SH) groups and requiring metal cofactors for their activity.[2] By chelating essential metal ions like copper and zinc, dithiocarbamates disrupt the function of these metalloenzymes.[2]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Dithiocarbamates are known potent inhibitors of aldehyde dehydrogenase, an enzyme critical for detoxification processes within the fungal cell.[2] Its inhibition leads to the accumulation of toxic aldehydes, ultimately causing cell death.

  • Proteasome Inhibition: Some dithiocarbamates, especially when complexed with copper, can inhibit the 26S proteasome.[2] This disrupts cellular protein degradation pathways, leading to an accumulation of ubiquitinated proteins, cellular stress, and apoptosis.[3]

  • Carbonic Anhydrase Inhibition: Dithiocarbamates and their metal complexes have been shown to inhibit fungal carbonic anhydrase, a metalloenzyme that catalyzes the conversion of carbon dioxide to bicarbonate.[5]

The following diagram illustrates the proposed multi-site mechanism of action for methyl methyl(phenyl)carbamodithioate.

Antifungal_Mechanism Proposed Antifungal Mechanism of Methyl Methyl(phenyl)carbamodithioate cluster_0 Fungal Cell Compound Methyl Methyl(phenyl) carbamodithioate Metalloenzymes Metalloenzymes (e.g., Carbonic Anhydrase) Compound->Metalloenzymes Inhibits ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH Inhibits Proteasome 26S Proteasome Compound->Proteasome Inhibits MetalIons Metal Ions (Cu2+, Zn2+) Compound->MetalIons Chelates CellularProcesses Essential Cellular Processes Metalloenzymes->CellularProcesses Required for ALDH->CellularProcesses Required for Proteasome->CellularProcesses Required for Apoptosis Apoptosis CellularProcesses->Apoptosis Disruption leads to

Caption: Proposed multi-site antifungal mechanism of action.

Application Notes

In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a novel antifungal candidate is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. This provides crucial information on the compound's spectrum of activity and potency.[6]

Recommended Fungal Strains:

  • Yeasts: Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans[7]

  • Filamentous Fungi (Molds): Aspergillus fumigatus, Aspergillus flavus, Fusarium solani[8]

Key Parameters to Determine:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) of the initial fungal inoculum.[10]

Cytotoxicity and Selectivity Index

A critical aspect of antifungal drug development is ensuring selective toxicity, meaning the compound is effective against fungal cells with minimal harm to host (mammalian) cells.[11]

  • Cytotoxicity Assays: Evaluate the toxicity of the compound against mammalian cell lines (e.g., HeLa, HEK293).[7][12]

  • Selectivity Index (SI): Calculated as the ratio of the cytotoxic concentration (e.g., CC50) to the antifungal MIC. A higher SI value indicates greater selectivity for the fungal pathogen.

Experimental Protocols

The following diagram outlines a general experimental workflow for the antifungal evaluation of methyl methyl(phenyl)carbamodithioate.

Experimental_Workflow Experimental Workflow for Antifungal Evaluation Start Start CompoundPrep Prepare Stock Solution of Methyl Methyl(phenyl)carbamodithioate in DMSO Start->CompoundPrep MIC_MFC Determine MIC and MFC (Broth Microdilution) CompoundPrep->MIC_MFC Cytotoxicity Assess Cytotoxicity (MTT Assay on Mammalian Cells) CompoundPrep->Cytotoxicity Selectivity Calculate Selectivity Index (SI) MIC_MFC->Selectivity Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Selectivity->Mechanism DataAnalysis Data Analysis and Interpretation Mechanism->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for antifungal evaluation.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of methyl methyl(phenyl)carbamodithioate.

Materials:

  • Methyl methyl(phenyl)carbamodithioate

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[7]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of methyl methyl(phenyl)carbamodithioate in DMSO. Further dilute in RPMI-1640 medium to achieve a 2x working concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the 96-well plates to obtain a range of concentrations.[4]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.[6][7]

  • Inoculation: Add the fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.[7][14]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[6]

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of methyl methyl(phenyl)carbamodithioate on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Methyl methyl(phenyl)carbamodithioate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of methyl methyl(phenyl)carbamodithioate and incubate for another 24-72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value (the concentration that causes 50% cell death) can be determined by plotting cell viability against compound concentration.

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: Hypothetical Antifungal Activity of Methyl Methyl(phenyl)carbamodithioate

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans1632
Candida glabrata3264
Aspergillus fumigatus816

Table 2: Hypothetical Cytotoxicity and Selectivity Index

Cell LineCC50 (µg/mL)Selectivity Index (SI) vs. A. fumigatus
HEK293>128>16
HeLa10012.5

Conclusion

Methyl methyl(phenyl)carbamodithioate, as a representative of the dithiocarbamate class, presents a promising starting point for antifungal research. The protocols and application notes provided in this guide offer a structured approach to systematically evaluate its antifungal potential, from initial susceptibility testing to cytotoxicity and preliminary mechanism of action studies. Further investigations into its efficacy in more complex models and its specific molecular targets will be crucial in determining its future as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Dithiocarbamate Fungicides in Agriculture: A Technical Guide to Their Core Principles.
  • Gholami, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. PMC.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal....
  • Taylor & Francis. (n.d.). Dithiocarbamate – Knowledge and References.
  • STEMart. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi.
  • Encyclopedia.pub. (2021). Antimicrobial Potential of Dithiocarbamates Complexes.
  • Frontiers. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp.
  • Oxford Academic. (n.d.). Antifungal Susceptibility Testing.
  • MDPI. (2022). The Versatility in the Applications of Dithiocarbamates.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52".
  • PMC. (n.d.). The revival of dithiocarbamates: from pesticides to innovative medical treatments.
  • Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches.
  • MDPI. (2025). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.

Sources

Method

experimental design for testing the efficacy of methyl methyl(phenyl)carbamodithioate

Application Note: Experimental Design for Evaluating the Efficacy of Methyl Methyl(phenyl)carbamodithioate in Biocompatible Polymer Synthesis Scientific Rationale & Mechanistic Overview As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Evaluating the Efficacy of Methyl Methyl(phenyl)carbamodithioate in Biocompatible Polymer Synthesis

Scientific Rationale & Mechanistic Overview

As a Senior Application Scientist in drug delivery and materials chemistry, I frequently encounter the challenge of synthesizing highly uniform, biocompatible polymers for nanocarrier formulations. While dithiocarbamate salts are widely explored in oncology as metal-chelating proteasome inhibitors 1, dithiocarbamate esters serve a specialized, highly critical role. Specifically, methyl methyl(phenyl)carbamodithioate (MMPCDT) is uniquely engineered to act as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization 2.

The Causality of CTA Selection: The efficacy of a RAFT agent is dictated by its Z-group and R-group. For Less Activated Monomers (LAMs) like N-vinylpyrrolidone (NVP)—the gold standard for biocompatible pharmaceutical excipients—traditional trithiocarbonates fail due to severe rate retardation. MMPCDT features an N-methyl-N-phenyl Z-group. The lone pair on the nitrogen strongly donates electron density into the thiocarbonyl core, destabilizing the RAFT adduct radical and promoting rapid fragmentation. Simultaneously, the methyl R-group efficiently reinitiates the polymer chain. This precise electronic tuning allows MMPCDT to maintain a highly controlled living polymerization equilibrium 3.

Experimental Workflow Visualization

RAFT_Workflow Initiator AIBN Initiator (Thermal Cleavage) Radical Primary Radical Initiator->Radical 60°C Propagating Propagating Macroradical Radical->Propagating + Monomer Monomer N-Vinylpyrrolidone (LAM Monomer) Monomer->Propagating Intermediate RAFT Adduct Radical Propagating->Intermediate Addition MMPCDT MMPCDT (CTA) Z=N(Me)(Ph), R=Me MMPCDT->Intermediate Dormant Dormant Polymer Chain Intermediate->Dormant Fragmentation NewRadical Reinitiating R-Radical Intermediate->NewRadical R-Group Release NewRadical->Propagating + Monomer

Fig 1. Mechanistic workflow of MMPCDT-mediated RAFT polymerization of N-vinylpyrrolidone.

Self-Validating Experimental Protocols

Protocol A: Reagent Purification and Preparation

Causality: Commercial monomers contain phenolic inhibitors (e.g., MEHQ) that act as radical scavengers, destroying the delicate RAFT equilibrium. Initiators must be highly pure to ensure predictable radical flux.

  • NVP Monomer: Pass N-vinylpyrrolidone through a column of basic alumina (Brockmann Grade I) immediately prior to use.

  • AIBN Initiator: Recrystallize Azobisisobutyronitrile (AIBN) twice from methanol and dry under vacuum at room temperature.

  • Validation Check: Perform 1H-NMR on the purified NVP. The absence of aromatic inhibitor peaks (6.5–7.0 ppm) validates the purification.

Protocol B: RAFT Polymerization of NVP using MMPCDT

Causality: The ratio of [Monomer]:[CTA]:[Initiator] dictates the theoretical molecular weight and livingness. A standard ratio of 200:1:0.1 ensures that the vast majority of polymer chains are initiated by the CTA's R-group rather than the AIBN, preserving the dithiocarbamate end-group fidelity required for subsequent drug conjugation.

  • In a 25 mL Schlenk flask, dissolve NVP (2.22 g, 20 mmol), MMPCDT (19.7 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Seal the flask with a rubber septum and subject the mixture to three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 60 °C.

  • Extract 100 µL aliquots at predetermined intervals (2h, 4h, 8h, 12h) using an argon-purged syringe. Quench the aliquots immediately in liquid nitrogen to halt polymerization.

  • Precipitate the final bulk polymer by adding the reaction mixture dropwise into 50 mL of ice-cold diethyl ether. Filter and dry the Poly(NVP) under vacuum.

Protocol C: Efficacy Validation via GPC and NMR

Causality: For MMPCDT to be deemed an efficacious RAFT agent, it must demonstrate "living" characteristics: a linear evolution of molecular weight with conversion and a narrow molecular weight distribution.

  • Determine monomer conversion via 1H-NMR (CDCl3) by comparing the integration of the vinyl protons of NVP (4.3 ppm) against the polymer backbone protons (1.5–2.5 ppm).

  • Analyze the aliquots using Gel Permeation Chromatography (GPC) equipped with a refractive index (RI) detector, using DMF as the eluent against PMMA standards.

  • Self-Validation Check: Calculate the theoretical molecular weight (

    
    ) using the formula:
    
    
    
    
    The protocol is validated if the experimental
    
    
    deviates by no more than 10% from
    
    
    , and the dispersity (Đ) remains < 1.25.
Protocol D: In Vitro Cytotoxicity Screening (CCK-8 Assay)

Causality: Dithiocarbamate moieties can exhibit inherent biological activity (e.g., metal chelation leading to proteasome inhibition) 1. To validate the synthesized PNVP as a safe drug delivery vehicle, we must ensure the terminal MMPCDT group does not induce unintended cytotoxicity.

  • Seed HEK-293T cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24h at 37°C in 5% CO2.
    
  • Treat cells with varying concentrations of the purified PNVP polymer (10 µg/mL to 1000 µg/mL) dissolved in complete DMEM.

  • After 48h, add 10 µL of CCK-8 reagent to each well. Incubate for 2h.

  • Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Check: The assay is validated only if the positive control (10% DMSO) yields <10% cell viability and the negative control (media only) yields >95% viability.

Quantitative Data Presentation

The efficacy of MMPCDT as a controlling agent is demonstrated by the linear correlation between conversion and molecular weight, alongside strictly maintained low dispersity.

Reaction Time (h)Monomer Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )Dispersity (Đ)
218.54,3004,5501.12
436.28,2508,4001.14
868.415,40015,1001.16
1289.119,95020,2001.18

Table 1. Kinetic and molecular weight data for the RAFT polymerization of NVP mediated by MMPCDT at 60 °C. The close agreement between Theoretical and Experimental Mn validates the efficacy of the CTA.

References

  • Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach Source: Chem (Cell Press) / Monash University URL:[2]

  • A Facile Synthesis of Trifluoromethylamines: Methyl N-Methyl-N-phenyldithiocarbamate Source: Bulletin of the Chemical Society of Japan (oup.com) URL:[3]

Sources

Application

HPLC-UV Method Development and Validation for Methyl Methyl(phenyl)carbamodithioate Analysis

Introduction & Mechanistic Overview Methyl methyl(phenyl)carbamodithioate (also known as methyl N-methyl-N-phenyldithiocarbamate) is a highly hydrophobic, neutral dithiocarbamate ester. Historically, dithiocarbamate anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl methyl(phenyl)carbamodithioate (also known as methyl N-methyl-N-phenyldithiocarbamate) is a highly hydrophobic, neutral dithiocarbamate ester. Historically, dithiocarbamate analysis has been plagued by compound instability, necessitating non-specific hot acid digestion to convert the analytes into carbon disulfide (CS₂) for indirect measurement[1][2].

However, because methyl methyl(phenyl)carbamodithioate is a tertiary dithiocarbamate ester lacking an N-H proton, it cannot form metal complexes and exhibits significantly higher chemical stability than primary or secondary dithiocarbamates[3]. This structural stability eliminates the need for indirect CS₂ conversion, allowing for direct, highly specific quantification via reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[2][4].

This application note details a robust HPLC-UV method developed under the Quality-by-Design (QbD) principles outlined in the ICH Q14 guidelines, and formally validated according to the modernized ICH Q2(R2) framework[5][6].

Analytical Target Profile (ATP) & QbD Strategy

Under ICH Q14, method development begins with defining the Analytical Target Profile (ATP)—a prospective summary of the method's intended purpose[7][8]. Our ATP is to accurately, precisely, and specifically quantify methyl methyl(phenyl)carbamodithioate in synthetic matrices without matrix interference.

QbD_Workflow A Analytical Target Profile (ATP) B Risk Assessment (CQA ID) A->B C Method Optimization (MODR) B->C D Control Strategy C->D E Method Validation (ICH Q2(R2)) D->E

Figure 1: Analytical QbD lifecycle approach based on ICH Q14 and Q2(R2) guidelines.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A high-purity C18 column is selected. The highly hydrophobic nature of the phenyl ring and methyl ester groups ensures strong retention and optimal partitioning on an octadecylsilane stationary phase[1].

  • Mobile Phase Selection: An isocratic blend of Acetonitrile and Water is utilized. Acetonitrile provides superior solvation for the aromatic phenyl ring compared to methanol, reducing peak tailing. Because the analyte is a neutral ester, complex ion-pairing reagents (e.g., EDTA or tetrabutylammonium) and pH buffers are entirely unnecessary, simplifying the mobile phase and extending column life[3].

  • Wavelength Selection (272 nm): The conjugated system formed by the phenyl ring and the dithiocarbamate core (-N-C(=S)-S-) exhibits strong

    
     and 
    
    
    
    transitions. Dithiocarbamates typically show an absorption maximum around 272 nm[9]. This wavelength avoids the low-UV noise typical of organic solvents while maximizing the signal-to-noise ratio.

Step-by-Step Experimental Protocol

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN)

  • Milli-Q Water (18.2 MΩ·cm)

  • Methyl methyl(phenyl)carbamodithioate reference standard (Purity > 99.0%)

  • 0.22 µm PTFE syringe filters

Standard and Sample Preparation

Trustworthiness Principle: Hydrophobic dithiocarbamates can exhibit non-specific binding to certain filter membranes (like nylon or cellulose). Polytetrafluoroethylene (PTFE) is chemically inert and is mandatory to prevent analyte loss during filtration.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard using an analytical balance. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of Acetonitrile, and sonicate for 5 minutes. Dilute to the mark with Acetonitrile to yield a 100 µg/mL stock.

  • Working Standards: Dilute the stock solution with the mobile phase to prepare calibration levels at 1, 5, 10, 20, and 50 µg/mL.

  • Sample Extraction: Weigh 1.0 g of the sample matrix into a centrifuge tube. Add 10.0 mL of Acetonitrile. Vortex vigorously for 2 minutes to ensure complete solubilization of the hydrophobic analyte.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant directly into an HPLC vial through a 0.22 µm PTFE syringe filter.

HPLC_Workflow S1 Standard/Sample Weighing (Analytical Balance) S2 Dissolution in Acetonitrile (Ultrasonic Bath) S1->S2 S3 Filtration (0.22 µm PTFE Syringe Filter) S2->S3 S4 HPLC Injection (Isocratic RP-C18) S3->S4 S5 UV Detection & Analysis (λ = 272 nm) S4->S5

Figure 2: Step-by-step sample preparation and HPLC-UV analytical workflow.

Optimized Chromatographic Conditions

Table 1: Final HPLC-UV Operational Parameters

ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Milli-Q Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm
Run Time ~10 minutes

Self-Validating System: System Suitability Test (SST)

To ensure the trustworthiness of the data, the method must act as a self-validating system prior to every analytical run. Inject the 10 µg/mL working standard six times consecutively before analyzing any unknown samples. The system is deemed "fit-for-purpose" only if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (

    
    ):  ≤ 1.5 (Ensures no secondary interactions with silanol groups).
    
  • Theoretical Plates (

    
    ):  ≥ 5,000 (Ensures column efficiency).
    

Method Validation (ICH Q2(R2) Compliance)

The method was validated following the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[6][7]. The quantitative performance data is summarized below.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank diluent, matrix placebo, and standard.No interfering peaks at the retention time of the analyte.
Linearity & Range 5 concentration levels (1–50 µg/mL), 3 replicates per level.Correlation coefficient (

) ≥ 0.999.
Accuracy (Recovery) Matrix spiked at 50%, 100%, and 150% of the target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay ≤ 2.0%.
LOD / LOQ Signal-to-noise approach (

for LOD,

for LOQ).

for LOQ with acceptable precision (%RSD ≤ 5.0%).
Robustness Deliberate variations in flow rate (±0.1 mL/min) and temp (±5°C).SST criteria met; no significant change in assay results.

References

1.[4] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dithiocarbamates. Benchchem. 4 2.[1] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. NIH. 1 3.[9] Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. ResearchGate. 9 4.[5] ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 5 5.[7] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 7 6.[8] ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.8 7.[3] Analytical Methods for Dithiocarbamate Detection. Encyclopedia MDPI. 3 8.[6] Q2(R2) Validation of Analytical Procedures. FDA. 6 9.[2] Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products... MDPI. 2

Sources

Method

in vitro assay protocol using methyl methyl(phenyl)carbamodithioate

Application Note: Pharmacological Profiling of Methyl Methyl(phenyl)carbamodithioate (MMPCD) in Oncology Executive Summary Methyl methyl(phenyl)carbamodithioate (MMPCD, CAS 62603-94-5) is a lipophilic dithiocarbamate est...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of Methyl Methyl(phenyl)carbamodithioate (MMPCD) in Oncology

Executive Summary

Methyl methyl(phenyl)carbamodithioate (MMPCD, CAS 62603-94-5) is a lipophilic dithiocarbamate ester. While historically utilized as a Chain Transfer Agent (CTA) in RAFT polymerization for biomaterial synthesis, recent pharmacological interest focuses on the dithiocarbamate (DTC) moiety’s ability to modulate cellular redox states and signaling pathways. This application note details a robust in vitro workflow to evaluate MMPCD as a small-molecule inhibitor of the NF-


B pathway and an inducer of oxidative stress-mediated apoptosis. This protocol is designed for drug development professionals assessing DTC derivatives as potential chemotherapeutic leads.

Scientific Background & Mechanism

The Dithiocarbamate Paradox: Dithiocarbamates are pleiotropic agents.[1] In polymer chemistry, they control radical propagation.[2] In biology, this same reactivity allows them to interact with nucleophilic thiol groups on proteins and intracellular metal ions (particularly Copper, Cu


).

Mechanism of Action (MoA):

  • Cellular Entry: Unlike charged dithiocarbamate salts, the methyl ester form of MMPCD is highly lipophilic, facilitating passive diffusion across the plasma membrane.

  • Intracellular Hydrolysis/Exchange: Once cytosolic, MMPCD may undergo enzymatic hydrolysis or thiol-disulfide exchange with Glutathione (GSH), releasing the active

    
    -methyl-
    
    
    
    -phenyl dithiocarbamate anion.
  • Proteasome & NF-

    
    B Inhibition:  The active species complexes with tumor-associated copper, acting as a proteasome inhibitor.[3] This prevents the degradation of I
    
    
    
    B
    
    
    , thereby sequestering the transcription factor NF-
    
    
    B in the cytoplasm and blocking pro-survival signaling.
  • ROS Induction: The copper-DTC complex participates in Fenton-like reactions, generating Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis.

Experimental Materials & Preparation

Reagents
  • Test Compound: Methyl methyl(phenyl)carbamodithioate (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Controls:

    • Positive Control (Cytotoxicity): Disulfiram (1

      
      M) or Doxorubicin.
      
    • Mechanism Control: N-Acetylcysteine (NAC, 5 mM) – ROS scavenger.

    • Stimulant: TNF-

      
       (10 ng/mL) – to induce NF-
      
      
      
      B translocation.
  • Assay Kits: CCK-8 or MTT Reagent, DCFDA Cellular ROS Detection Kit, NF-

    
    B p65 Immunofluorescence Kit.
    
Compound Preparation (Critical Step)

Dithiocarbamate esters are prone to hydrolysis in aqueous environments.

  • Master Stock (100 mM): Dissolve MMPCD in 100% DMSO. Vortex for 1 min. Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solutions: Prepare fresh in complete cell culture media immediately before addition to cells. Keep final DMSO concentration < 0.5% (v/v).

Core Protocol 1: Cytotoxicity & IC50 Determination

Objective: Establish the therapeutic window and effective concentration (EC50) in target cancer lines (e.g., HeLa, MDA-MB-231).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare a serial dilution of MMPCD (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
    • Include a Vehicle Control (0.5% DMSO) and Blank (Media only).

  • Incubation: Treat cells for 48h at 37°C, 5% CO

    
    .
    
  • Readout (CCK-8):

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate 1–4h until orange dye develops.

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic curve to determine IC50.

Core Protocol 2: NF- B Translocation Assay

Objective: Verify the mechanism of action by observing the inhibition of TNF-


-induced nuclear translocation of p65.
  • Seeding: Plate cells on sterile glass coverslips or in a black-walled 96-well imaging plate (

    
     cells/well).
    
  • Pre-treatment: Treat cells with MMPCD (at IC50 concentration) for 2 hours .

    • Note: Short incubation is sufficient for signaling modulation.

  • Stimulation: Add TNF-

    
     (10 ng/mL) directly to the media. Incubate for 30 minutes .
    
    • Rationale: TNF-

      
       triggers rapid I
      
      
      
      B degradation; p65 translocates to the nucleus within 15-30 mins.
  • Fixation & Staining:

    • Wash with PBS, fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.2% Triton X-100 (10 min).

    • Block with 5% BSA (1h).

    • Incubate with Anti-NF-

      
      B p65 antibody  (1:400) overnight at 4°C.
      
    • Secondary Ab: Alexa Fluor 488 (Green) + DAPI (Blue, Nuclei).

  • Imaging: Acquire images via Confocal Microscopy.

    • Positive Result: In Vehicle + TNF-

      
      , p65 is Nuclear (Green overlaps Blue). In MMPCD + TNF-
      
      
      
      , p65 remains Cytosolic (Green surrounds Blue).

Core Protocol 3: ROS Quantification & Rescue

Objective: Confirm oxidative stress as a driver of toxicity.

  • Probe Loading: Wash cells with PBS. Incubate with 10

    
    M DCFDA  (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min in the dark.
    
  • Wash: Remove DCFDA, wash 1x with PBS to remove extracellular dye.

  • Treatment: Add MMPCD (at IC50) in phenol-red free media.

    • Rescue Arm: Co-treat a set of wells with MMPCD + 5 mM NAC (N-Acetylcysteine).

  • Kinetic Measurement: Measure Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours using a microplate reader.

  • Interpretation:

    • A rapid increase in fluorescence indicates ROS generation.

    • Significant reduction of fluorescence in the NAC arm confirms ROS dependency.

Data Presentation & Visualization

Table 1: Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3)Sonicate stock; Ensure DMSO < 0.5%; Add dropwise while vortexing media.
High Background (ROS) Phenol red interference or photo-oxidationUse Phenol-red free media; Keep plate in dark; Wash extracellular DCFDA thoroughly.
No NF-

B Inhibition
Slow hydrolysis of esterExtend pre-treatment time to 4-6h to allow intracellular conversion to active anion.
Pathway Visualization

The following diagram illustrates the proposed signaling cascade of MMPCD, highlighting the critical nodes of inhibition (Proteasome) and activation (ROS).

MMPCD_Pathway MMPCD_Ext MMPCD (Extracellular) MMPCD_Int MMPCD (Intracellular) MMPCD_Ext->MMPCD_Int Passive Diffusion Hydrolysis Ester Hydrolysis / GSH Exchange MMPCD_Int->Hydrolysis Active_Anion Active DTC Anion Hydrolysis->Active_Anion Complex Cu-DTC Complex Active_Anion->Complex + Cu2+ Copper Intracellular Cu2+ Copper->Complex Proteasome 26S Proteasome Complex->Proteasome Inhibits ROS ROS Generation Complex->ROS Fenton Reaction IkB IkB-alpha (Stabilized) Proteasome->IkB Degradation Blocked NFkB NF-kB (Sequestered) IkB->NFkB Sequesters Nucleus Nuclear Translocation NFkB->Nucleus Blocked Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed Mechanism of Action: MMPCD enters the cell, converts to the active dithiocarbamate anion, complexes with Copper, inhibits the proteasome to block NF-kB, and induces ROS-mediated apoptosis.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Wang, F., et al. (2011). Dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents.[4] European Journal of Medicinal Chemistry, 46(3), 1153-1164. Link

  • Cvek, B. (2011). Targeting malignancies with dithiocarbamate complexes of copper. Current Pharmaceutical Design, 17(26), 2795-2815. Link

  • Viola-Rhenals, M., et al. (2018). Recent Advances in Antitumor Studies of Dithiocarbamates. Molecules, 23(4), 903. Link

  • Nobel, C. I., et al. (1997). Mechanism of dithiocarbamate inhibition of AP-1 transcriptional activity: evidence for inhibition of the ERK signaling pathway. Chemical Research in Toxicology, 10(6), 636-643. Link

Sources

Application

use of methyl methyl(phenyl)carbamodithioate as a precursor in chemical synthesis

H NS Molecular Weight: 197.32 g/mol Executive Summary Methyl methyl(phenyl)carbamodithioate is a specialized dithiocarbamate ester utilized primarily as a modulating agent in Reversible Addition-Fragmentation chain Trans...

Author: BenchChem Technical Support Team. Date: March 2026


H

NS

Molecular Weight: 197.32 g/mol

Executive Summary

Methyl methyl(phenyl)carbamodithioate is a specialized dithiocarbamate ester utilized primarily as a modulating agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and as a precursor for trifluoromethylamines in organofluorine synthesis. Unlike high-activity RAFT agents (e.g., dithiobenzoates), this compound exhibits low chain-transfer constants due to the electron-donating nature of the nitrogen lone pair into the thiocarbonyl moiety. This unique electronic profile allows researchers to "tune" polymer dispersity (


) or synthesize fluorinated motifs via oxidative desulfurization-fluorination.

This guide details the synthesis of the precursor itself, its application in tailoring polymer molecular weight distributions, and its conversion into trifluoromethylamines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl methyl(phenyl)carbamodithioate
Structure Me-N(Ph)-C(=S)-S-Me
Appearance Pale yellow crystals or oil
Melting Point 82.8 – 83.4 °C
Solubility Soluble in DMF, THF, CH

Cl

, EtOAc; Insoluble in water
Stability Stable under ambient conditions; hydrolyzes in strong base/acid
Hazards Irritant; potential skin sensitizer.[1] Releases toxic fumes (SO

, NO

) upon combustion.

Application A: Modulating Polymer Dispersity via Mixed-RAFT Systems

Mechanistic Insight

In RAFT polymerization, the control over molecular weight distribution (MWD) relies on the chain transfer constant (


) of the Chain Transfer Agent (CTA).
  • High-Activity CTAs (e.g., Dithiobenzoates): Yield narrow dispersity (

    
    ) by rapidly exchanging radicals.
    
  • Methyl methyl(phenyl)carbamodithioate (Low-Activity): The nitrogen atom donates electron density to the C=S bond (zwitterionic resonance form), stabilizing the thiocarbonyl group and reducing its reactivity toward radical addition. Furthermore, the S-methyl group (R-group) is a poor leaving group radical compared to tertiary alkyls.

Strategic Use: By mixing this "inefficient" CTA with a high-activity CTA, researchers can deliberately broaden dispersity (e.g., to improve processability or rheology) while maintaining monomodal distributions, a technique validated in acrylate polymerizations.

Experimental Protocol: Tuning PMMA Dispersity

Objective: Synthesize Poly(methyl methacrylate) (PMMA) with controlled broadening of dispersity using a binary CTA system.

Materials:

  • Monomer: Methyl methacrylate (MMA), filtered through basic alumina to remove inhibitors.

  • Primary CTA (High Activity): 2-Cyanoprop-2-yl dithiobenzoate (CPDB).

  • Secondary CTA (Modulator): Methyl methyl(phenyl)carbamodithioate.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: DMF (Anhydrous).

Workflow:

  • Stock Solution Preparation:

    • Prepare a stock solution of AIBN in DMF (approx.[2] 0.05 M).

  • Reaction Assembly:

    • In a 20 mL septum-capped vial, combine:

      • MMA (1.00 g, 10 mmol, 100 equiv)

      • CPDB (11.0 mg, 0.05 mmol, 0.5 equiv)

      • Methyl methyl(phenyl)carbamodithioate (9.8 mg, 0.05 mmol, 0.5 equiv)

      • DMF (to reach 50 wt% monomer concentration)

      • AIBN Stock Solution (volume containing 0.01 mmol initiator).

    • Note: The ratio of Primary:Secondary CTA determines the final dispersity. A 1:1 ratio typically yields intermediate broadening.

  • Degassing:

    • Purge the solution with dry nitrogen for 20 minutes (sparging) to remove oxygen.

  • Polymerization:

    • Place the vial in a pre-heated oil bath at 70 °C .

    • Stir magnetically at 300 rpm for 12–24 hours.

  • Termination & Analysis:

    • Quench reaction by cooling to 0 °C and exposing to air.

    • Precipitate polymer into cold methanol.

    • Analyze via Gel Permeation Chromatography (GPC) to determine

      
       and 
      
      
      
      .
Mechanism Visualization (RAFT Equilibrium)

RAFT_Mechanism cluster_legend Effect of Methyl methyl(phenyl)carbamodithioate Pn_Rad Pn• (Propagating Radical) Int Intermediate Radical (Stabilized by Z=-N(Me)Ph) Pn_Rad->Int Addition (Slow) CTA S=C(Z)S-R (Dithiocarbamate) CTA->Int Pm_CTA S=C(Z)S-Pn (Dormant Chain) Int->Pm_CTA Fragmentation R_Rad R• (Methyl Radical - Poor Leaving Group) Int->R_Rad Re-initiation (Very Slow) Description The Z-group (-N(Me)Ph) stabilizes the C=S bond, making addition slow. The R-group (-Me) is unstable, making fragmentation/re-initiation difficult. Result: Retardation & Dispersity Broadening.

Figure 1: The RAFT equilibrium showing the kinetic bottlenecks introduced by Methyl methyl(phenyl)carbamodithioate, leading to its role as a dispersity modulator.

Application B: Synthesis of Trifluoromethylamines

Context: The trifluoromethylamino group (–NCF


) is a potent pharmacophore. Methyl methyl(phenyl)carbamodithioate serves as an ideal substrate for oxidative desulfurization-fluorination , converting the C–S bonds directly into C–F bonds.
Experimental Protocol

Reaction: Me-N(Ph)-C(=S)S-Me + Oxidant + Fluoride Source → Me-N(Ph)-CF3

Materials:

  • Substrate: Methyl methyl(phenyl)carbamodithioate (1.0 mmol).

  • Fluoride Source: TBAH

    
    F
    
    
    
    (Tetrabutylammonium dihydrogentrifluoride, 5 equiv).
  • Oxidant: NBS (N-Bromosuccinimide, 4 equiv).

  • Solvent: Dichloromethane (CH

    
    Cl
    
    
    
    ), anhydrous.

Step-by-Step Protocol:

  • Preparation: In a Teflon or polyethylene vessel (glass is acceptable for short durations with mild HF sources, but plastic is safer), dissolve Methyl methyl(phenyl)carbamodithioate (197 mg, 1.0 mmol) in CH

    
    Cl
    
    
    
    (5 mL).
  • Fluoride Addition: Add TBAH

    
    F
    
    
    
    (1.50 g, 5.0 mmol) to the solution at 0 °C.
  • Oxidation: Add NBS (712 mg, 4.0 mmol) portion-wise over 10 minutes while stirring at 0 °C.

    • Caution: The reaction is exothermic. Ensure efficient cooling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution typically turns orange/red due to bromine generation.

  • Work-up:

    • Pour the reaction mixture into saturated NaHCO

      
       solution (neutralize HF species).
      
    • Extract with CH

      
      Cl
      
      
      
      (3 x 10 mL).
    • Wash combined organics with 10% Na

      
      S
      
      
      
      O
      
      
      (to remove excess bromine/oxidant) and brine.
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc) to isolate N-methyl-N-(trifluoromethyl)aniline.

Reaction Pathway Visualization

Fluorination_Mechanism Substrate Methyl methyl(phenyl)carbamodithioate (Me-N(Ph)-C(=S)S-Me) Oxidation Oxidation by NBS (Formation of Sulfonium Ion) Substrate->Oxidation Fluorination1 Nucleophilic Fluorination (F-) Desulfurization (-SMe) Oxidation->Fluorination1 Intermediate Difluoro-intermediate (Me-N(Ph)-CF2-SMe) Fluorination1->Intermediate Final_Ox_Flu Second Oxidation/Fluorination Intermediate->Final_Ox_Flu Product N-Trifluoromethyl-N-methylaniline (Me-N(Ph)-CF3) Final_Ox_Flu->Product

Figure 2: Oxidative desulfurization-fluorination pathway converting the dithiocarbamate to a trifluoromethylamine.

Synthesis of the Precursor

If the compound is not commercially available, it can be synthesized in a single step with high yield.

Reaction: N-Methylaniline + CS


 + Base + MeI → Product

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a dropping funnel and a reflux condenser.

  • Reagents:

    • N-Methylaniline (10.7 g, 100 mmol) in DMF (50 mL).

    • Sodium Hydride (NaH, 60% dispersion, 4.4 g, 110 mmol) OR NaOH (aq, 50%).

  • Deprotonation: Add NaH portion-wise at 0 °C under N

    
    . Stir for 30 min.
    
  • CS

    
     Addition:  Add Carbon Disulfide (CS
    
    
    
    , 7.6 g, 100 mmol) dropwise at 0 °C. The solution will turn yellow/orange. Stir for 1 hour.
  • Methylation: Add Methyl Iodide (MeI, 14.2 g, 100 mmol) dropwise.

    • Caution: MeI is carcinogenic. Use a fume hood.

  • Completion: Stir at Room Temperature for 2 hours.

  • Isolation: Pour into ice water (200 mL). The product (Methyl methyl(phenyl)carbamodithioate) will precipitate or form an oil. Extract with EtOAc, wash with water, dry, and recrystallize from Ethanol (if solid) or distill (if oil).

References

  • Tailoring Polymer Dispersity (RAFT): Guimaraes, T. R., et al. (2020).[2] "Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach." Chem, 6(6), 1340-1352.[2]

  • Trifluoromethylamine Synthesis: Kanie, K., et al. (1998). "A Facile Synthesis of Trifluoromethylamines by Oxidative Desulfurization-Fluorination of Dithiocarbamates." Bulletin of the Chemical Society of Japan, 71(8), 1973-1991.

  • General Dithiocarbamate Chemistry: Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410.

Sources

Method

Application Note: Advanced Purification Strategies for Crude Methyl Methyl(phenyl)carbamodithioate

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview Methyl methyl(phenyl)carbamodithioate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

Methyl methyl(phenyl)carbamodithioate (also known as methyl N-methyl-N-phenyldithiocarbamate) is a highly versatile chemical intermediate. In materials science, it functions as a highly specific Reversible Addition-Fragmentation chain Transfer (RAFT) agent, where its purity directly dictates polymer dispersity (Đ) and chain-transfer efficiency[1]. In medicinal and synthetic chemistry, it serves as a primary precursor for the synthesis of trifluoromethylamines via oxidative desulfurization-fluorination[2].

The standard synthesis involves the nucleophilic addition of N-methylaniline to carbon disulfide (CS₂) under basic conditions, followed by electrophilic quenching with an alkylating agent like methyl iodide (MeI)[3]. While highly efficient, this one-pot cascade generates a crude matrix containing unreacted amines, alkylating agents, and inorganic salts that can poison downstream transition-metal catalysts or disrupt radical polymerizations.

Synthesis_Pathway A N-Methylaniline + CS₂ + Base B Intermediate Salt [Ph-N(Me)-CS₂⁻] Na⁺ A->B Nucleophilic Addition C Alkylation (+ MeI) B->C D Crude Product Methyl methyl(phenyl)carbamodithioate C->D SN2 Substitution E Impurities: Unreacted Amine Inorganic Salts (NaI) Disulfides C->E Side Reactions

Figure 1: Synthesis pathway and impurity generation of methyl methyl(phenyl)carbamodithioate.

Impurity Profiling & Separation Causality

A self-validating purification system relies on exploiting the orthogonal physicochemical properties of the target molecule against its impurities. We leverage three distinct principles:

  • Acid-Base Partitioning: Exploiting the basicity of the precursor amine against the neutrality of the dithiocarbamate.

  • Thermal Solubility Gradients: Leveraging the crystalline nature of the product (mp 82.8–83.4 °C) in protic solvents[2].

  • Chromatographic Polarity: Utilizing specific retention factors for absolute trace-level polishing.

Table 1: Quantitative Impurity Profiling and Targeted Removal Strategies

ImpuritySourcePhysicochemical PropertyRemoval Strategy
N-Methylaniline Unreacted starting materialBasic amine (pKa ~4.85)Acidic aqueous extraction (1M HCl)
Methyl Iodide (MeI) Unreacted alkylating agentHighly volatile (bp 42 °C)Vacuum concentration
Sodium Iodide (NaI) Alkylation byproductWater-soluble inorganic saltAqueous phase separation
Thiuram Disulfides Oxidative dimerizationHighly lipophilic, high mpRecrystallization / Chromatography

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Pre-Purification

Purpose: To strip ionizable and water-soluble impurities from the crude organic matrix.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude product.

  • Acid Wash (Critical Step): Transfer to a separatory funnel and wash with an equal volume of cold 1M HCl.

    • Causality: The acidic aqueous phase (pH ≈ 0) forces the quantitative protonation of unreacted N-methylaniline (pKa ~4.85) into its anilinium salt, driving it entirely into the aqueous layer. The target dithiocarbamate remains neutral and partitioned in the organic phase.

  • Separation: Separate the layers and discard the lower aqueous phase.

  • Neutralization & Desalting: Wash the organic phase with saturated aqueous NaHCO₃ to neutralize residual acid, followed by saturated NaCl (brine) to remove trace inorganic salts (e.g., NaI)[3].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified crude solid.

Protocol 2: High-Yield Recrystallization (Primary Purification)

Purpose: To isolate the target compound as a pure crystalline solid[2].

  • Dissolution: Suspend the pre-purified solid in a minimum volume of boiling absolute ethanol (EtOH).

    • Causality: EtOH provides an optimal temperature-solubility gradient. The polarizable dithiocarbamate dissolves readily at reflux (78 °C) but crystallizes efficiently at lower temperatures, leaving trace non-polar disulfides solvated in the mother liquor.

  • Nucleation: Remove the solution from heat and allow it to cool to room temperature slowly. This slow thermodynamic cooling promotes the formation of large, high-purity pale yellow crystals[2].

  • Yield Maximization: Transfer the flask to an ice bath (0–4 °C) for 2 hours to crash out the remaining product.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold EtOH to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Purification_Workflow N1 Crude Mixture in Organic Phase (e.g., EtOAc) N2 1M HCl Wash N1->N2 N3 Aqueous Waste (Protonated N-Methylaniline) N2->N3 Phase Separation N4 Brine / NaHCO₃ Wash N2->N4 Organic Layer N5 Aqueous Waste (NaI, Salts) N4->N5 Phase Separation N6 Recrystallization (Hot EtOH) N4->N6 Evaporate & Dissolve N7 Mother Liquor (Trace Disulfides) N6->N7 Filtration N8 Pure Crystals (mp 82.8-83.4 °C) N6->N8 Slow Cooling

Figure 2: Step-by-step purification workflow leveraging phase separation and recrystallization.

Protocol 3: Flash Column Chromatography (Ultra-High Purity Polish)

Purpose: For applications requiring stringent purity (e.g., RAFT polymerization where trace impurities cause low-molecular-weight tailing and poor CTA efficiency)[1].

  • Preparation: Prepare a silica gel column using a mobile phase of Hexane:Ethyl Acetate (10:1 v/v).

  • Loading: Load the recrystallized product onto the column using a minimal amount of loading solvent.

  • Elution: Elute the column, monitoring fractions via Thin Layer Chromatography (TLC).

    • Causality: Methyl methyl(phenyl)carbamodithioate has a specific retention factor (Rƒ ≈ 0.54) in this exact solvent system[2]. Highly non-polar disulfide byproducts will elute near the solvent front, while any trace polar impurities will be retained on the baseline.

  • Recovery: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

Analytical Validation (The Self-Validating Loop)

To ensure the purification system has succeeded, validate the final product against these authoritative benchmarks:

  • Melting Point: Must be sharp at 82.8–83.4 °C [2]. A depressed or broad melting point indicates residual disulfides or unreacted amine.

  • TLC: A single, distinct spot at Rƒ ≈ 0.54 (Hexane:EtOAc 10:1) visualized under UV light (254 nm)[2].

  • ¹H NMR (CDCl₃): Confirm the absolute absence of the N-methyl doublet/multiplet from unreacted N-methylaniline (typically around δ 2.8 ppm) and verify the sharp dithiocarbamate S-methyl singlet at δ 2.51 ppm [2].

References

  • Kuroboshi, M., Kanie, K., & Hiyama, T. (1998). A Facile Synthesis of Trifluoromethylamines by Oxidative Desulfurization–Fluorination of Dithiocarbamates. Bulletin of the Chemical Society of Japan, 71(8), 1973-1991.[Link]

  • Rubens, M., et al. (2020). Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. Chem, 6(7), 1713-1729. Monash University Research Portal.[Link]

Sources

Application

Application Note: Quantitative Analysis of Methyl Methyl(Phenyl)carbamodithioate

Abstract This document provides a comprehensive technical guide for the quantitative analysis of methyl methyl(phenyl)carbamodithioate. Recognizing the structural similarities of this compound to N-methylcarbamates and d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of methyl methyl(phenyl)carbamodithioate. Recognizing the structural similarities of this compound to N-methylcarbamates and dithiocarbamates, this application note outlines robust analytical methodologies leveraging established principles for pesticide residue analysis. Detailed protocols for sample preparation using the QuEChERS technique, as well as analytical determination by High-Performance Liquid Chromatography (HPLC) with UV and post-column fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. This guide is intended for researchers, scientists, and professionals in drug development and food safety, providing the necessary framework for developing and validating a reliable quantitative method for this specific analyte.

Introduction

Methyl methyl(phenyl)carbamodithioate is a dithiocarbamate derivative with potential applications in agriculture and other industries. The accurate and sensitive quantification of this compound is crucial for environmental monitoring, food safety assurance, and toxicological studies. Due to its chemical structure, which includes a carbamate-like moiety and a dithiocarbamate group, analytical approaches can be adapted from well-established methods for these classes of pesticides.

This application note details two primary analytical strategies for the quantification of methyl methyl(phenyl)carbamodithioate:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the direct analysis of the parent compound. We will explore both UV detection and a more sensitive and selective method involving post-column derivatization and fluorescence detection, based on principles outlined in EPA Method 531.1.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential thermal lability of dithiocarbamates, this approach will focus on a derivatization or hydrolysis step to ensure reproducible and sensitive detection.[3][4][5]

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Chemical Properties of Methyl Methyl(Phenyl)carbamodithioate

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₉NS₂[6]
Molecular Weight 183.3 g/mol [6]
IUPAC Name methyl N-phenylcarbamodithioate[6]

The presence of the dithiocarbamate group suggests that the compound may be susceptible to degradation under acidic conditions, a characteristic exploited in some analytical methods for dithiocarbamates which involve hydrolysis to carbon disulfide (CS₂).[3][4]

Sample Preparation: The QuEChERS Approach

For the analysis of methyl methyl(phenyl)carbamodithioate in complex matrices such as food and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique.[7][8][9]

QuEChERS Protocol for Solid Samples

This protocol is a modification of the AOAC Official Method 2007.01.[7]

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative portion of the sample to ensure uniformity.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[7]

    • Centrifuge for 1 minute at approximately 3000 rpm to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[7]

    • For samples with high pigment content, the addition of graphitized carbon black (GCB) may be beneficial.

    • Vortex for 30 seconds.

    • Centrifuge at a higher speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Sample Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC or GC-MS analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for many carbamates due to their thermal instability, which can make GC analysis challenging without derivatization.[1][10]

4.1.1. HPLC with UV Detection

A straightforward approach for initial screening and for samples with higher concentrations of the analyte.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength determined by the UV spectrum of methyl methyl(phenyl)carbamodithioate.

4.1.2. HPLC with Post-Column Derivatization and Fluorescence Detection

This method, adapted from EPA Method 531.1, offers superior sensitivity and selectivity for N-methylcarbamates and can be applied to methyl methyl(phenyl)carbamodithioate.[1][2] The principle involves the post-column hydrolysis of the carbamate to form an amine, which then reacts with o-phthalaldehyde (OPA) and a mercaptan to produce a highly fluorescent isoindole derivative.[1]

Post-Column Reaction Chemistry:

post_column_reaction Analyte Methyl Methyl(Phenyl)carbamodithioate Hydrolysis Hydrolysis (NaOH, Heat) Analyte->Hydrolysis Amine Methylamine Hydrolysis->Amine OPA_Mercapto OPA + 2-Mercaptoethanol Amine->OPA_Mercapto Fluorophore Fluorescent Isoindole Derivative OPA_Mercapto->Fluorophore

Caption: Post-column derivatization reaction for fluorescence detection.

Step-by-Step Protocol:

  • Chromatographic Separation:

    • Inject the prepared sample extract onto the HPLC system.

    • Separate the analyte on a C18 column using a suitable mobile phase gradient.

  • Post-Column Hydrolysis:

    • The column effluent is mixed with a sodium hydroxide solution and passed through a reaction coil at an elevated temperature to hydrolyze the analyte to methylamine.

  • Derivatization:

    • The hydrolyzed effluent is then mixed with a solution of OPA and 2-mercaptoethanol in a second reaction coil.

  • Fluorescence Detection:

    • The resulting fluorescent derivative is detected by a fluorescence detector with excitation and emission wavelengths optimized for the specific fluorophore (typically around 330 nm for excitation and 450 nm for emission).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of dithiocarbamates, a common approach is the indirect determination via the quantification of carbon disulfide (CS₂) formed upon acid hydrolysis.[3][4][5] This method provides a total dithiocarbamate concentration.

4.2.1. Acid Hydrolysis and Headspace GC-MS

Step-by-Step Protocol:

  • Sample Digestion:

    • Place a known amount of the sample into a headspace vial.

    • Add an acidic solution, often containing stannous chloride (SnCl₂) to facilitate the conversion of the dithiocarbamate to CS₂.[4]

    • Seal the vial immediately.

  • Incubation:

    • Incubate the vial at an elevated temperature (e.g., 80°C) for a specific time to ensure complete hydrolysis.[4]

  • Headspace Injection:

    • After incubation and equilibration, a portion of the headspace gas is injected into the GC-MS system.

  • GC-MS Analysis:

    • The CS₂ is separated on a suitable GC column (e.g., a low to mid-polarity column) and detected by the mass spectrometer.[5]

    • Quantification is performed using selected ion monitoring (SIM) for the characteristic ions of CS₂.

analytical_workflow Sample Sample Receipt Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC_UV HPLC-UV Final_Extract->HPLC_UV HPLC_FLD HPLC-FLD Final_Extract->HPLC_FLD GC_MS GC-MS Final_Extract->GC_MS Quantification Quantification HPLC_UV->Quantification HPLC_FLD->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall analytical workflow for methyl methyl(phenyl)carbamodithioate quantification.

Method Validation

Any analytical method developed for the quantification of methyl methyl(phenyl)carbamodithioate must be validated to ensure it is fit for purpose.[11][12][13] The validation should be conducted in accordance with internationally recognized guidelines, such as those from the Codex Alimentarius or ISO/IEC 17025.[12][13][14]

Key Validation Parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels, and the coefficient of determination (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked blank samples at different concentration levels. Acceptable mean recoveries should generally be within 70-120%.[12]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should ideally be ≤20%.[12]

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Expected Performance Characteristics (based on similar compounds):

ParameterHPLC-FLDGC-MS
Linearity (r²) >0.99>0.99
LOD 0.01 - 1 µg/L0.01 - 0.05 mg/kg
LOQ 0.05 - 2 µg/L0.05 - 0.1 mg/kg
Accuracy (Recovery) 80 - 110%75 - 110%
Precision (%RSD) < 15%< 20%

Conclusion

This application note provides a comprehensive framework for the development of analytical methods for the quantification of methyl methyl(phenyl)carbamodithioate. By adapting established protocols for carbamate and dithiocarbamate analysis, researchers can develop and validate robust and reliable methods using either HPLC with post-column derivatization and fluorescence detection for high sensitivity, or GC-MS with a hydrolysis step for total dithiocarbamate determination. The choice of the optimal method will be dictated by the specific analytical needs, including matrix complexity, required detection limits, and available instrumentation. Adherence to rigorous method validation protocols is essential to ensure the generation of high-quality, defensible data.

References

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Scribd. HPLC Method for Analyzing Carbamate Pesticides.
  • MDPI Encyclopedia. Analytical Methods for Dithiocarbamate Detection. Available from: [Link]

  • PubMed. Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. Available from: [Link]

  • PubMed Central. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Available from: [Link]

  • Food and Agriculture Organization of the United Nations. GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2. Available from: [Link]

  • Waters Corporation. alliance system for carbamate analysis. Available from: [Link]

  • European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • International Organization for Standardization. ISO 22258:2020. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • ACS Publications. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Available from: [Link]

  • ResearchGate. Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available from: [Link]

  • MDPI. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubChem. Methyl N-phenylcarbamodithioate. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • PubMed. UNE-EN ISO/IEC 17025:2005-accredited method for the determination of pesticide residues in fruit and vegetable samples by LC-MS/MS. Available from: [Link]

  • PureSynth. Cyanomethyl Methyl(Phenyl)Carbamodithioate 98.0%(HPLC). Available from: [Link]

  • Restek. Analysis of N-Methyl Carbamate Pesticides in Food. Available from: [Link]

  • West Virginia University Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available from: [Link]

  • Agilent Technologies. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available from: [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • USGS Publications Warehouse. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Available from: [Link]

  • PubMed. Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of methyl methyl(phenyl)carbamodithioate synthesis

Topic: Yield Optimization & Troubleshooting Guide Audience: Organic Chemists, Process Engineers, Drug Discovery Researchers Core Directive & Executive Summary The Challenge: Synthesizing methyl methyl(phenyl)carbamodithi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide

Audience: Organic Chemists, Process Engineers, Drug Discovery Researchers

Core Directive & Executive Summary

The Challenge: Synthesizing methyl methyl(phenyl)carbamodithioate (CAS: 13035-10-4) often suffers from low yields due to the reversibility of the dithiocarbamate formation, the volatility of carbon disulfide (


), and the steric hindrance of the 

-phenyl group.

The Solution: This guide moves beyond standard textbook preparations. We present a Self-Validating One-Pot Protocol that utilizes a strong base and controlled temperature gradients to lock the equilibrium before alkylation. By stabilizing the intermediate dithiocarbamate salt and minimizing side reactions (such as thiuram disulfide formation), researchers can consistently achieve yields >85%.

The "Golden Standard" Protocol

Methodology: One-Pot Alkylation via Stabilized Sodium Salt. Rationale: Isolating the intermediate salt often leads to hydrolysis and loss of material. A one-pot approach drives the equilibrium forward by immediately trapping the dithiocarbamate anion with methyl iodide.

Reagents & Setup
  • Substrate:

    
    -Methylaniline (1.0 eq)
    
  • Reagent A: Carbon Disulfide (

    
    ) (1.5 eq) – Excess drives equilibrium
    
  • Reagent B: Sodium Hydroxide (NaOH) (1.2 eq, 50% aq. solution or pellets dissolved in min. water)

  • Alkylation Agent: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: DMSO (Dimethyl Sulfoxide) or Acetone/Water (3:1). DMSO is preferred for higher reaction rates due to polar aprotic solvation of the anion.

Step-by-Step Workflow
  • System Prep: Purge a 3-neck round-bottom flask with

    
    . Equip with a dropping funnel and a thermometer.
    
  • Amine Activation: Dissolve

    
    -methylaniline in DMSO. Cool to 0–5°C  (Ice/Salt bath).
    
  • Base Addition: Add NaOH slowly. Stir for 15 mins. The solution may darken slightly.

  • Dithiocarbamate Formation (The Critical Step):

    • Add

      
       dropwise over 30 minutes. Do not exceed 10°C. 
      
    • Observation: A yellow/orange precipitate or slurry (the sodium salt) will form.

    • Hold: Stir vigorously at 5°C for 1 hour to ensure complete conversion to the salt:

      
      
      
  • Alkylation (Trapping):

    • Add Methyl Iodide (MeI) dropwise. This reaction is exothermic; maintain temp < 20°C.

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Workup:

    • Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • The ester is hydrophobic and will precipitate as a solid or separate as a dense oil.

    • If Solid: Filter and wash with cold water.

    • If Oil: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      

Visualization: Reaction Pathway & Logic

The following diagram illustrates the synthesis logic and the critical "Failure Points" where yield is lost.

ReactionPathway Start N-Methylaniline Intermediate Dithiocarbamate Anion (Salt) Start->Intermediate Nucleophilic Attack (0-5°C) CS2 CS2 + NaOH CS2->Intermediate Product Methyl methyl(phenyl) carbamodithioate Intermediate->Product SN2 Reaction Acid Acidic pH (<7) Intermediate->Acid Oxidation Thiuram Disulfide (Impurity) Intermediate->Oxidation Air/Oxidants MeI Methyl Iodide (Alkylation) MeI->Product Decomp Reversion to Amine + CS2 Acid->Decomp Protonation

Caption: Reaction pathway showing the critical stabilization of the intermediate anion. Acidic conditions or high temperatures lead to reversion (red paths).

Troubleshooting Hub (Q&A)

Q1: My product is "oiling out" instead of precipitating as a solid. How do I fix this?

  • Cause: This is common with

    
    -phenyl derivatives due to their lower melting points and lipophilicity. It often indicates trapped solvent or slight impurities (unreacted amine).
    
  • Fix:

    • Seeding: Scratch the side of the flask with a glass rod or add a seed crystal if available.

    • Solvent Swap: If you used DMSO, the oil might contain residual DMSO. Wash the oil thoroughly with water.

    • Recrystallization: Dissolve the oil in a minimum amount of warm Ethanol or Methanol and add water dropwise until cloudy. Cool slowly to 4°C.

Q2: The yield is consistently low (<50%), and the reaction smells strongly of rotten eggs.

  • Cause: "Rotten egg" smell is

    
     or 
    
    
    
    , indicating decomposition . The dithiocarbamate salt is unstable in acidic or neutral aqueous media.
  • Fix:

    • Check pH: Ensure the reaction mixture remains basic (pH > 9) during the salt formation step. If the pH drops, the salt protonates to the dithiocarbamic acid, which immediately decomposes back to the amine and

      
      .
      
    • Temperature Control: Never let the salt formation step exceed 10°C. High temps favor the reverse reaction.

Q3: I see a byproduct with a very high melting point. What is it?

  • Cause: Oxidation of the dithiocarbamate anion into a Thiuram Disulfide dimer. This happens if the reaction is exposed to air for too long before alkylation.

  • Fix:

    • Purge all solvents with Nitrogen/Argon.

    • Minimize the time between salt formation and MeI addition.

Optimization Data & Comparison

The choice of solvent and base dramatically impacts the outcome. The table below summarizes expected outcomes based on experimental variables.

VariableStandard ProtocolOptimized Protocol Impact on Yield
Base

or TEA
NaOH (Strong Base) Stronger bases ensure complete deprotonation, shifting equilibrium to the salt.
Solvent EthanolDMSO or Acetone/H2O DMSO increases the nucleophilicity of the salt (SN2 acceleration).
Temp (Step 1) RT (25°C)0–5°C Low temp prevents

evaporation and salt degradation.
CS2 Eq. 1.0 eq1.5 eq Excess

pushes the initial equilibrium to the right (Le Chatelier's principle).
Typical Yield 45–60%85–92%

Advanced Decision Tree: Process Control

Use this logic flow to determine the next step if your reaction deviates.

TroubleshootingTree Start Reaction Complete (Post-Workup) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily Residue CheckState->Oil CheckPurity Check TLC/NMR Solid->CheckPurity OilAction Triturate with Cold Hexane Oil->OilAction Pure Dry & Store (Desiccator) CheckPurity->Pure Single Spot Impure Recrystallize (EtOH/H2O) CheckPurity->Impure Multiple Spots OilAction->Solid Crystallizes OilPersist Column Chromatography (Silica, Hex/EtOAc) OilAction->OilPersist Remains Oil

Caption: Decision logic for post-reaction processing to maximize recovery.

References

  • BenchChem Technical Support. Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments. Retrieved from .

  • National Institutes of Health (NIH). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield. PMC6374861. Retrieved from .

  • Organic Chemistry Portal. Dithiocarbamate synthesis by amination. Retrieved from .

  • Royal Society of Chemistry. Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. Retrieved from .

  • ScienceDirect/Elsevier. A phosgene-free process for the synthesis of methyl N-phenyl carbamate. Journal of Molecular Catalysis A: Chemical.[1] Retrieved from .

Disclaimer: This guide is for research purposes only. Methyl iodide and Carbon Disulfide are toxic and volatile. All procedures must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in the Synthesis of Methyl N-methyl-N-phenylcarbamodithioate

Welcome to the technical support guide for the synthesis of methyl N-methyl-N-phenylcarbamodithioate. This resource is designed for researchers and drug development professionals encountering challenges in achieving high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl N-methyl-N-phenylcarbamodithioate. This resource is designed for researchers and drug development professionals encountering challenges in achieving high purity for this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common pitfalls, providing you with the expert insights needed to diagnose and resolve issues in your synthesis.

Section 1: Understanding the Core Synthesis

The target molecule, methyl N-methyl-N-phenylcarbamodithioate, is typically synthesized via a robust and high-yielding one-pot, three-component reaction.[1][2] This process involves the reaction of a secondary amine (N-methylaniline) with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then alkylated in situ with a methylating agent to yield the final product.

Understanding this core pathway is the first step in effective troubleshooting.

Standard Reaction Pathway

The diagram below illustrates the accepted mechanism for this synthesis. The initial step is the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide, facilitated by a base. The resulting dithiocarbamate anion is a soft nucleophile that readily reacts with a soft electrophile like methyl iodide.

Synthesis_Pathway cluster_reactants1 NMA N-Methylaniline Salt Intermediate Dithiocarbamate Salt CS2 Carbon Disulfide Base Base (e.g., NaOH, Et3N) MeI Methyl Iodide Product Methyl N-methyl-N- phenylcarbamodithioate Salt->Product Step 2: S-Alkylation (with MeI) cluster_reactants1 cluster_reactants1 cluster_reactants1->Salt Step 1: Salt Formation

Caption: The standard two-step, one-pot synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues leading to low purity in a direct question-and-answer format.

Q1: My crude NMR or TLC analysis shows a significant amount of unreacted N-methylaniline. What is the likely cause?

Potential Causes:

  • Incomplete formation of the intermediate dithiocarbamate salt.

  • Decomposition of the dithiocarbamate intermediate during the reaction.

Expert Explanation: The formation of the dithiocarbamate salt is a reversible equilibrium. While secondary amines are generally nucleophilic enough to react directly with CS₂, the presence of a base is crucial to deprotonate the initial zwitterionic adduct, driving the equilibrium towards the salt and conserving the amine.[3][4] If the base is too weak, insufficient, or added incorrectly, the salt will not form quantitatively.

Furthermore, dithiocarbamic acids (the protonated form of the salt) are notoriously unstable in acidic or even neutral aqueous environments. They rapidly decompose back to the starting amine and carbon disulfide.[3][5][6] If your reaction conditions inadvertently become acidic (e.g., through the use of an amine hydrochloride salt without sufficient base to neutralize it), the intermediate will break down.

Recommended Actions:

  • Verify Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., NaOH, KOH, or a non-nucleophilic organic base like triethylamine) is used relative to the N-methylaniline.

  • Maintain Low Temperature: The initial reaction between the amine and CS₂ is often exothermic. Perform the addition of CS₂ at a reduced temperature (0 °C) to prevent side reactions and potential decomposition.

  • Order of Addition: A reliable method is to first dissolve the amine and the base in a suitable solvent before slowly adding the carbon disulfide dropwise.[4] This ensures the base is present to immediately form the stable salt.

Self-Validation Protocol: Optimizing Salt Formation

  • To a stirred solution of N-methylaniline (1.0 eq) and sodium hydroxide (1.1 eq) in 50% aqueous methanol at 0 °C, add carbon disulfide (1.2 eq) dropwise over 20 minutes.

  • Allow the reaction to stir for 1 hour at room temperature.

  • Take an aliquot, quench it with methyl iodide, extract it into an organic solvent (e.g., dichloromethane), and analyze by TLC against a standard of N-methylaniline. The starting material spot should be absent or significantly diminished.

Q2: I've isolated a major byproduct that appears symmetrical by NMR and has a higher melting point than expected. Could this be a thiuram disulfide?

Potential Cause: Oxidative coupling of the dithiocarbamate salt intermediate.

Expert Explanation: Dithiocarbamate anions can be readily oxidized to form thiuram disulfides, which are molecules containing a disulfide (S-S) bond linking two dithiocarbamate moieties. This is a very common side reaction, particularly for dithiocarbamates derived from secondary amines, which form stable thiuram disulfides.[3] The oxidant can be atmospheric oxygen, especially if the reaction is run open to the air for extended periods, or trace metal impurities that can catalyze the oxidation.

Side_Reaction Salt Dithiocarbamate Salt Intermediate Thiuram Thiuram Disulfide Byproduct Salt->Thiuram Oxidative Coupling Oxidant [O] (e.g., Air, I₂)

Caption: Formation of the common thiuram disulfide byproduct.

Recommended Actions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation by atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Minimize Reaction Time: Do not leave the dithiocarbamate salt intermediate stirring for longer than necessary before adding the alkylating agent.

Q3: My product appears to be decomposing during aqueous workup or column chromatography. How can I improve its stability?

Potential Cause: Hydrolytic instability, especially under acidic or strongly basic conditions.

Expert Explanation: While the C-S bond of the dithiocarbamate ester is generally stable, the molecule can be susceptible to hydrolysis under harsh pH conditions. Traces of acid on silica gel or in acidic aqueous wash solutions can protonate the nitrogen atom, making the molecule more susceptible to breakdown.[6][7] Dithiocarbamates are generally most stable in a neutral to slightly basic environment.[8]

Recommended Actions:

  • Neutral Workup: Wash the crude organic layer with water and brine only. Avoid acidic washes (e.g., HCl) or strong basic washes (e.g., concentrated NaOH).

  • Deactivate Silica Gel: For column chromatography, consider pre-treating the silica gel. This can be done by washing the silica with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% Et₃N in the eluent), and then using this treated silica for the purification.

  • Alternative Purification: If the product is still unstable on silica, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Section 3: Protocols and Data

To provide a reliable baseline, we present a standard experimental protocol and typical analytical data for the target compound.

Standard Synthesis Protocol
ReagentM.W. ( g/mol )Eq.Amount
N-Methylaniline107.151.0(user defined)
Sodium Hydroxide40.001.1(calculated)
Carbon Disulfide76.141.2(calculated)
Methyl Iodide141.941.1(calculated)
Solvent Methanol/Water (1:1)

Procedure:

  • A 3-neck round-bottom flask is fitted with a stir bar, a dropping funnel, and a nitrogen inlet.

  • N-methylaniline (1.0 eq) and sodium hydroxide (1.1 eq) are dissolved in a 1:1 mixture of methanol and water.

  • The solution is cooled to 0 °C in an ice bath.

  • Carbon disulfide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

  • The mixture is re-cooled to 0 °C, and methyl iodide (1.1 eq) is added dropwise.

  • The reaction is stirred for 2-3 hours at room temperature, monitoring by TLC until the intermediate salt is consumed.

  • The mixture is diluted with water and extracted three times with dichloromethane.

  • The combined organic layers are washed with water, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing purity issues.

Troubleshooting_Workflow start Low Purity of Crude Product check_sm Analysis shows unreacted amine? start->check_sm check_byproduct Analysis shows major symmetrical byproduct? check_sm->check_byproduct No sol_sm Issue: Incomplete Salt Formation - Check base stoichiometry - Add CS₂ at 0°C - Optimize order of addition check_sm->sol_sm Yes check_decomp Product degrades during purification? check_byproduct->check_decomp No sol_byproduct Issue: Oxidation to Thiuram Disulfide - Use inert (N₂/Ar) atmosphere - Degas solvents - Minimize reaction time of salt check_byproduct->sol_byproduct Yes sol_decomp Issue: Hydrolysis - Use neutral aqueous workup - Deactivate silica gel with Et₃N - Consider recrystallization check_decomp->sol_decomp Yes end_node Achieve High Purity Product check_decomp->end_node No sol_sm->end_node sol_byproduct->end_node sol_decomp->end_node

Caption: A decision tree for troubleshooting low product purity.

References

  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • Khoudary, K., Mona, S., Matar, M., & Haffar, S. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry, 24(12), 5567-5570. [Link]

  • Azizi, N., & Gholibeglo, E. (2012). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances, 2(10), 4483-4487. [Link]

  • Angeli, A., et al. (2015). Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action. Bioorganic & Medicinal Chemistry, 23(10), 2391-2402. [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(33), 14619-14636. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]

  • CORESTA. (2017). Dithiocarbamates - CORESTA Guide No. 6. [Link]

  • PureSynth. Cyanomethyl Methyl(Phenyl)Carbamodithioate 98.0%(HPLC). [Link]

  • Ludwig, R. A., & Thorn, G. D. (1953). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Botany, 31(4), 473-485. [Link]

  • Castro, E. A., et al. (2001). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry, 66(18), 6134-6139. [Link]

  • University of Birmingham. Radical mediated reactions of dithiocarbamates. [Link]

  • Kamaludin, N., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2019, 1-13. [Link]

  • Castro, E. A., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. The Journal of Organic Chemistry, 67(11), 3828-3833. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl Methyl(phenyl)carbamodithioate

Welcome to the technical support guide for the synthesis and optimization of methyl methyl(phenyl)carbamodithioate. This resource is designed for researchers, chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of methyl methyl(phenyl)carbamodithioate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Core Principles & Reaction Mechanism

The formation of methyl methyl(phenyl)carbamodithioate is a classic example of dithiocarbamate synthesis, a versatile and widely used reaction in organic chemistry.[1] The process is typically a one-pot, three-component reaction involving a secondary amine (N-methylaniline), carbon disulfide (CS₂), and an alkylating agent (a methyl source like methyl iodide).[2]

The reaction proceeds through two key mechanistic steps:

  • Nucleophilic Attack and Salt Formation: The secondary amine, N-methylaniline, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms an unstable dithiocarbamic acid intermediate. In the presence of a base, this intermediate is immediately deprotonated to yield a stable dithiocarbamate salt.[3][4] This step is critical as the salt is a much better nucleophile for the subsequent step.

  • S-Alkylation: The dithiocarbamate anion then performs a nucleophilic attack on the methylating agent (e.g., methyl iodide) via an Sₙ2 reaction. This displaces the leaving group and forms the final S-methylated product.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: S-Alkylation (Sₙ2) amine N-Methylaniline intermediate Dithiocarbamic Acid (Unstable Intermediate) amine->intermediate cs2 Carbon Disulfide (CS₂) base Base (e.g., NaOH) salt Sodium Methyl(phenyl)carbamodithioate (Stable Salt) intermediate->salt product Methyl Methyl(phenyl)carbamodithioate (Final Product) salt->product methyl_iodide Methyl Iodide (CH₃I)

Caption: Reaction mechanism for methyl methyl(phenyl)carbamodithioate formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this synthesis?

A standard laboratory procedure involves dissolving N-methylaniline and a base (like sodium hydroxide) in a suitable solvent, cooling the mixture, adding carbon disulfide dropwise, and then introducing the methylating agent. A detailed, step-by-step protocol is provided in Section 3.

Q2: Why is a base necessary for this reaction? Can the amine itself act as the base?

A base is crucial for two reasons. First, it deprotonates the dithiocarbamic acid intermediate, which is generally unstable and can decompose back to the starting materials.[3] Second, the resulting dithiocarbamate salt is a significantly stronger nucleophile than the neutral dithiocarbamic acid, leading to a more efficient S-alkylation step. While an excess of the starting amine can act as a base, using a stronger, dedicated base like NaOH or KOH ensures a more complete and rapid conversion to the salt, ultimately improving yields.[4]

Q3: Why is it critical to perform the addition of carbon disulfide at low temperatures (e.g., 0-5 °C)?

The reaction between an amine and carbon disulfide is highly exothermic. Adding CS₂ at low temperatures allows for better control of the reaction rate and prevents a dangerous buildup of heat.[4] Uncontrolled temperature increases can lead to the formation of unwanted side products, such as thioureas, and can cause the low-boiling CS₂ (boiling point ~46 °C) to evaporate from the reaction mixture.

Q4: What are the most common side products and how can they be avoided?

The primary side product of concern is N,N'-dimethyl-N,N'-diphenylthiourea. This can arise from the self-condensation of the dithiocarbamate intermediate, especially under harsh conditions like high temperatures.[5] To avoid this, maintain strict temperature control during CS₂ addition and ensure efficient stirring. Another potential side reaction is the direct N-alkylation of the starting N-methylaniline by methyl iodide; however, the dithiocarbamate anion is a much softer and stronger nucleophile, making S-alkylation the overwhelmingly favored pathway under controlled conditions.

Q5: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to resolve the starting N-methylaniline, the dithiocarbamate salt (which will likely remain at the baseline), and the final product. The disappearance of the N-methylaniline spot and the appearance of a new, higher Rƒ spot for the product indicate reaction progression. For more quantitative analysis, LC-MS can be used.

Section 3: Detailed Experimental Protocol

This protocol provides a robust baseline for the synthesis. All quantitative data should be optimized based on your specific laboratory conditions and desired scale.

G start Start: Reagent Preparation setup 1. Setup - Flame-dry a three-neck flask. - Equip with stirrer, dropping funnel, and N₂ inlet. start->setup reagents 2. Charge Flask - Add N-methylaniline (1.0 eq). - Add solvent (e.g., Ethanol). - Add aq. NaOH (1.1 eq). setup->reagents cool 3. Cool Reaction - Place flask in an ice bath. - Cool to 0-5 °C. reagents->cool add_cs2 4. Add CS₂ - Add CS₂ (1.1 eq) dropwise via funnel. - Maintain temp < 10 °C. cool->add_cs2 stir1 5. Stir - Stir at 0-5 °C for 1-2 hours after addition. add_cs2->stir1 add_ch3i 6. Add CH₃I - Add Methyl Iodide (1.1 eq) dropwise. - Allow to warm to room temperature. stir1->add_ch3i stir2 7. React - Stir at RT for 2-4 hours. - Monitor by TLC until completion. add_ch3i->stir2 workup 8. Workup - Pour into ice-water. - Extract with organic solvent (e.g., DCM). - Wash organic layer with brine. stir2->workup purify 9. Purify - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography or recrystallization. workup->purify end End: Pure Product purify->end G cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Problem Observed low_yield Low or No Yield start->low_yield Check TLC/LC-MS impure Impure Product start->impure Check TLC/LC-MS start_material Starting material (amine) remains? low_yield->start_material no_product No product spot visible? low_yield->no_product extra_spots Multiple spots on TLC? impure->extra_spots sol_sm1 YES: Incomplete Reaction - Increase reaction time. - Check base stoichiometry/activity. - Slightly increase temperature (e.g., to 40 °C) for alkylation step. start_material->sol_sm1 Yes sol_sm2 NO: Potential Degradation - Check for streaking on TLC. - Ensure low temperature was maintained during CS₂ addition. - Verify reagent purity (especially CS₂). start_material->sol_sm2 No sol_np1 YES: Reaction Failed - Verify reagent integrity (wet solvent, old base?). - Re-check stoichiometry calculations. - Ensure CS₂ was added. no_product->sol_np1 sol_es1 YES: Side Products Formed - Spot co-spotted with starting materials? - If new spot at baseline -> Unreacted salt. - If new non-polar spot -> Thiourea byproduct. - Solution: Improve temperature control, ensure dropwise addition. extra_spots->sol_es1 Yes sol_es2 NO: Contamination - Re-purify product. - Check for solvent peaks in NMR. - Ensure glassware was clean and dry. extra_spots->sol_es2 No

Sources

Optimization

Technical Support Center: Scale-Up Production of Methyl Methyl(phenyl)carbamodithioate

Introduction & Core Chemistry Welcome to the technical support hub for the synthesis of Methyl methyl(phenyl)carbamodithioate (CAS: Generic Class Reference). This guide addresses the specific challenges encountered when...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Chemistry

Welcome to the technical support hub for the synthesis of Methyl methyl(phenyl)carbamodithioate (CAS: Generic Class Reference). This guide addresses the specific challenges encountered when scaling up the reaction of N-methylaniline with Carbon Disulfide (


)  and Methyl Iodide (MeI) .

Unlike mono-substituted dithiocarbamates, this N,N-disubstituted compound does not readily decompose into isothiocyanates, offering better stability. However, the scale-up process is fraught with thermodynamic and mass-transfer risks, particularly regarding the handling of volatile


 and the management of exothermic alkylation steps.
The Synthesis Pathway

The reaction proceeds in two distinct phases:[1]

  • Dithiocarbamate Salt Formation: Nucleophilic attack of N-methylaniline on

    
     in the presence of a base (NaOH/KOH).
    
  • S-Methylation: Alkylation of the intermediate salt with Methyl Iodide.

Synthesispathway Reactants N-Methylaniline + CS2 + NaOH Intermediate Intermediate Salt: Sodium N-methyl-N-phenyl dithiocarbamate Reactants->Intermediate Step 1: Addition (Exothermic, <10°C) Product Product: Methyl methyl(phenyl) carbamodithioate Intermediate->Product Step 2: Alkylation (SN2 Reaction) Byproduct Byproduct: NaI + H2O Intermediate->Byproduct Reagent2 + Methyl Iodide (MeI) Reagent2->Intermediate

Figure 1: Step-wise synthesis pathway for Methyl methyl(phenyl)carbamodithioate.

Critical Troubleshooting Guide (Q&A)

Module A: Reaction Kinetics & Thermodynamics

Q1: We are observing a rapid temperature spike >40°C during


 addition, followed by a drop in yield. What is happening? 
A:  You are experiencing thermal runaway leading to 

boil-off
.
  • Causality: The reaction between the secondary amine and

    
     is highly exothermic. Since 
    
    
    
    has a low boiling point (46°C), uncontrolled exotherms cause the reagent to vaporize before reacting, altering the stoichiometry.
  • Solution:

    • Cryogenic Control: Pre-cool the amine/base mixture to 0–5°C.

    • Sub-surface Addition: Add

      
       via a dip tube under the surface of the liquid to maximize contact time and prevent immediate vaporization.
      
    • Reflux Condenser: Ensure the reactor is fitted with a glycol-cooled condenser (-10°C) to return fugitive

      
       vapors to the pot.
      

Q2: The intermediate salt precipitates as a sticky "gum" that fouls the impeller. How do we prevent this? A: This is a phase behavior issue common in aqueous/organic biphasic systems.

  • Causality: The sodium salt of the dithiocarbamate is less soluble in the organic amine excess but not fully soluble in the limited water volume, creating a mesophase (gum).

  • Solution:

    • Dilution: Increase the water volume by 20% to fully solubilize the salt.

    • Co-solvent: Add a small amount of Isopropanol (IPA) or Ethanol (10% v/v) to bridge the phases.

    • High-Shear Mixing: Use a radial flow impeller (e.g., Rushton turbine) rather than an axial flow one to break up the gum.

Module B: Alkylation & Purity

Q3: Our final product has a persistent "garlic/rotten cabbage" odor even after drying. Is this normal? A: No, this indicates residual impurities , specifically unreacted low-molecular-weight sulfides or free


.
  • Causality: Incomplete alkylation or sulfur extrusion.

  • Solution:

    • Oxidative Wash: Wash the organic product layer with a dilute (1-2%) Sodium Hypochlorite (bleach) solution. This oxidizes odorous sulfides to water-soluble sulfoxides/sulfones.

    • Stoichiometry Check: Ensure a slight excess (1.05 eq) of Methyl Iodide was used to drive the reaction to completion.

Q4: We see a dimer impurity (Thiuram Disulfide) in the HPLC trace. A: This is caused by accidental oxidation of the intermediate salt.

  • Causality: Dithiocarbamate salts are electron-rich and easily oxidized by atmospheric oxygen into thiuram disulfides (

    
    ).
    
  • Solution:

    • Inert Atmosphere: The entire reaction, especially Step 1, must be performed under a Nitrogen or Argon blanket.

    • Degassed Water: Use deionized water that has been sparged with nitrogen for the aqueous base preparation.

Optimized Scale-Up Protocol

This protocol is designed for a 10L Pilot Reactor scale.

ParameterSpecificationRationale
Stoichiometry 1.0 Amine : 1.1 NaOH : 1.2

: 1.1 MeI
Excess

accounts for volatility; Excess Base ensures full deprotonation.
Solvent System Water / Toluene (Biphasic)Toluene solvates the product; Water solvates the salt and NaI byproduct.
Temperature (Step 1) 0°C to 10°CControls exotherm; prevents

loss.
Temperature (Step 2) 15°C to 25°CPromotes SN2 substitution without thermal degradation.
Agitation >300 RPM (Tip speed 2-3 m/s)Critical for mass transfer in biphasic systems.
Step-by-Step Workflow
  • Charge 1.0 eq N-methylaniline and 1.1 eq NaOH (20% aq solution) into the reactor.

  • Cool the mixture to 5°C under

    
     flow.
    
  • Add 1.2 eq

    
     slowly over 2 hours. Monitor internal temp; do not exceed 15°C.
    
  • Digest (Stir) for 2 hours at 10°C. The solution should turn yellow/orange (formation of dithiocarbamate salt).

  • Add 1.1 eq Methyl Iodide (MeI) dropwise over 1 hour. Exotherm expected.

  • Warm to 25°C and stir for 3 hours.

  • Phase Cut: Stop stirring. Drain the lower aqueous layer (containing NaI).

  • Wash: Wash the organic layer with water, then 1% NaOCl (optional for odor), then Brine.

  • Concentrate: Strip Toluene under vacuum (<50°C) to yield the crude ester.

Safety & Compliance Logic Tree

Handling Carbon Disulfide (


)  and Methyl Iodide (MeI)  requires strict adherence to safety protocols due to neurotoxicity and carcinogenicity.

SafetyLogic Start Start Safety Check CS2_Check Is CS2 present? Start->CS2_Check Grounding Ensure Static Grounding (Flash Point -30°C) CS2_Check->Grounding Yes Ventilation Check Fume Hood/Scrubber (TLV < 1 ppm) Grounding->Ventilation MeI_Check Is MeI present? Ventilation->MeI_Check PPE Double Nitrile Gloves + Respirator MeI_Check->PPE Yes Waste Segregate Aqueous Waste (Contains Cyanides/Sulfides?) PPE->Waste

Figure 2: Safety decision logic for handling high-hazard reagents (


, MeI).

References

  • Ajibade, P. A., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield. Bioinorganic Chemistry and Applications. Link

  • Mishra, P., et al. (2012). Kinetics of Oxidation of N-Methylaniline. Asian Journal of Chemistry. Link

  • Fisher Scientific. (2023). Safety Data Sheet: Carbon Disulfide. Link

  • BenchChem. (2025).[1] Technical Support: Overcoming Solubility Challenges of Metal-Dithiocarbamate Complexes. Link

  • PubChem. (2025).[2][3] Methyl N-phenylcarbamodithioate Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Hub: Refining Purification of Methyl Methyl(phenyl)carbamodithioate

Status: Active Lead Scientist: Senior Application Specialist Last Updated: March 5, 2026 Executive Summary This technical guide addresses the purification challenges of methyl methyl(phenyl)carbamodithioate (CAS: 701-73-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: March 5, 2026

Executive Summary

This technical guide addresses the purification challenges of methyl methyl(phenyl)carbamodithioate (CAS: 701-73-5). While standard flash chromatography is often the default, this compound class (dithiocarbamate esters) exhibits specific physicochemical sensitivities—primarily acid-catalyzed decomposition on standard silica gel—that result in poor yield, "streaking," and contamination with N-methylaniline.

This hub provides modular protocols to neutralize stationary phases, optimize mobile phase selectivity, and troubleshoot common isolation failures.

Module 1: Physicochemical Profiling & Stationary Phase Selection

The Core Challenge: Dithiocarbamates are stable in alkaline media but rapidly decompose in acidic environments into carbon disulfide (


) and the corresponding amine (in this case, N-methylaniline). Standard flash silica gel (pH 6.5–7.0) typically possesses acidic silanol groups (

) that can catalyze this decomposition during the run, leading to "ghost bands" and low recovery.[1]
Stationary Phase Decision Matrix
Stationary PhaseSuitabilityTechnical Notes
Standard Silica Gel (60 Å) Low High risk of on-column decomposition. Requires pretreatment.[2]
Neutral Alumina (Brockmann I-III) High Ideal surface chemistry (pH ~7.5). Prevents acid hydrolysis.
TEA-Deactivated Silica Medium-High Effective if Alumina is unavailable. Requires 1–2% Triethylamine (TEA) in the mobile phase.
C18 (Reverse Phase) High Excellent for final polishing. Use alkaline buffers (e.g.,

, pH 8–9).

Module 2: Mobile Phase Optimization (TLC to Column)

Protocol A: The "TEA-Doping" Method for Silica

Use this protocol if you must use silica gel.

Objective: Passivate acidic silanol sites to prevent streaking and decomposition.

  • TLC Screening:

    • Prepare two TLC chambers:

      • Chamber A: Hexanes/Ethyl Acetate (9:1)

      • Chamber B: Hexanes/Ethyl Acetate (9:1) + 1% Triethylamine (TEA)

    • Spot the crude reaction mixture.

    • Observation: If spots in Chamber A streak or show a "flame" shape, but spots in Chamber B are compact circles, silanol interaction is the cause . You must add TEA to your column solvent.

  • Column Pre-Treatment (Slurry Method):

    • Suspend silica in the starting mobile phase containing 1% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this buffer.

    • Note: The TEA acts as a sacrificial base, binding to the acidic protons on the silica surface.

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

    • Gradient: 0% B

      
       20% B over 10 CV. (Dithiocarbamates are typically lipophilic; high polarity is rarely needed).
      
Protocol B: Separation of Product from N-Methylaniline

N-methylaniline (starting material) often co-elutes with the product.

  • Strategy: Exploiting

    
    -
    
    
    
    interactions.
  • Modification: Switch the non-polar solvent from Hexanes to Toluene .

  • Mechanism: Toluene interacts differently with the aromatic rings of both the product and the impurity, often altering their relative retention (

    
    ) enough to achieve baseline separation.
    

Module 3: Troubleshooting Guides (FAQ Format)

Q1: Why does my product band fade or disappear halfway down the column?

Diagnosis: On-column acid hydrolysis. Mechanism: The acidic silica is cleaving the dithiocarbamate linkage. Corrective Action:

  • Immediate: Flush the column quickly with 100% EtOAc to recover whatever survives.

  • Next Run: Switch to Neutral Alumina . If you must use silica, pre-wash the packed column with a solution of 5% Triethylamine in Hexanes before loading your sample.

Q2: I see a new spot on TLC after the column that wasn't in the crude. What is it?

Diagnosis: Decomposition product (N-methylaniline). Verification: Stain the TLC with ninhydrin or dragendorff reagent. If the new spot stains positive (indicating an amine), your product decomposed during purification. Prevention: Ensure your fraction collection tubes are clean and free of acid traces. Evaporate fractions immediately at


; dithiocarbamates can be thermally unstable.
Q3: My product is "oiling out" instead of crystallizing after the column.

Diagnosis: Residual solvent or impurities preventing lattice formation. Solution:

  • Dissolve the oil in a minimum amount of warm Hexanes.

  • Add a seed crystal if available.

  • Store at -20°C for 24 hours.

  • Alternative: If the oil is pure by NMR, it may simply be a low-melting solid. Dry under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

Module 4: Visualization of Workflows

Figure 1: Optimized Purification Workflow

This diagram illustrates the decision logic for selecting the correct stationary phase based on TLC behavior.

PurificationLogic Start Crude Mixture Analysis TLC_Check Run TLC: Hex/EtOAc (9:1) Start->TLC_Check Streak Does the product streak? TLC_Check->Streak NoStreak No (Compact Spot) Streak->NoStreak No YesStreak Yes (Tailing) Streak->YesStreak Yes StdSilica Use Standard Silica Gradient: Hex -> 10% EtOAc NoStreak->StdSilica AddBase Add 1% TEA to Eluent Retest TLC YesStreak->AddBase BaseCheck Spot Compact? AddBase->BaseCheck UseTEASilica Use TEA-Deactivated Silica BaseCheck->UseTEASilica Yes UseAlumina SWITCH to Neutral Alumina BaseCheck->UseAlumina No (Still Streaking)

Caption: Decision tree for selecting stationary phases. "TEA" = Triethylamine. "Streak" indicates interaction with acidic silanols.

Module 5: Comparison of Methods

ParameterStandard SilicaTEA-Neutralized SilicaNeutral Alumina
Cost LowLowMedium
Loading Capacity High (10% w/w)Medium (5-8% w/w)Low (2-5% w/w)
Resolution HighHighMedium
Product Stability Poor (Risk of hydrolysis)Good Excellent
Rec. Solvent System Hex/EtOAcHex/EtOAc + 1% TEAHex/DCM

References

  • BenchChem Technical Support. (2025).[2] Refinement of Purification Techniques for Dithiocarbamate Products. BenchChem.[2] Link

  • Klautzsch, F., & Lipinski, J. (2007). Stability of dithiocarbamates during the preparation and extraction of food samples.[3] Freie Universität Berlin. Link

  • Hogendoorn, E. A., et al. (1991). Unified method for the analysis of dithiocarbamate fungicides.[3] Journal of Chromatography A, 552, 537-544.

  • PubChem. (2025).[4] Methyl N-phenylcarbamodithioate Compound Summary. National Library of Medicine. Link

  • Interchim. (2021). Intelligent flash purification using TLC and MASS spectrometry.[5] Interchim Application Notes.[5] Link

Sources

Optimization

how to prevent the degradation of methyl methyl(phenyl)carbamodithioate during storage

This Technical Support Guide addresses the stability, storage, and handling of Methyl methyl(phenyl)carbamodithioate (CAS 62603-94-5).[1] This compound, often utilized as a Reversible Addition-Fragmentation Chain Transfe...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability, storage, and handling of Methyl methyl(phenyl)carbamodithioate (CAS 62603-94-5).[1] This compound, often utilized as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent, belongs to the dithiocarbamate ester class.[2][3] These compounds are chemically versatile but inherently prone to degradation via hydrolysis and oxidation if not stored under rigorous conditions.[1]

Product Profile
  • Chemical Name: Methyl methyl(phenyl)carbamodithioate[1][3][4][5]

  • CAS Number: 62603-94-5[1][3][5]

  • Structure:

    
    [1]
    
  • Physical State: Solid (Crystalline/Powder)[1]

  • Color: Typically off-white to pale yellow (impurities may cause orange or green discoloration).[1]

  • Primary Application: RAFT Polymerization Agent (Chain Transfer Agent).[1][3]

Part 1: Critical Storage Protocols

Q: What are the absolute non-negotiable storage conditions for this compound?

To prevent the degradation of methyl methyl(phenyl)carbamodithioate, you must control three environmental variables: Temperature, Atmosphere, and Light.

VariableProtocolTechnical Rationale
Temperature Store at 2–8°C (Refrigerated) Dithiocarbamates are thermally labile.[1] Elevated temperatures promote the homolysis of the C–S bond (the mechanism of RAFT, but unwanted during storage) and accelerate hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) The thiocarbonyl (

) moiety is susceptible to oxidation by atmospheric oxygen, leading to the formation of sulfines or thiuram disulfides.[1]
Moisture Desiccator / Sealed Vial Hydrolysis is the primary degradation pathway.[1] Moisture attacks the central carbon, releasing Carbon Disulfide (

) and

-methylaniline.
Light Amber Glass / Foil Wrap UV radiation can trigger photolytic cleavage of the C–S bond, initiating premature radical generation and degradation.[1]

Senior Scientist Note: Never store this compound in a solvent for long periods.[1] Dithiocarbamates are significantly less stable in solution, where nucleophilic attack by trace water or solvent impurities is kinetically favored.[1]

Part 2: Troubleshooting & Diagnostics (FAQ)

Q: My sample has turned from pale yellow to a deep green or black color. Is it still usable? A: Likely No.

  • Diagnosis: Green discoloration in dithiocarbamates often indicates the presence of trace copper or iron impurities forming coordination complexes with the dithiocarbamate ligand (which forms if the ester bond cleaves).[1] Alternatively, it can signal significant oxidative degradation.[1]

  • Action: Run a TLC or

    
    -NMR. If the "green" fraction is minor, you may attempt recrystallization (see Protocol below).[1] If the bulk is discolored, discard it to prevent inhibition of your polymerization reaction.[1]
    

Q: Upon opening the vial, I detect a strong, rotten-cabbage or sulfurous odor. What happened? A: Hydrolysis has occurred.

  • Mechanism: The compound has reacted with atmospheric moisture.[1]

  • Byproducts: The smell is Carbon Disulfide (

    
    )  and potentially low molecular weight thiols/sulfides.[1]
    
  • Action: The sample is compromised. The presence of free amine (

    
    -methylaniline) will act as a retarder or inhibitor in radical polymerization.[1] Purification is mandatory.[1]
    

Q: The solid has become a sticky oil or "melted" at room temperature. A: Melting Point Depression. [1]

  • Cause: The accumulation of degradation products (amine,

    
    , or oxidation byproducts) lowers the melting point of the crystalline lattice.
    
  • Action: This is a classic sign of "oiling out."[1] You must re-purify the compound.[1] Do not use it as-is; the molar mass control of your RAFT polymerization will be destroyed.[1]

Part 3: Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.[1] The two primary pathways are Hydrolysis (moisture-driven) and Oxidation (air-driven).[1]

DegradationPathways Compound Methyl methyl(phenyl) carbamodithioate Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O Sulfine Sulfine/Sulfene (Oxidized Species) Compound->Sulfine + O2 Moisture Moisture (H2O) (Acid/Base Catalyzed) Oxygen Oxygen (O2) (Atmospheric) Amine N-methylaniline (Polymerization Inhibitor) Intermediate->Amine CS2 Carbon Disulfide (CS2) (Gas/Smell) Intermediate->CS2 MeOH Methanol / Methanethiol Intermediate->MeOH

Figure 1: Primary degradation pathways.[1] Hydrolysis releases polymerization inhibitors (amines) and gaseous byproducts (


).
Part 4: Recovery Protocol (Re-Purification)

If your compound shows signs of minor degradation (e.g., surface oiling, slight odor), use this recrystallization protocol.

Prerequisites:

  • Solvent: Ethanol or Methanol (Recrystallization solvent).[1][5]

  • Anti-solvent: Cold Water or Hexane (depending on solubility tests).[1]

  • Equipment: 50 mL Erlenmeyer flask, heating block, vacuum filtration setup.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 40–50°C).[1] Do not boil , as high heat accelerates decomposition.[1]

  • Filtration: If there are insoluble black specks (metal complexes), perform a hot filtration through a glass frit.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 2 hours.

    • Troubleshooting: If it oils out instead of crystallizing, scratch the glass side with a spatula or add a seed crystal.[1]

  • Collection: Filter the crystals under vacuum. Wash with cold Hexane to remove surface oily impurities.[1]

  • Drying: Dry under high vacuum at room temperature for 4 hours. Store immediately under Argon at 2–8°C.

References
  • BenchChem. (n.d.).[1] Methyl methyl(phenyl)carbamodithioate (CAS 62603-94-5) Product Specifications. Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[1] Cyanomethyl methyl(phenyl)carbamodithioate (Analogue Reference for Handling). Retrieved from

  • Moad, G., Rizzardo, E., & Thang, S. H. (2009).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[1] (Contextual grounding on Dithiocarbamate stability).

  • PubChem. (n.d.).[1] Methyl N-phenylcarbamodithioate Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Method Refinement for Trace Level Detection of Methyl Methyl(phenyl)carbamodithioate

Welcome to the technical support center for the trace level detection of methyl methyl(phenyl)carbamodithioate and related dithiocarbamate compounds. This guide is designed for researchers, analytical scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the trace level detection of methyl methyl(phenyl)carbamodithioate and related dithiocarbamate compounds. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working to establish and refine sensitive analytical methods. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section covers high-level questions about the analysis of methyl methyl(phenyl)carbamodithioate.

Q1: What are the primary challenges associated with the trace level detection of dithiocarbamates like methyl methyl(phenyl)carbamodithioate?

A1: The analysis of dithiocarbamates (DTCs) at trace levels is inherently challenging due to their chemical properties. Key difficulties include:

  • Chemical Instability: DTCs are known to be unstable, readily degrading in both acidic and alkaline conditions.[1] This instability can lead to significant analyte loss during sample preparation and analysis.

  • Low Solubility: Many DTCs have limited solubility in water and common organic solvents, which can complicate extraction procedures.[1]

  • Matrix Effects: When analyzing complex matrices such as food, soil, or biological fluids, co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[2][3]

  • Structural Similarity: The dithiocarbamate class includes many structurally similar compounds, making specific quantification difficult without highly selective techniques like tandem mass spectrometry (MS/MS).[1]

Q2: Which analytical technique is most suitable for this compound: LC-MS/MS or GC-MS?

A2: For methyl methyl(phenyl)carbamodithioate and other dithiocarbamates, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4] Carbamates are often thermally labile, meaning they can degrade at the high temperatures required for Gas Chromatography (GC) analysis.[5][6] LC-MS/MS offers high sensitivity and selectivity, allowing for direct detection of the parent molecule without the need for derivatization, which is often required for GC-based methods.[4][7]

Q3: How can I ensure the stability of my analyte during sample storage and preparation?

A3: Analyte stability is critical for accurate quantification.

  • Storage: For long-term stability, store analytical standards and samples at -20°C or, preferably, -80°C.[8] The target analyte, cyanomethyl methyl(phenyl)carbamodithioate, is recommended to be stored at 2-8°C for short-term use.[9][10]

  • pH Control: Dithiocarbamates degrade in acidic conditions.[7] During sample extraction, it is often beneficial to work under neutral or slightly alkaline conditions. Some methods use an alkaline solution of cysteine-EDTA to decomplex metal ions and stabilize the dithiocarbamate.[11]

  • Minimize Processing Time: Plant-based samples should be processed quickly after harvesting or thawing. Some studies suggest that simply cutting samples into small pieces is preferable to homogenization, as homogenization can release acidic juices that accelerate degradation.[12]

Troubleshooting Guide

This section provides a question-and-answer-based guide to resolving specific experimental issues.

Issue 1: Poor or Inconsistent Analyte Recovery
Q: My recovery for methyl methyl(phenyl)carbamodithioate is low and varies significantly between replicates. What are the likely causes and solutions?

A: Low and variable recovery is a common issue, often stemming from sample preparation.

Plausible Causes:

  • Analyte Degradation: As discussed, the compound is likely unstable, especially under acidic conditions which can be present in biological or environmental matrices.[7]

  • Inefficient Extraction: The choice of extraction solvent and technique may not be optimal for partitioning the analyte from the sample matrix into the solvent.

  • Strong Matrix Interactions: The analyte may be binding to matrix components, preventing its complete extraction.

Recommended Solutions:

  • Optimize Extraction pH:

    • Action: Modify your sample preparation to include a buffering step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often uses buffering salts to maintain a pH between 5 and 5.5.[3] For dithiocarbamates, a slightly alkaline extraction may be beneficial.[11]

    • Rationale: Maintaining an optimal pH prevents acid-catalyzed hydrolysis of the dithiocarbamate functional group, preserving the analyte.

  • Refine the Extraction Solvent:

    • Action: If using a standard QuEChERS procedure with 100% acetonitrile, consider modifying the solvent. For some carbamates in dehydrated matrices, a mixture of acetonitrile and water (e.g., 2:1 v/v) has been shown to improve recovery.[13]

    • Rationale: Adjusting the polarity of the extraction solvent can enhance the solubilization of the analyte from the sample matrix.

  • Use an Isotope-Labeled Internal Standard:

    • Action: Incorporate a stable isotope-labeled version of methyl methyl(phenyl)carbamodithioate into your samples before extraction.

    • Rationale: An internal standard that is chemically identical to the analyte will experience the same extraction inefficiencies and matrix effects. By monitoring the ratio of the analyte to the internal standard, you can correct for variations in recovery and ionization, leading to more accurate and precise results.[14]

Issue 2: Poor Chromatographic Peak Shape
Q: I'm observing peak tailing, fronting, or splitting in my chromatograms. How can I improve the peak shape?

A: Poor peak shape compromises integration accuracy and reduces sensitivity.

Plausible Causes:

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase.[15]

  • Column Contamination: Buildup of matrix components on the column's stationary phase or frit.[15]

  • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the C18 column.

  • Column Void: A physical void or channel has formed at the head of the analytical column.[16]

Recommended Solutions:

ProblemSolutionRationale
Solvent Mismatch Dilute the final sample extract in a solvent that matches or is weaker than the initial mobile phase composition.[15] For example, if your gradient starts at 10% acetonitrile, your sample solvent should not exceed this concentration.Ensures the analyte band is tightly focused at the head of the column upon injection, leading to sharp, symmetrical peaks.
Column Contamination Implement a robust column wash cycle after each analytical run. Regularly flush the column with a strong solvent. Use a guard column to protect the analytical column.[15]A guard column traps strongly retained matrix components, preventing them from fouling the more expensive analytical column.
Secondary Interactions Adjust the mobile phase pH by adding a modifier like formic acid (typically 0.1%).[15]For amine-containing compounds, a low pH mobile phase protonates the amine, reducing unwanted interactions with residual silanol groups on the column packing.
Column Void Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column.A void creates multiple paths for the analyte to travel, resulting in split or broad peaks. This is often irreversible.
Issue 3: High Background Noise or Matrix Effects
Q: My baseline is noisy, and I suspect matrix effects are suppressing my analyte signal. What steps can I take to mitigate this?

A: High background and matrix effects are major obstacles to achieving low detection limits.

Plausible Causes:

  • Contaminated Solvents/System: Impurities in the mobile phase solvents, additives, or buildup of non-volatile salts in the ion source.[15][17]

  • Insufficient Sample Cleanup: Co-eluting matrix components compete with the analyte for ionization in the MS source, typically leading to signal suppression.[2]

  • Sample Carryover: Analyte from a previous, high-concentration injection adsorbs to surfaces in the autosampler or column and leaches out in subsequent runs.[15]

Recommended Solutions:

  • Enhance Sample Cleanup:

    • Action: The QuEChERS method includes a dispersive solid-phase extraction (d-SPE) cleanup step.[18] For pigmented or fatty samples, consider using d-SPE tubes containing graphitized carbon black (GCB) to remove pigments or C18 sorbent to remove lipids.[18]

    • Rationale: Removing interfering matrix components before LC-MS/MS analysis is the most effective way to reduce matrix effects and ion suppression.[7]

  • Optimize the LC Gradient:

    • Action: Adjust the chromatographic gradient to better separate the analyte from the bulk of the matrix components.

    • Rationale: If co-eluting interferences are the cause of ion suppression, improving chromatographic resolution can move the analyte to a "cleaner" region of the chromatogram where suppression is less severe.

  • Clean the MS Ion Source:

    • Action: Regularly clean the ion source components, such as the capillary and cone, according to the manufacturer's protocol.[15]

    • Rationale: Matrix components and non-volatile salts can accumulate in the source over time, leading to a gradual decrease in sensitivity and an increase in background noise.[19]

Detailed Protocols & Workflows

Protocol 1: QuEChERS-Based Sample Extraction and Cleanup

This protocol is a robust starting point for extracting methyl methyl(phenyl)carbamodithioate from a complex matrix like fruits or vegetables.[15][18]

Steps:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For quality control or recovery experiments, add a known amount of the analyte standard solution to the sample and let it sit for 30 minutes.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.

  • Extraction: Add a QuEChERS extraction salt packet (commonly containing 6 g MgSO₄ and 1.5 g sodium acetate) to the tube.[18] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at >3000 rcf to separate the phases.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). For samples with high fat content, use a d-SPE tube that also contains 50 mg of C18 sorbent.[18]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.

  • Filtration & Analysis: Take the final supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization
General Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA / C18 / GCB) Extraction->Cleanup LC UHPLC Separation (Reversed-Phase C18) Cleanup->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Report Reporting Quantification->Report

Caption: End-to-end workflow for trace level analysis.

Troubleshooting Decision Tree: Poor Peak Shape

This diagram provides a logical path for diagnosing the cause of poor peak shape.

G Start Poor Peak Shape (Tailing, Fronting, Split) Solvent_Check Is sample solvent stronger than mobile phase? Start->Solvent_Check Solvent_Fix Dilute sample in initial mobile phase. Solvent_Check->Solvent_Fix Yes Pressure_Check Is backpressure higher than normal? Solvent_Check->Pressure_Check No End Peak shape improved. Solvent_Fix->End Pressure_Fix Flush system. Check for blockages. Replace guard column. Pressure_Check->Pressure_Fix Yes Age_Check Is the column old or heavily used? Pressure_Check->Age_Check No Pressure_Fix->End Age_Fix Replace analytical column. Age_Check->Age_Fix Yes Age_Check->End No, review method. Age_Fix->End

Caption: A decision tree for troubleshooting poor peak shape.

Example LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for methyl methyl(phenyl)carbamodithioate. Note: These parameters must be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 Reversed-Phase, < 2.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, hold, re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition 1 (Quantifier) Precursor Ion (M+H)⁺ → Product Ion 1
MRM Transition 2 (Qualifier) Precursor Ion (M+H)⁺ → Product Ion 2
Source Temperature 400 - 550 °C

Note: The specific precursor and product ions for MRM must be determined by infusing a pure standard of methyl methyl(phenyl)carbamodithioate (MW: 222.33 g/mol ) into the mass spectrometer.[20]

References

  • High-Performance Liquid Chromatography (HPLC)
  • Technical Support Center: Optimizing LC-MS/MS Methods for Pesticide Analysis - Benchchem.
  • Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing).
  • Analysis of N-Methyl Carbam
  • Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
  • oa Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry - QScience.com.
  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - MDPI.
  • Analytical Methods for Dithiocarbam
  • Full article: Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review - Taylor & Francis.
  • Matrix effects in (ultra)
  • (PDF)
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • How to Avoid Problems in LC–MS | LCGC Intern
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent.
  • ALDRICH Cyanomethyl methyl(phenyl)
  • Cyanomethyl Methyl(Phenyl)
  • Certific
  • Cyanomethyl methyl(phenyl)
  • Reliable LC-MS/MS-based method for trace level determination of 50 medium to highly polar pesticide residues in sediments and ecological risk assessment - ResearchG
  • Determination of Derivatized Carbam

Sources

Reference Data & Comparative Studies

Validation

comparing the antifungal activity of methyl methyl(phenyl)carbamodithioate vs. commercial fungicides

[1] Executive Summary Methyl methyl(phenyl)carbamodithioate (CAS: 62603-94-5) represents a distinct subclass of dithiocarbamate derivatives. Unlike the polymeric salt formulations of commercial heavyweights like Mancozeb...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl methyl(phenyl)carbamodithioate (CAS: 62603-94-5) represents a distinct subclass of dithiocarbamate derivatives. Unlike the polymeric salt formulations of commercial heavyweights like Mancozeb or the disulfide structure of Thiram , this compound is a dithiocarbamic ester .

This structural distinction dictates its pharmacological profile: it functions primarily as a lipophilic pro-drug . While commercial dithiocarbamate salts dissociate rapidly to release the active anion, the methyl ester requires enzymatic cleavage (hydrolysis) to activate. This mechanism offers superior membrane permeability but results in delayed in vitro onset compared to direct-acting fungicides. This guide evaluates its potential as a "Next-Generation" antifungal candidate, contrasting its multi-site mechanism against the specific ergosterol-inhibition of azoles (e.g., Fluconazole) and the contact activity of traditional dithiocarbamates.

Chemical & Physical Profile

The fundamental difference between the candidate and commercial standards lies in ionization and solubility.

FeatureMethyl methyl(phenyl)carbamodithioateMancozeb (Standard)Fluconazole (Azole Std.)
Class Dithiocarbamic Ester (Pro-drug)Dithiocarbamate Complex (Polymeric)Triazole
Structure Me-N(Ph)-C(=S)-S-Me[Mn/Zn Ethylenebis(dithiocarbamate)]xBis-triazole derivative
Solubility Lipophilic (Soluble in DCM, DMSO)Hydrophilic / SuspensionAmphiphilic
Mode of Action Multi-site (requires activation)Multi-site (Contact)Single-site (Ergosterol)
Stability High (Stable in neutral pH)Low (Degrades to ETU/CS2)High
Resistance Risk LowLowModerate to High

Mechanism of Action (MOA)

The antifungal activity of methyl methyl(phenyl)carbamodithioate is contingent upon a bio-activation step. The ester bond masks the active dithiocarbamate anion, facilitating passive transport across the fungal cell wall. Once intracellular, esterases cleave the methyl group, releasing the active N-methyl-N-phenyldithiocarbamate anion.

Pathway Diagram

The following diagram illustrates the pro-drug activation and subsequent multi-site attack on fungal metabolism.

MOA_Pathway Prodrug Methyl methyl(phenyl) carbamodithioate (Lipophilic Ester) CellWall Fungal Cell Wall (Barrier) Prodrug->CellWall Passive Diffusion Intracellular Intracellular Space CellWall->Intracellular Entry Enzyme Fungal Esterases (Hydrolysis) Intracellular->Enzyme Substrate Binding ActiveAnion Active Anion: N-methyl-N-phenyl dithiocarbamate Enzyme->ActiveAnion Cleavage of S-Me Target1 Target A: Metal Chelation (Cu2+, Zn2+ depletion) ActiveAnion->Target1 Chelation Target2 Target B: Thiol Oxidation (Enzyme Inactivation) ActiveAnion->Target2 Covalent Binding Death Fungal Cell Death (Metabolic Collapse) Target1->Death Target2->Death

Figure 1: Bio-activation pathway of the methyl ester pro-drug into its active fungicidal form.

Comparative Efficacy Analysis

The data below synthesizes performance metrics based on structure-activity relationship (SAR) studies of dithiocarbamate esters vs. salts.

In Vitro Potency (Inferred Data)

Note: Values are representative of the class behavior for N-substituted dithiocarbamates.

OrganismCompoundMIC (µg/mL)Interpretation
Candida albicansMethyl methyl(phenyl)carbamodithioate32 - 64Moderate . Limited by hydrolysis rate in vitro.
Mancozeb2 - 8High . Direct ionic activity.
Fluconazole0.5 - 4Very High . Specific target inhibition.
Aspergillus nigerMethyl methyl(phenyl)carbamodithioate16 - 32Good . Phenyl group enhances interaction.
Thiram4 - 16High .
Fluconazole>64 (Resistant)Low . Azoles often weak vs molds.

Key Insight : The methyl ester shows higher MIC values in vitro because standard media lack the high esterase activity found in vivo (within the fungal cytosol). However, its lipophilicity (LogP ~2.5-3.0) allows it to penetrate biofilms better than the ionic Mancozeb, potentially offering superior efficacy in complex infection models or resistant strains.

Experimental Protocols

To validate the activity of methyl methyl(phenyl)carbamodithioate, researchers must employ a protocol that accounts for its pro-drug nature.

A. Synthesis Verification (Brief)
  • Reactants : N-methylaniline + Carbon Disulfide (CS2) + Methyl Iodide (MeI) in the presence of a base (NaOH).

  • Reaction : Ph-NH-Me + CS2 + NaOH → Ph-N(Me)-CS2Na + H2O followed by Ph-N(Me)-CS2Na + MeI → Ph-N(Me)-C(=S)-S-Me + NaI.

  • Purification : Recrystallize from ethanol. Confirm structure via NMR (Singlet at ~2.6 ppm for S-Me).

B. Antifungal Susceptibility Testing (Modified Broth Microdilution)

Standard CLSI protocols may underestimate efficacy due to lack of esterase activation. This modification adds a pre-incubation step.

  • Preparation : Dissolve the methyl ester in DMSO (Stock: 10 mg/mL).

  • Media : RPMI 1640 buffered with MOPS.

  • Inoculum : Adjust fungal suspension (C. albicans or A. niger) to

    
     CFU/mL.
    
  • Plate Setup :

    • Rows A-B : Methyl methyl(phenyl)carbamodithioate (64 to 0.125 µg/mL).

    • Rows C-D : Mancozeb (Positive Control).

    • Rows E-F : Fluconazole (Reference).

    • Rows G-H : Solvent Control (DMSO < 1%).

  • Incubation : 35°C for 48 hours.

  • Readout : Measure OD at 530nm. Determine MIC as the lowest concentration inhibiting 90% growth.

C. Enzymatic Hydrolysis Assay (Pro-drug Validation)

Objective: Prove that fungal esterases release the active anion.

  • Lysate Prep : Sonicate fungal cells to obtain crude cytosolic extract.

  • Reaction : Mix 100 µM of the methyl ester with 50 µL fungal lysate in PBS (pH 7.4).

  • Monitoring : Use HPLC-UV to track the disappearance of the ester peak and appearance of the free dithiocarbamate anion (or its metal complex derivative).

  • Control : Heat-inactivated lysate (should show no degradation).

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Bio-Assays Start Start: Compound Synthesis QC Quality Control (NMR/MS Verification) Start->QC Solubility Solubility Check (DMSO/RPMI) QC->Solubility DirectMIC Standard MIC Assay (Direct Inhibition) Solubility->DirectMIC LysateTest Esterase Hydrolysis (Pro-drug Confirmation) Solubility->LysateTest DataAnalysis Data Analysis (MIC50/IC50 Calculation) DirectMIC->DataAnalysis LysateTest->DataAnalysis Conclusion Efficacy Profile Generation DataAnalysis->Conclusion

Figure 2: Experimental workflow for validating the antifungal efficacy and mechanism.

Conclusion

Methyl methyl(phenyl)carbamodithioate is a promising research candidate that addresses the solubility and stability limitations of traditional dithiocarbamate salts. While its in vitro potency may appear lower than Mancozeb due to the requirement for enzymatic activation, its lipophilic nature suggests superior potential for penetrating fungal biofilms and treating intracellular infections.

Recommendation : For drug development, this compound should be optimized as a "Trojan Horse" delivery system. Future modifications should focus on the ester chain length to tune the hydrolysis rate, balancing stability with rapid activation inside the fungal cell.

References

  • Ekennia, A. C., Onwudiwe, D. C., & Ume, C. S. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications, 2015, 913424. [Link]

  • Li, J., et al. (2019). Design of New Antifungal Dithiocarbamic Esters Having Bio-Based Acrylate Moiety. ACS Omega, 4(3), 5345–5355. [Link]

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. [Link]

Comparative

Structural Validation of Methyl Methyl(phenyl)carbamodithioate via X-Ray Crystallography: A Comparative Guide

Executive Summary & Mechanistic Causality In the landscape of controlled radical polymerization, methyl methyl(phenyl)carbamodithioate (CMPCD) —also known as methyl N-methyl-N-phenyldithiocarbamate—stands out as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of controlled radical polymerization, methyl methyl(phenyl)carbamodithioate (CMPCD) —also known as methyl N-methyl-N-phenyldithiocarbamate—stands out as a highly specialized Reversible Addition-Fragmentation chain Transfer (RAFT) agent. While many RAFT agents excel at polymerizing conjugated monomers, CMPCD is uniquely engineered for the controlled polymerization of Less Activated Monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone (1)[1].

The causality behind this precise control is rooted entirely in its 3D molecular conformation, specifically the Z-group effect . In CMPCD, the Z-group is an N-methyl-N-phenyl moiety. For a RAFT agent to function, the reactivity of its C=S double bond must be perfectly calibrated. If the nitrogen lone pair fully delocalizes into the C=S bond (as in simple N,N-dialkyl dithiocarbamates), the bond becomes too stable and unreactive. However, the phenyl ring in CMPCD creates a competing resonance sink for the nitrogen lone pair—a phenomenon known as cross-conjugation.

X-ray crystallography serves as the definitive structural validation tool to quantify this effect. By resolving the exact C-N bond length, C=S bond length, and the dihedral angle of the phenyl ring relative to the dithiocarbamate plane, researchers can quantitatively predict the agent's macroscopic performance and validate its suitability for LAMs (2)[2].

Comparative Performance Analysis: Structural Tuning of RAFT Agents

To objectively evaluate CMPCD, we must compare its structural metrics and resulting kinetic performance against alternative RAFT agent classes. Trithiocarbonates possess highly reactive C=S bonds, which trap the highly reactive propagating radicals of LAMs, leading to severe retardation. Conversely, N,N-dialkyl dithiocarbamates are too stable to react. CMPCD occupies the structural "Goldilocks zone."

Table 1: Structural and Kinetic Comparison of RAFT Agents for LAMs
RAFT Agent ClassRepresentative CompoundZ-Group DelocalizationC=S Bond Length (Å)Efficacy for LAMsTypical Dispersity (Đ)
Trithiocarbonate Cyanomethyl dodecyl trithiocarbonateMinimal~1.63Poor (Radical Trapping)> 1.8 or Fails
N,N-Dialkyl Dithiocarbamate Methyl N,N-diethyldithiocarbamateHigh (Strong C=N character)~1.68Poor (Unreactive)> 1.5
N-Alkyl-N-Aryl Dithiocarbamate Methyl methyl(phenyl)carbamodithioate (CMPCD) Moderate (Cross-conjugated) ~1.65 Excellent < 1.2

Experimental Methodology: Self-Validating Crystallography Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following workflow for synthesizing and crystallographically validating CMPCD is designed as a self-validating system.

Step 1: Synthesis and Purification of CMPCD
  • Causality: High-purity starting material is an absolute prerequisite for growing diffraction-quality single crystals. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

  • Action: React N-methylaniline with powdered NaOH in methanol at 0 °C, followed by the dropwise addition of carbon disulfide to form the dithiocarbamate salt. Alkylate the intermediate with methyl iodide. Extract, dry, and recrystallize from ethanol to yield pale yellow crystals ().

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (10:1). The product must show a single distinct spot at

    
    . The melting point must be sharp at 82.8–83.4 °C.
    
Step 2: Single Crystal Growth (Vapor Diffusion)
  • Causality: Vapor diffusion provides the slow, controlled supersaturation kinetics required to form defect-free crystalline lattices, which are mandatory for high-resolution X-ray diffraction.

  • Action: Dissolve 50 mg of purified CMPCD in 1 mL of dichloromethane (good solvent) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of hexane (anti-solvent). Seal the outer vial tightly and incubate undisturbed at 20 °C for 48–72 hours.

  • Validation Check: Extract a candidate crystal and examine it under a polarized light microscope. The crystal must exhibit uniform extinction (turning completely dark at specific angles of rotation). If the crystal shows patchy or multi-colored extinction, it is twinned and will yield convoluted diffraction data; discard and re-crystallize.

Step 3: X-Ray Diffraction Data Collection
  • Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise determination of the critical C-N and C=S bond lengths.

  • Action: Mount the validated single crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu Kα rotating anode (

    
     Å) and a nitrogen cryostream set to 100 K (3)[3]. Collect data using 1° oscillation steps.
    
  • Validation Check: During data integration (e.g., using HKL2000), monitor the internal agreement factor (

    
    ). A self-validating dataset must yield an 
    
    
    
    , confirming high crystal symmetry and a superior signal-to-noise ratio.
Step 4: Structural Refinement & Conformational Analysis
  • Causality: Solving the phase problem and refining the structural model translates raw diffraction intensities into a 3D electron density map, revealing the Z-group's exact dihedral angle and cross-conjugation state.

  • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Extract the C=S bond length and the dihedral angle between the phenyl ring and the N-C(=S)S plane.
    
  • Validation Check: The final structural model must converge with an

    
     value < 0.05 and a Goodness-of-Fit (GoF) near 1.0. The residual electron density map's highest peak should be < 0.5 e/ų, confirming no missing atoms or severe structural disorder.
    

Logical Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through structural validation, culminating in the predictive application of the RAFT agent.

G A Synthesis of CMPCD (N-methylaniline + CS2 + MeI) B Crystal Growth (Vapor Diffusion: DCM/Hexane) A->B Purified Product (Rf ~0.54) C X-Ray Diffraction (100 K, Cu Kα Source) B->C Single Crystal (Uniform Extinction) D Structural Refinement (SHELXL, R1 < 0.05) C->D Diffraction Data (R_int < 0.05) E Conformational Analysis (C-N Bond Length & Dihedral Angle) D->E 3D Coordinates F RAFT Polymerization (Optimized for LAMs) E->F Reactivity Prediction

Workflow from CMPCD synthesis to X-ray structural validation and RAFT application.

References

  • Chemical Society of Japan (OUP). "A Facile Synthesis of Trifluoromethylamines by the Oxidative Desulfurization-Fluorination of Dithiocarbamates".[Link]

  • Royal Society of Chemistry (RSC). "Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Crystallographic and kinetic investigations".[Link]

  • ACS Macro Letters (PMC). "Degradable N-Vinyl Copolymers through Radical Ring-Opening Polymerization of Cyclic Thionocarbamates".[Link]

Sources

Validation

comparative analysis of methyl methyl(phenyl)carbamodithioate with its structural analogs

An in-depth comparative analysis of methyl methyl(phenyl)carbamodithioate (also known as methyl N-methyl-N-phenyldithiocarbamate) against its structural analogs reveals critical insights into the rational design of Rever...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of methyl methyl(phenyl)carbamodithioate (also known as methyl N-methyl-N-phenyldithiocarbamate) against its structural analogs reveals critical insights into the rational design of Reversible Addition-Fragmentation chain Transfer (RAFT) agents. As a highly effective chain transfer agent (CTA), this compound exemplifies how subtle electronic tuning of the "Z-group" dictates macromolecular control.

This guide provides a mechanistic evaluation, quantitative performance data, and a self-validating experimental framework for researchers engineering advanced polymeric materials.

Mechanistic Rationale: The Causality of the Z-Group

In RAFT polymerization, the CTA structure (


) governs the thermodynamics and kinetics of the addition-fragmentation equilibrium. The Z-group  modifies the reactivity of the thiocarbonyl (

) double bond toward radical addition (

) and stabilizes the intermediate radical.

The Electronic Dilemma of Dithiocarbamates: Simple N,N-dialkyl dithiocarbamates (e.g., N,N-diethyl derivatives) are notoriously poor RAFT agents under thermal conditions. The lone pair of electrons on the nitrogen atom strongly delocalizes into the


 bond, forming a zwitterionic resonance structure (

). This imparts significant single-bond character to the thiocarbonyl group, drastically reducing its susceptibility to radical addition. Consequently, these compounds act merely as photoiniferters, yielding uncontrolled, broadly dispersed polymers [1].

The Aromatic Solution: Methyl methyl(phenyl)carbamodithioate solves this by incorporating an N-phenyl ring. The nitrogen lone pair preferentially delocalizes into the electron-withdrawing aromatic system rather than the thiocarbonyl group. This restores the double-bond character of the


 moiety, ensuring a high 

and facilitating rapid, reversible chain transfer [2]. This electronic switch transforms an ineffective molecule into a highly active CTA, particularly suited for Less Activated Monomers (LAMs) like vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).

RAFT_Mechanism cluster_0 Addition-Fragmentation Equilibrium Pn Propagating Radical (Pn•) IntRad Intermediate Radical [Pn-S-C(Z•)-S-R] Pn->IntRad k_add CTA Dithiocarbamate CTA (Z-C(=S)S-R) CTA->IntRad k_add IntRad->Pn k_-add IntRad->CTA k_-add PolyCTA Polymeric CTA (Pn-S-C(=S)-Z) IntRad->PolyCTA k_beta RRad Re-initiating Radical (R•) IntRad->RRad k_beta ZGroup Z-Group Effect (N-methyl-N-phenyl): Lone pair delocalizes into phenyl ring. Maintains C=S double bond character. Ensures high k_add. ZGroup->CTA

Fig 1: RAFT addition-fragmentation mechanism highlighting the N-phenyl Z-group electronic effect.

Comparative Performance Analysis

To contextualize the performance of methyl methyl(phenyl)carbamodithioate, we must benchmark it against structural analogs across different monomer classes: More Activated Monomers (MAMs, e.g., styrene, methacrylates) and Less Activated Monomers (LAMs, e.g., vinyl acetate).

Quantitative Data Summary
RAFT Agent ClassRepresentative CompoundZ-Group Electronic EffectTarget MonomersDispersity (Đ)Chain Transfer Behavior
Aromatic Dithiocarbamate Methyl methyl(phenyl)carbamodithioate N-lone pair delocalized to phenyl ringLAMs (VAc, NVP)< 1.2 High activity; excellent control without retardation [1].
Aliphatic Dithiocarbamate S-benzyl N,N-diethyldithiocarbamateN-lone pair delocalized to C=S bondNone (Acts as iniferter)> 1.8Very low

; fails to control thermal polymerization [1].
Dithioester Cyanopropyl dithiobenzoate (CPDB)Phenyl ring hyper-stabilizes intermediate radicalMAMs (Styrene, MMA)< 1.1Very high activity for MAMs; completely retards LAMs.
Diselenocarbamate Se-cyanomethyl N,N-dimethyldiselenocarbamateSelenium enhances addition rateLAMs~ 1.5High activity but prone to intermediate radical termination [3].

Key Takeaway: While dithiobenzoates (like CPDB) over-stabilize the intermediate radical when reacting with highly reactive LAM propagating radicals (leading to extreme retardation), methyl methyl(phenyl)carbamodithioate strikes the perfect thermodynamic balance. It is reactive enough to undergo addition, but fragments rapidly enough to prevent intermediate radical termination [4].

Self-Validating Experimental Protocol

To prove the "living" nature of a RAFT polymerization utilizing an N-methyl-N-phenyl dithiocarbamate CTA, the following protocol establishes a self-validating kinetic loop. We utilize Vinyl Acetate (VAc) as the model LAM.

Causality Behind the Protocol Design:
  • [M]:[CTA]:[I] Ratio (500:5:1): A low initiator concentration ensures that

    
     of the polymer chains are initiated by the R-group of the CTA rather than the initiator fragments, preserving end-group fidelity.
    
  • Deoxygenation: Oxygen is a potent radical scavenger that converts propagating carbon-centered radicals into unreactive peroxyl radicals. Freeze-pump-thaw cycling physically strips dissolved

    
     from the matrix, eliminating unpredictable induction periods.
    
Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL Schlenk tube, dissolve 4.30 g (50 mmol) of purified Vinyl Acetate, 111 mg (0.5 mmol) of the dithiocarbamate CTA, and 16.4 mg (0.1 mmol) of Azobisisobutyronitrile (AIBN) in 5 mL of anhydrous 1,4-dioxane.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the Schlenk tube in liquid nitrogen until the mixture is completely frozen.

    • Open the stopcock to a high-vacuum line for 5 minutes to evacuate the headspace.

    • Close the stopcock and thaw the mixture in a room-temperature water bath to release trapped gas bubbles.

    • Repeat this cycle three times. Backfill with ultra-pure Argon on the final thaw.

  • Thermal Polymerization: Submerge the sealed Schlenk tube in a pre-heated oil bath at 60°C. The thermal decomposition of AIBN will initiate the reaction.

  • Kinetic Sampling: At

    
     and 
    
    
    
    hours, extract a 0.2 mL aliquot using an argon-purged syringe. Immediately quench the aliquot by exposing it to air and cooling it in an ice bath.
  • Validation Analysis:

    • Determine monomer conversion via

      
       NMR (comparing the vinyl protons at 4.5–5.0 ppm against the polymer backbone protons).
      
    • Determine Number-Average Molecular Weight (

      
      ) and Dispersity (Đ) via Size Exclusion Chromatography (SEC/GPC).
      
    • Self-Validation Check: Plot

      
       against fractional conversion. A strictly linear plot with an intercept near zero mathematically validates that the number of propagating chains remained constant, proving the efficacy of the CTA.
      

Workflow Step1 1. Reagent Preparation Mix Monomer, CTA, and Initiator Ratio [CTA]:[I] = 5:1 Step2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles Removes O2 radical scavengers Step1->Step2 Step3 3. Thermal Polymerization Heat in oil bath (60°C) Initiator decomposes to start RAFT Step2->Step3 Step4 4. Kinetic Sampling Withdraw aliquots over time Quench via rapid cooling Step3->Step4 Step4->Step3 Continue Reaction Step5 5. SEC & NMR Analysis Plot Mn vs. Conversion Validates 'living' character Step4->Step5

Fig 2: Self-validating experimental workflow for RAFT polymerization kinetic analysis.

References

  • Moad, G., Chiefari, J., Chong, Y. K., Krstina, J., Mayadunne, R. T. A., Postma, A., Rizzardo, E., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules, 32(21), 6977-6980.[Link]

  • Matioszek, D., Mazières, S., Brusylovets, O., Lin, C. Y., & Destarac, M. (2019). Experimental and Theoretical Comparison of Addition–Fragmentation Pathways of Diseleno- and Dithiocarbamate RAFT Agents. Macromolecules, 52(10), 3705-3714.[Link]

  • Keddie, D. J., Guerrero-Sanchez, C., Moad, G., Rizzardo, E., & Thang, S. H. (2012). Chain transfer kinetics of acid/base switchable n-aryl-n-pyridyl dithiocarbamate RAFT Agents in methyl acrylate, n-vinylcarbazole and vinyl acetate polymerization. Macromolecules, 45(10), 4205-4215.[Link]

Comparative

Technical Guide: Purity Confirmation of Methyl Methyl(phenyl)carbamodithioate via Elemental Analysis

Executive Summary Methyl methyl(phenyl)carbamodithioate (Structure: ) is a critical dithiocarbamate ester, frequently employed as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl methyl(phenyl)carbamodithioate (Structure:


) is a critical dithiocarbamate ester, frequently employed as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization. Its efficacy relies entirely on high purity; even minor impurities (

) can terminate polymerization chains or alter molecular weight distributions (dispersity,

).

While


 NMR  and HPLC  are standard for structural and chromatographic verification, they often fail to detect non-chromatographic impurities common in dithiocarbamate synthesis, such as inorganic salts (e.g., sodium iodide, potassium hydroxide) or occluded solvents.

Elemental Analysis (EA) serves as the definitive "bulk purity" audit. This guide details the protocol for validating this sulfur-rich compound, comparing EA against spectroscopic alternatives, and providing a self-validating workflow for researchers.

Part 1: Comparative Analysis – Why Elemental Analysis?

In the context of drug development and polymer synthesis, "purity" is multimodal. The table below objectively compares Elemental Analysis against the two most common alternatives for this specific compound class.

Table 1: Comparative Performance Metrics
FeatureElemental Analysis (CHNS)

NMR Spectroscopy
HPLC (UV-Vis)
Primary Target Bulk elemental composition (% by weight).Molecular structure & protonated impurities.Organic impurities & degradation products.[1][2]
Blind Spot Isomers (same formula); cannot distinguish structure.Inorganic salts (NaCl, KI); non-protonated solvents (

,

).
Non-UV active impurities; salts; column-degraded species.
Sensitivity High (

accuracy). Detects water/solvent trapping.
Medium (requires internal standard for quantitation).High (for UV-active organic contaminants).
Sample Req. Destructive (approx. 2–5 mg).Non-destructive (recoverable).Destructive (dissolved).
Criticality for RAFT Essential. Verifies stoichiometry for MW calculations.Essential for end-group analysis.Auxiliary for checking degradation.
The "Salt Blindness" Problem

Synthesizing methyl methyl(phenyl)carbamodithioate typically involves reacting


-methylaniline with carbon disulfide (

) and a base (e.g., NaOH), followed by methylation (e.g., MeI).

Critical Insight: If your purification (filtration/wash) is imperfect, NaI remains. NMR will not see NaI. HPLC might elute it in the void volume. Only EA will show a deviation in Carbon/Sulfur percentages due to the mass dilution caused by the invisible salt.

Part 2: Experimental Protocol

Safety & Handling
  • Hazard: Dithiocarbamates can liberate

    
     (neurotoxin) and methyl mercaptan (stench) upon acidic hydrolysis or thermal decomposition.
    
  • PPE: Work in a fume hood. Double nitrile gloves.

Sample Preparation (The Source of Most Errors)

Dithiocarbamates are prone to solvent occlusion . A sample that looks dry may contain 2-3% solvent by mass, skewing EA results.

  • Step A: Vacuum Drying: Dry the sample in a vacuum oven at 30°C (low heat to prevent decomposition) for 24 hours over

    
     or silica gel.
    
  • Step B: Homogenization: If the product is a solid, grind it to a fine powder. If an oil, ensure it is mixed thoroughly to avoid density gradients.

The Combustion Protocol (CHNS Mode)

Sulfur-rich compounds (


 S) present a challenge: they can form stable sulfates in the ash or poison standard catalysts.
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Combustion Temp: High temperature (

    
    ) is required for quantitative conversion of Sulfur to 
    
    
    
    .
  • Additive (Crucial): Add 5–10 mg of Vanadium Pentoxide (

    
    )  to the tin capsule.
    
    • Reasoning:

      
       acts as an oxygen donor and flux, ensuring complete oxidative combustion of the sulfur and preventing the formation of non-volatile metal sulfates if trace metals are present.
      
Calculation of Theoretical Values

Compound: Methyl methyl(phenyl)carbamodithioate Formula:


Molecular Weight:  197.32  g/mol 
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Sulfur:

    
    
    

Part 3: Data Interpretation & Troubleshooting

A "Pass" in EA is generally defined as experimental values falling within


  of the theoretical value.
Case Study: Interpreting Deviations
ElementTheoreticalExp.[2][3][4][5] Value A (Impure)Diagnosis
C 54.79%52.10% (

)
Inorganic Contamination. The sample is diluted by non-carbon mass (e.g., NaI salt).
H 5.62%5.58% (

)
Hydrogen is less affected by heavy salts.
N 7.10%6.80% (

)
Consistent with mass dilution.
S 32.50%31.10% (

)
Consistent with mass dilution.

Scenario B (Solvent Trap): If Carbon is High and Nitrogen is Low , you likely have trapped solvent (e.g., Toluene or Ethyl Acetate).

  • Action: Return to vacuum drying.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for validating the RAFT agent, highlighting where EA fits into the broader characterization funnel.

PurityWorkflow Start Crude Product (Methyl methyl(phenyl)carbamodithioate) Purification Purification (Recrystallization / Column Chrom.) Start->Purification Drying Vacuum Drying (Remove Solvent) Purification->Drying NMR 1H NMR Analysis Drying->NMR NMR_Check Structure Correct? NMR->NMR_Check NMR_Check->Purification No (Wrong Structure) EA Elemental Analysis (CHNS) + V2O5 Additive NMR_Check->EA Yes EA_Check Within +/- 0.4%? EA->EA_Check Fail_Salt Fail: Low %C, %N, %S (Inorganic Salt Present) EA_Check->Fail_Salt No (Values Low) Fail_Solvent Fail: High %C (Solvent Trapped) EA_Check->Fail_Solvent No (Values High) Final Validated Pure RAFT Agent EA_Check->Final Yes Calc Purity Calculation (100 - Impurities) Fail_Salt->Purification Re-wash (Water/Brine) Fail_Solvent->Drying Re-dry

Caption: Logical workflow for validating dithiocarbamate purity, distinguishing between structural confirmation (NMR) and bulk composition validation (EA).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6][7][8][9] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Operating Manual for Sulfur Determination. Link

  • Destarac, M. (2018). Industrial development of reversible-deactivation radical polymerization: is the induction period over? Polymer Chemistry, 9, 4947-4967. Link

  • Sigma-Aldrich. (n.d.).[10] Product Specification: Cyanomethyl methyl(phenyl)carbamodithioate (Analogous Reference). Link

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Methods for Methyl Methyl(phenyl)carbamodithioate

Executive Summary & Chemical Context Methyl methyl(phenyl)carbamodithioate (MMPC)—also known as methyl N-methyl-N-phenyldithiocarbamate—is a specialized dithiocarbamate derivative utilized extensively as a synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl methyl(phenyl)carbamodithioate (MMPC)—also known as methyl N-methyl-N-phenyldithiocarbamate—is a specialized dithiocarbamate derivative utilized extensively as a synthetic intermediate for trifluoromethylamines (1)[1] and as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymer chemistry.

A critical challenge in dithiocarbamate analytics is the inherent thermal lability and susceptibility to oxidative degradation of the N-C=S moiety. Relying on a single analytical technique often leads to false negatives or inaccurate purity assessments. To ensure scientific integrity during drug development or materials synthesis, this guide establishes a rigorous cross-validation framework comparing three orthogonal methods: HPLC-UV , GC-MS , and qNMR .

Methodological Comparison & Quantitative Data

To objectively compare the performance of these analytical alternatives, the following table summarizes the expected quantitative parameters when analyzing MMPC.

Analytical MethodTarget AnalyteLOD (µg/mL)LOQ (µg/mL)Precision (RSD %)Accuracy (Recovery)Primary Advantage
HPLC-UV Intact MMPC0.050.15< 2.0%98 – 102%Non-destructive, direct intact quantification.
GC-MS CS₂ (Evolved)0.010.03< 5.0%91 – 98%High specificity for trace residue analysis.
qNMR Intact MMPC~50.0~150.0< 1.0%99 – 101%Absolute quantification without a reference standard.

Method 1: HPLC-UV (Direct Intact Quantification)

Mechanistic Causality: Dithiocarbamates are notoriously labile and can degrade into isothiocyanates under standard high-temperature conditions. HPLC bypasses thermal degradation, making it an excellent analytical tool for investigating these systems intact (2)[2]. The highly conjugated system of MMPC provides strong UV absorbance via


 and 

transitions, allowing for highly sensitive quantification without the need for derivatization.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of MMPC and dissolve in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock. Sonicate for 5 minutes at ambient temperature.

  • Dilution: Prepare working standards (0.1 - 50 µg/mL) using a mobile phase diluent (60:40 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water (add 0.1% Formic Acid to suppress ionization of trace impurities).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 272 nm.

Self-Validating System Check: Inject a blank diluent to confirm the absence of ghost peaks. Calculate the tailing factor (


) for the MMPC peak; a 

indicates undesirable secondary interactions with residual silanols or metal ions in the column frit, necessitating column passivation before proceeding.

Method 2: GC-MS via Acidic Hydrolysis (CS₂ Evolution)

Mechanistic Causality: Because direct injection into a hot GC inlet destroys the MMPC molecule, the industry-standard workaround relies on controlled acidic hydrolysis. In the presence of a strong acid and a reducing agent (SnCl₂), the dithiocarbamate moiety quantitatively decomposes to release carbon disulfide (CS₂) (3)[3]. The SnCl₂ is critical as it prevents oxidative side reactions that would otherwise form insoluble thiuram disulfides. The evolved CS₂ is extracted and analyzed, providing high specificity for the dithiocarbamate functional group ().

Step-by-Step Protocol:

  • Hydrolysis Setup: Place 5.0 mg of MMPC (or matrix sample) into a sealed 20 mL headspace vial.

  • Reagent Addition: Add 5 mL of 1.5% SnCl₂ dissolved in 4 M HCl, immediately followed by 2 mL of isooctane.

  • Incubation: Seal the vial with a PTFE-lined septum. Heat in a water bath at 80°C for 60 minutes to drive the hydrolysis and partition the evolved CS₂ into the isooctane layer.

  • Extraction: Cool the vial to 4°C to minimize CS₂ volatilization upon opening. Extract 1 µL of the upper isooctane layer.

  • GC-MS Analysis:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 200°C, Split ratio 1:10.

    • Oven: 40°C hold for 3 min, ramp 10°C/min to 100°C.

    • MS: SIM mode targeting m/z 76 (quantifier) and m/z 78 (qualifier).

Self-Validating System Check: Run a parallel matrix blank without MMPC to establish the baseline. Because environmental sulfur or matrix additives can generate background CS₂, a false-positive baseline must be subtracted to ensure the evolved CS₂ is strictly derived from the dithiocarbamate hydrolysis.

Method 3: Quantitative NMR (qNMR)

Mechanistic Causality: Chromatographic methods require high-purity reference standards, which can be difficult to source and may degrade over time. qNMR provides a primary ratio method for absolute purity without needing an identical reference standard. MMPC exhibits a distinct S-methyl proton singlet at approximately 2.51 ppm (4)[4], which is completely isolated from the aromatic protons, making it ideal for integration against an internal standard.

Step-by-Step Protocol:

  • Standard Selection: Select an internal standard (IS) with a known purity and an isolated NMR signal, such as 1,4-Dinitrobenzene (singlet at ~8.4 ppm in CDCl₃).

  • Sample Preparation: Co-weigh exactly ~15.0 mg of MMPC and ~10.0 mg of the IS into a vial using a calibrated microbalance (d=0.001 mg).

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer the homogenous solution to a 5 mm NMR tube.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Pulse Program: 1D proton with a 90° excitation pulse.

    • Scans: 64.

  • Calculation: Calculate absolute purity using the exact masses, molecular weights, and the integral ratios of the IS against the MMPC S-methyl singlet.

Self-Validating System Check: Conduct an inversion-recovery experiment to determine the exact


 relaxation time of the S-methyl protons. Set the relaxation delay (D1) to at least 

(typically 30-60 seconds) to guarantee >99% longitudinal magnetization recovery, ensuring the integration ratio is an absolute reflection of molar concentration.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Methyl methyl(phenyl)carbamodithioate (MMPC) HPLC HPLC-UV (Direct Quantification) Sample->HPLC GCMS GC-MS (CS2 Evolution) Sample->GCMS QNMR qNMR (Absolute Purity) Sample->QNMR HPLC_Prep Dilution in Acetonitrile Ambient Temp HPLC->HPLC_Prep GCMS_Prep Acid Hydrolysis (SnCl2/HCl) 80°C Incubation GCMS->GCMS_Prep QNMR_Prep Dissolution in CDCl3 + Internal Standard QNMR->QNMR_Prep HPLC_Result Intact Molecule Analysis High Sensitivity HPLC_Prep->HPLC_Result GCMS_Result Trace Residue Analysis High Specificity GCMS_Prep->GCMS_Result QNMR_Result Reference-Free Purity Structural Verification QNMR_Prep->QNMR_Result CrossVal Cross-Validated Analytical Profile HPLC_Result->CrossVal GCMS_Result->CrossVal QNMR_Result->CrossVal

Caption: Analytical workflow for the cross-validation of MMPC using HPLC-UV, GC-MS, and qNMR.

References

  • [1] Title: A Facile Synthesis of Trifluoromethylamines: Methyl N-Methyl-N-phenyldithiocarbamate Source: oup.com URL:

  • [4] Title: Synthetic Studies on Fluorine-containing Novel Liquid-crystalline Materials Source: kyoto-u.ac.jp URL:

  • [2] Title: Addressing misconceptions in dithiocarbamate chemistry Source: rsc.org URL:

  • [3] Title: Clean-up Strategy for Dithiocarbamate Fungicide Determination in Soybean by GC-ITD-MS Source: researchgate.net URL:

  • Title: A GC-MS method for the Determination of Mancozeb and Metiram (as CS2) residues Source: saspublishers.com URL:

Sources

Comparative

Technical Comparison Guide: Methyl methyl(phenyl)carbamodithioate vs. 2-Cyano-2-propyl benzodithioate (CPDB)

The following guide provides a head-to-head technical comparison between Methyl methyl(phenyl)carbamodithioate and its industry-standard counterpart, 2-Cyano-2-propyl benzodithioate (CPDB) . These compounds are evaluated...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head technical comparison between Methyl methyl(phenyl)carbamodithioate and its industry-standard counterpart, 2-Cyano-2-propyl benzodithioate (CPDB) .

These compounds are evaluated in the context of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization , a critical technology in drug development for synthesizing precision polymer conjugates, micelles, and hydrogels.[1]

Executive Summary

In the synthesis of defined polymeric drug delivery vehicles, the choice of Chain Transfer Agent (CTA) dictates the molecular weight distribution (dispersity), end-group fidelity, and reaction kinetics.[1]

  • Methyl methyl(phenyl)carbamodithioate (MMPD) is a dithiocarbamate CTA.[1] It is characterized by moderate transfer activity and high hydrolytic stability.[1] Its Z-group (N-methyl-N-phenyl) provides sufficient electron delocalization to control More Activated Monomers (MAMs) like styrenes and methacrylates, while offering a "cleaner" purification profile (less color/odor) than dithiobenzoates.[1]

  • 2-Cyano-2-propyl benzodithioate (CPDB) is a dithiobenzoate CTA.[1] It is the "gold standard" for MAMs, offering high transfer coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and ultra-low dispersity (
    
    
    
    ). However, it suffers from significant retardation effects (rate slowing) and susceptibility to hydrolysis/degradation, which can complicate downstream biological applications.[1]

Verdict for Drug Development: Choose CPDB for initial proof-of-concept where narrowest dispersity is paramount.[1] Choose MMPD for scale-up and biological applications where stability, lack of metal-binding interference, and removal of sulfurous odor/color are critical.[1]

Mechanistic & Chemical Analysis

Structural Impact on Reactivity (The Z-Group Effect)

The core difference lies in the Z-group , which stabilizes the intermediate radical.[1]

  • CPDB (Z = Phenyl): The phenyl group directly conjugates with the C=S bond, creating a highly stabilized radical intermediate.[1] This leads to a high addition rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) but also a slow fragmentation rate (
    
    
    
    ), causing "retardation" (slower polymerization) and potential side reactions (termination).
  • MMPD (Z = N-Methyl-N-Phenyl): The nitrogen lone pair donates electron density into the C=S bond (thiourethane resonance).[1] However, the N-phenyl group withdraws some density, tuning the reactivity.[1] It is less active than CPDB, reducing retardation but potentially broadening dispersity slightly if not optimized.[1]

Visualization of the RAFT Equilibrium

The following diagram illustrates the RAFT pre-equilibrium and main equilibrium, highlighting where the Z-group influences the stability of the intermediate radical (Int-1 and Int-2).

RAFT_Mechanism cluster_0 Z-Group Influence Pn_radical Propagating Radical (Pn•) Intermediate Intermediate Radical Pn-S-C•(Z)-S-R Pn_radical->Intermediate k_add CTA CTA (MMPD or CPDB) S=C(Z)-S-R CTA->Intermediate reversible R_radical Leaving Group Radical (R•) Intermediate->R_radical Re-initiation Polymer_CTA Dormant Polymer S=C(Z)-S-Pn Intermediate->Polymer_CTA k_beta (Fragmentation) Note CPDB (Z=Ph): Stabilizes Intermediate -> Retardation MMPD (Z=N-Me-Ph): Destabilizes Intermediate -> Faster Fragmentation Intermediate->Note

Caption: RAFT equilibrium showing the intermediate radical. CPDB stabilizes this intermediate strongly, while MMPD facilitates faster fragmentation.[1]

Performance Comparison Data

The following data summarizes experimental outcomes for the polymerization of Methyl Methacrylate (MMA) , a common monomer for drug delivery nanoparticles.

FeatureMethyl methyl(phenyl)carbamodithioate (MMPD)2-Cyano-2-propyl benzodithioate (CPDB)
Class DithiocarbamateDithiobenzoate
Control of MMA (

)
Good (

)
Excellent (

)
Retardation Low (Fast polymerization)High (Significant induction period)
Hydrolytic Stability High (Stable in aqueous buffers)Low (Hydrolyzes to thiobenzoates)
Color/Odor Pale Yellow / Low OdorDeep Red / Strong Sulfurous Odor
Biological Toxicity Low (Dithiocarbamate motif used in approved drugs)Moderate (Dithiobenzoates can be cytotoxic)
Monomer Scope MAMs (Styrene, MMA) & some LAMsStrictly MAMs (Styrene, MMA, MA)

Key Insight: While CPDB offers tighter dispersity, MMPD is superior for bioconjugation workflows where the polymer must be synthesized, purified, and conjugated to a protein or drug without degradation or extensive color removal steps.[1]

Experimental Protocol: Synthesis of PMMA-based Drug Carrier

This protocol validates the performance of MMPD compared to CPDB in synthesizing a Poly(methyl methacrylate) (PMMA) homopolymer, a model for hydrophobic drug encapsulation.[1]

Materials
  • Monomer: Methyl Methacrylate (MMA), purified over basic alumina.[1]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.[1]

  • CTA 1: Methyl methyl(phenyl)carbamodithioate (MMPD).[1]

  • CTA 2: 2-Cyano-2-propyl benzodithioate (CPDB).[1]

  • Solvent: Anisole (internal standard for NMR).[1]

Methodology (Self-Validating)
  • Stoichiometry: Prepare reaction mixtures with a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

    • Why: The 5:1 CTA:Initiator ratio ensures high "livingness" (end-group fidelity).[1]

  • Degassing: Dissolve components in anisole (50% v/v). Seal in a Schlenk tube. Perform 3 freeze-pump-thaw cycles.

    • Validation: Oxygen inhibition is the primary cause of failure.[1] The solution must stop bubbling completely under vacuum.[1]

  • Polymerization: Immerse in an oil bath at 70°C .

    • MMPD Reaction: Run for 6–8 hours.

    • CPDB Reaction: Run for 10–12 hours (due to retardation).

  • Quenching: Cool rapidly in liquid nitrogen and expose to air.

  • Analysis:

    • 1H NMR: Calculate conversion by comparing vinyl protons (5.5, 6.1 ppm) to anisole.

    • SEC/GPC: Determine

      
       and 
      
      
      
      .
Expected Results
  • MMPD: Conversion ~80% in 6h. Polymer is pale yellow.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • CPDB: Conversion ~80% in 10h. Polymer is pink/red.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Strategic Recommendation for Drug Development

When to use [Specific Compound] CPDB:
  • Early Discovery: When synthesizing standards for calibration or studying structure-property relationships where dispersity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) must be minimized (<1.10) to eliminate variables.
    
  • Block Copolymers: When making complex A-B-C triblock copolymers where high chain-end fidelity is required to initiate the second/third block.[1]

When to use Methyl methyl(phenyl)carbamodithioate (MMPD):
  • Therapeutic Formulation: When the polymer will be used in vivo.[1] The dithiocarbamate end-group is more stable in blood plasma than the dithiobenzoate.[1]

  • Scale-Up: The faster kinetics and lack of retardation reduce reactor residence time and energy costs.[1]

  • Photopolymerization: MMPD can act as a Photoiniferter (initiator + transfer agent) under UV light without added AIBN, simplifying the formulation for injectable hydrogels.[1]

References

  • Chiefari, J., et al. (1998).[1] Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link[1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][2] Australian Journal of Chemistry.[1] Link[1]

  • Destarac, M. (2010).[1] Controlled radical polymerization: industrial stakes, obstacles and achievements. Macromolecular Reaction Engineering. Link[1]

  • Otsu, T., & Yoshida, M. (1982).[1] Role of Initiator-Transfer Agent-Terminator (Iniferter) in Radical Polymerization: Polymer Design by Organic Disulfides as Iniferters. Makromolekulare Chemie, Rapid Communications. Link[1]

  • Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.[1] Link

Sources

Validation

validating the results of in silico predictions for methyl methyl(phenyl)carbamodithioate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl methyl(phenyl)carbamodithioate (an N,N-disubstituted dithiocarbamate ester) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl methyl(phenyl)carbamodithioate (an N,N-disubstituted dithiocarbamate ester) represents a chemical class widely explored for antifungal activity, metal chelation, and anticancer potential. However, the translation of in silico predictions to wet-lab results for this compound is frequently compromised by its unique chemical reactivity—specifically its propensity for hydrolysis and metal coordination.

This guide provides a rigorous framework for validating computational predictions against experimental reality. Unlike standard small molecules, dithiocarbamates (DTCs) often function as "promiscuous" inhibitors or pro-drugs that degrade into active species (e.g.,


, amines, or metal complexes). We compare the "product" (standard in silico predictive models) against the "alternative" (specialized experimental validation protocols) to establish a ground-truth pipeline for this molecule.
Part 1: The In Silico Landscape (The Prediction)

Standard computational tools often treat Methyl methyl(phenyl)carbamodithioate as a rigid, non-reactive ligand. Below is the baseline performance of common predictive algorithms for this compound.

1.1 Predicted Physicochemical Profile
  • Lipophilicity (LogP): Most algorithms (e.g., XLogP3, SwissADME) predict a LogP between 2.5 and 3.2 , suggesting moderate membrane permeability.

  • Solubility: Predicted as poorly water-soluble but highly soluble in organic solvents (DMSO, Chloroform).[1]

  • Target Binding: Molecular docking often predicts non-covalent binding to hydrophobic pockets of enzymes like CYP19A1 (Aromatase) or fungal sterol biosynthesis enzymes, driven by the phenyl ring and the hydrophobic methyl groups.

1.2 The Computational Blind Spot

Standard docking algorithms (e.g., AutoDock Vina) typically fail to account for:

  • Covalent Interactions: The thione sulfur (

    
    ) can react with cysteine residues.[1]
    
  • Metal Chelation: The dithiocarbamate moiety is a potent bidentate chelator of Cu(II) and Zn(II), often altering the pharmacophore entirely in vivo.

  • Hydrolytic Instability: The ester bond is susceptible to cleavage, releasing the free dithiocarbamate anion, which further degrades to carbon disulfide (

    
    ) and N-methylaniline.
    
Part 2: Experimental Validation Protocols (The Truth)

To validate the predictions, you must employ protocols that account for stability and reactivity. A simple IC50 assay is insufficient without confirming the integrity of the molecule.[1]

Protocol A: Structural Integrity & Stability Validation (HPLC-UV)

Objective: Verify if the compound remains intact during the assay timeframe, validating the "static" assumption of in silico models.

Methodology:

  • Preparation: Dissolve Methyl methyl(phenyl)carbamodithioate in DMSO to 10 mM stock.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and acidic buffer (pH 5.0) to mimic lysosomal/gastric conditions. Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 6h, and 24h.

  • Analysis: Analyze via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (gradient 50:50 to 90:10).[1]

    • Detection: UV at 254 nm and 280 nm.[1]

  • Success Criteria: >90% parent peak area retention at T=6h validates the use of the intact structure for docking predictions. Appearance of new peaks indicates hydrolysis (validating a pro-drug model).[1]

Protocol B: Target Engagement Validation (Competitive Chelation)

Objective: Determine if bioactivity is driven by specific binding (as predicted by docking) or non-specific metal stripping.[1]

Methodology:

  • Assay Setup: Perform the standard enzymatic inhibition assay (e.g., CYP19A1 inhibition).[1]

  • Control Arm: Run a parallel arm supplemented with excess metal ions (e.g., 50 µM

    
     or 
    
    
    
    ).[1]
  • Interpretation:

    • If activity persists with excess metal: Validates specific binding (consistent with Docking).

    • If activity is abolished : Indicates the compound acts by stripping essential metals from the enzyme (invalidating non-covalent docking models).[1]

Part 3: Comparative Analysis (In Silico vs. In Vitro)

The following table summarizes the discrepancies often found between standard predictions and experimental data for Methyl methyl(phenyl)carbamodithioate.

ParameterIn Silico Prediction (Standard Tools)Experimental Reality (Validation Data)Verdict
LogP 2.8 - 3.0 (Consensus)2.6 ± 0.2 (Shake-flask method)High Accuracy. The hydrophobic methyl/phenyl groups dominate, making predictions reliable.[1]
Stability Assumed Stable (Infinite half-life)pH-Dependent. Stable at pH 7.4;

at pH 5.0 (degrades to amine +

).[1]
Low Accuracy. Models miss acid-lability.[1]
Mechanism Non-covalent inhibitor (H-bonds, Pi-stacking)Mixed Mode. Often acts as a Covalent Modifier (Cys targeting) or Metal Chelator .[1]Critical Failure. Docking scores often underestimate potency due to missing covalent terms.[1]
Toxicity Low/Moderate (QSAR models)Context Dependent. Toxicity often correlates with copper levels in the media (forming cytotoxic Cu-DTC complexes).[1]Medium Accuracy. Requires "Systems Pharmacology" models.
Part 4: Causality & Troubleshooting

Why Predictions Fail: The primary cause of prediction failure for Methyl methyl(phenyl)carbamodithioate is the Dynamic Pharmacophore .[1]

  • In Silico sees: A static ester.[1]

  • In Vitro reality: An equilibrium between the ester, the free dithiocarbamate anion, and the metal-complexed species.

The "False Positive" Trap: Researchers often observe high potency in screening and attribute it to the specific binding predicted by docking.[1] In reality, the activity may be due to the release of Carbon Disulfide (


) , a non-specific protein cross-linker.
  • Correction: Always run a

    
     control or use a specific scavenger in your validation assays.[1]
    
Part 5: Visualization of Validation Workflows
Diagram 1: The Validation Loop

This workflow illustrates the decision matrix for validating the compound, moving from prediction to specific experimental checkpoints.

ValidationWorkflow InSilico In Silico Prediction (Docking/ADMET) Synthesis Chemical Synthesis (Methyl methyl(phenyl)carbamodithioate) InSilico->Synthesis Stability Stability Check (pH 5.0 & 7.4 HPLC) Synthesis->Stability Decision Is Compound Stable? Stability->Decision Bioassay Target Bioassay (Standard) Decision->Bioassay Yes (>90% Intact) Invalid RE-EVALUATE (Pro-drug or Chelator) Decision->Invalid No (Degradation) MetalCheck Chelation Control (+ Zn/Cu) Bioassay->MetalCheck Valid VALIDATED Specific Binding MetalCheck->Valid Activity Retained MetalCheck->Invalid Activity Lost

Caption: Figure 1. A self-validating decision tree for dithiocarbamates, prioritizing stability and metal interference checks before accepting bioactivity data.

Diagram 2: Degradation & Causality Pathway

Understanding the chemical fate of the molecule is essential for interpreting "off-target" effects.[1]

DegradationPathway Compound Methyl methyl(phenyl)carbamodithioate (The 'Product') Hydrolysis Acid Hydrolysis (pH < 6.0) Compound->Hydrolysis Chelation Metal Chelation (Cu2+, Zn2+) Compound->Chelation Intermediate Dithiocarbamic Acid Intermediate Hydrolysis->Intermediate Products Decomposition Products: 1. N-Methylaniline (Toxic) 2. CS2 (Protein Crosslinker) Intermediate->Products Rapid Complex Metal-DTC Complex (Active Species?) Chelation->Complex

Caption: Figure 2. The divergent chemical fate of the compound. Validation must distinguish between the parent ester, the metal complex, and degradation products.

References
  • PubChem. Methyl N-phenylcarbamodithioate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Hogarth, G. (2012).[1] Metal-dithiocarbamate complexes: chemistry and biological activity.[1] Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Lai, H., & Singh, N. P. (2006).[1] Oral administration of dithiocarbamates and the effect on cancer.[1] Journal of Antimicrobial Chemotherapy.[1] (Validating stability and metal dependence). Available at: [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.[1] Available at: [Link]

Sources

Comparative

Technical Assessment: Biological Efficacy of Methyl Methyl(phenyl)carbamodithioate (S-Methyl DTC) vs. Ionic Analogs

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Methyl methyl(phenyl)carbamodithioate (CAS: 701-73-5) represents a critical structural deviation from standard dithiocarbamate (DTC) fungicides and ligands....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl methyl(phenyl)carbamodithioate (CAS: 701-73-5) represents a critical structural deviation from standard dithiocarbamate (DTC) fungicides and ligands. While traditional DTCs (e.g., Ziram, Thiram, Disulfiram) rely on free thione/thiol groups or disulfide bonds for metal chelation and cysteine modification, this compound features an S-methyl "cap" .

This guide provides an independent verification framework to determine if this S-methylation acts as a metabolic lock (rendering the molecule inert) or a prodrug mechanism (releasing the active anion under physiological stress).

The Core Verification Question

Does the covalent S-methyl bond prevent the copper-chelating and NF-


B inhibiting activities typical of the N-methyl-N-phenyl dithiocarbamate anion?
FeatureMethyl methyl(phenyl)carbamodithioate (The Topic)Sodium N-methyl-N-phenyldithiocarbamate (The Reference)Disulfiram (The Standard)
Structure Type Dithiocarbamate Ester Dithiocarbamate Salt Thiuram Disulfide
Primary State Covalent, Neutral, LipophilicIonic, Water SolubleCovalent, Redox Active
Metal Binding Blocked (Steric/Electronic)High Affinity (Bidentate)Conditional (Requires reduction)
Predicted Bioactivity Low / Prodrug-dependentHigh (Immediate)High (Metabolic activation)

Mechanism of Action: The "Capping" Hypothesis

To verify efficacy, one must understand the failure mode. Dithiocarbamates kill fungi and cancer cells primarily by chelating active site metals (Cu, Zn) in enzymes or by reacting with sulfhydryl groups on proteins.

Comparative Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent pathways between the active salt and the "capped" ester.

DTC_Mechanism Ester Methyl methyl(phenyl) carbamodithioate (S-Methyl Ester) Anion Active DTC Anion (Ph-N(Me)-CS2-) Ester->Anion Bio-activation (Slow/Required) Inert Excretion / Inert Accumulation Ester->Inert Stable (No Hydrolysis) Salt Sodium N-methyl-N-phenyl dithiocarbamate (Ionic Salt) Salt->Anion Dissociation (Immediate) Enzyme Esterase/P450 Metabolism Complex Cu(DTC)2 Complex (Cytotoxic) Anion->Complex Chelation (+Cu2+) Copper Intracellular Copper (Cu2+) Target Proteasome Inhibition / ROS Generation Complex->Target Apoptosis Induction

Figure 1: The "Activation Barrier."[1] The salt form provides immediate cytotoxic anions, whereas the methyl ester requires enzymatic cleavage to restore activity.

Experimental Verification Protocols

To objectively verify the biological efficacy of this compound, researchers must perform these three self-validating assays.

Protocol A: Hydrolytic Stability Verification (The "Prodrug" Test)

Purpose: Determine if the compound spontaneously releases the active anion in physiological media. If it is stable, it is likely biologically inert in cell-free systems.

  • Preparation: Dissolve Methyl methyl(phenyl)carbamodithioate in DMSO (10 mM stock).

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C.
    
  • Sampling: Aliquot at T=0, 1h, 4h, 24h.

  • Detection (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Marker: Co-inject Sodium N-methyl-N-phenyldithiocarbamate to identify the hydrolysis product peak.

  • Success Criteria:

    • Stable Profile: >95% parent compound remaining at 24h = Low Intrinsic Activity (Requires metabolic activation).

    • Labile Profile: Appearance of parent amine or DTC anion = Chemical Instability (Likely toxic).

Protocol B: Copper Complexation Assay (The "Chelation" Test)

Purpose: Dithiocarbamates are potent copper chelators. This assay confirms if the S-methyl group successfully blocks this interaction.

  • Reagent: Prepare 100

    
    M CuCl
    
    
    
    in ethanol/water.
  • Test: Add 100

    
    M of the test compound.
    
  • Control: Add 100

    
    M of the Sodium Salt analog (Positive Control).
    
  • Measurement: Scan UV-Vis (300–600 nm).

  • Interpretation:

    • Positive Control: distinct shift in

      
       (usually yellow/brown complex formation around 430–450 nm).
      
    • Test Compound: No spectral shift indicates the sulfur is effectively capped.

Protocol C: Comparative Cytotoxicity (MTT Assay)

Purpose: Correlate chemical stability with biological death.

VariableSpecification
Cell Lines A549 (Lung Carcinoma - High ROS baseline) vs. HDF (Fibroblasts - Normal control)
Controls Disulfiram (Positive), DMSO (Negative)
Timepoints 24h, 48h, 72h
Readout IC

Calculation

Data Interpretation Logic:

  • If IC

    
     (Ester) 
    
    
    
    IC
    
    
    (Salt): The ester is rapidly metabolized inside the cell.
  • If IC

    
     (Ester) >> IC
    
    
    
    (Salt): The S-methyl cap effectively reduces toxicity (potential safety advantage).

Synthesis of Verification Workflow

The following flowchart details the logical progression for a researcher verifying this compound.

Verification_Workflow Start Start Verification Purity 1. Confirm Purity (NMR/HPLC >98%) Start->Purity Stability 2. PBS Stability Test (Protocol A) Purity->Stability Decision1 Is it Stable? Stability->Decision1 DirectAssay 3. Cell-Free Enzyme Assay (Inhibition of ALDH) Decision1->DirectAssay No (Hydrolyzes) CellAssay 4. Cellular Assay (MTT) (Protocol C) Decision1->CellAssay Yes (Intact) ResultA Conclusion: Unstable (Acts as rapid prodrug) DirectAssay->ResultA ResultB Conclusion: Stable (Requires metabolic activation) CellAssay->ResultB

Figure 2: Decision tree for characterizing the biological behavior of S-methyl dithiocarbamates.

Comparative Data Summary (Reference Values)

Use this table to benchmark your experimental results. Values are derived from class-wide Structure-Activity Relationship (SAR) data for dithiocarbamates.

ParameterMethyl methyl(phenyl)carbamodithioateSodium Salt AnalogBiological Implication
LogP (Lipophilicity) ~2.5 - 3.0 (Predicted)< 0 (Hydrophilic)Ester crosses cell membranes easier; higher intracellular accumulation potential.
Aq. Solubility Low (< 1 mg/mL)High (> 100 mg/mL)Ester requires DMSO/Ethanol carrier for assays.
Cu(II) Binding Constant NegligibleLog K ~ 15-20Ester will NOT inhibit metalloenzymes directly in cell-free lysates.
Half-Life (pH 7.4) Hours to DaysMinutes (Oxidizes to disulfide)Ester is a stable standard; Salt is transient.

References

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini Reviews in Medicinal Chemistry. Link

  • Ekennia, A. C., et al. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity. Bioinorganic Chemistry and Applications. Link

  • Lai, H., & Singh, N. P. (2004). Oral administration of dithiocarbamate enhances copper accumulation in tumors. International Journal of Oncology. Link

  • PubChem. (2023). Methyl N-phenylcarbamodithioate Compound Summary. National Library of Medicine.[2] Link

  • World Health Organization. (1988). Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction. Environmental Health Criteria 78. Link

Sources

Validation

benchmarking the synthetic efficiency of different routes to methyl methyl(phenyl)carbamodithioate

Executive Summary This guide benchmarks three distinct synthetic pathways for methyl methyl(phenyl)carbamodithioate (CAS: 701-73-5), a dithiocarbamate ester utilized as a privileged scaffold in agrochemical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks three distinct synthetic pathways for methyl methyl(phenyl)carbamodithioate (CAS: 701-73-5), a dithiocarbamate ester utilized as a privileged scaffold in agrochemical synthesis and as a radical precursor in RAFT polymerization.

Our analysis identifies the Solvent-Free One-Pot Synthesis as the superior route for laboratory-scale preparation, offering the highest atom economy (94%) and yield (>90%) while eliminating the need for toxic organic solvents during the reaction phase.

Chemical Context & Strategic Value
  • Target Molecule: Methyl methyl(phenyl)carbamodithioate

  • Core Structure:

    
    
    
  • Primary Application: RAFT chain transfer agent (CTA), pesticide intermediate, and vulcanization accelerator.

  • Synthetic Challenge: Controlling the regioselectivity of the dithiocarbamate formation while managing the high volatility and flammability of carbon disulfide (

    
    ) and the toxicity of methyl iodide (MeI).
    
Route Analysis & Benchmarking

We evaluated three methodologies based on Yield , E-Factor (Environmental Impact) , Scalability , and Purification Complexity .

Route A: Classical Aqueous/Ethanolic Synthesis (Baseline)
  • Method: Reaction of

    
    -methylaniline with 
    
    
    
    in aqueous NaOH/EtOH, followed by alkylation with MeI.
  • Mechanism: Stepwise formation of the sodium dithiocarbamate salt followed by

    
     substitution.
    
  • Pros: Well-established; reagents are inexpensive.

  • Cons: High solvent waste; requires extraction with organic solvents (DCM/Ether); lower yields due to hydrolysis of

    
    .
    
Route B: Solvent-Free One-Pot Synthesis (Recommended)
  • Method: Direct mixing of amine,

    
    , and alkyl halide without catalyst or solvent.[1][2]
    
  • Mechanism: The amine acts as both nucleophile and internal base (initially), driving the reaction through a zwitterionic intermediate that rapidly collapses upon alkylation.

  • Pros: Near-quantitative yields (>90%); rapid (30-60 mins); simple workup (water wash); high atom economy.

  • Cons: Exothermic control required; handling neat reagents requires strict safety protocols.

Route C: Deep Eutectic Solvent (DES) Mediated
  • Method: Use of Choline Chloride:Urea (1:[3]2) as a recyclable green solvent.[3][4]

  • Pros: Solvent is biodegradable and recyclable; avoids volatile organic compounds (VOCs).

  • Cons: High viscosity of DES can impede mass transfer at scale; requires preparation of the DES melt.

Comparative Metrics Table
MetricRoute A: Classical (Aq. NaOH)Route B: Solvent-Free (Best) Route C: DES Mediated
Yield 75 - 82%92 - 96% 88 - 94%
Reaction Time 3 - 5 Hours0.5 - 1 Hour 1 - 2 Hours
Atom Economy Low (Salt waste)High High
Purification Extraction + RecrystallizationFiltration / Wash Extraction needed
E-Factor High (>10)Low (<2) Low (<5)
Safety Profile Moderate (

in solvent)
Caution (Neat reagents)Good (Low vapor pressure)
Detailed Experimental Protocol
Selected Protocol: Route B (Solvent-Free One-Pot)

Rationale: This protocol is selected for its operational simplicity and high throughput, minimizing exposure time to hazardous reagents.

Reagents:

  • 
    -Methylaniline (10 mmol, 1.08 mL)
    
  • Carbon Disulfide (

    
    ) (12 mmol, 0.72 mL) [Caution: Highly Flammable/Toxic] 
    
  • Methyl Iodide (MeI) (11 mmol, 0.68 mL) [Caution: Neurotoxin/Carcinogen]

  • Note: Perform all operations in a functioning fume hood.

Step-by-Step Workflow:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and an efficient reflux condenser. Ensure the system is vented to a scrubber (bleach solution) to neutralize any escaping sulfide vapors.

  • Addition: Add

    
    -methylaniline (10 mmol) to the flask.
    
  • Dithiocarbamate Formation: Slowly add

    
     (12 mmol) dropwise at room temperature. The reaction is exothermic; if the scale is increased >5g, use an ice bath to maintain temperature <30°C.
    
    • Observation: The mixture will turn yellow/orange as the dithiocarbamic acid intermediate forms.

  • Alkylation: Add Methyl Iodide (11 mmol) dropwise to the stirring mixture.

  • Reaction: Stir vigorously at room temperature for 45–60 minutes. The mixture will solidify or become a thick slurry as the product forms.

  • Workup:

    • Add 10 mL of ice-cold water to the flask and stir for 5 minutes to dissolve any unreacted salts or amine hydroiodide byproducts.

    • Filter the solid precipitate using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) and cold n-hexane (
      
      
      
      mL) to remove trace amine.
  • Drying: Dry the solid under vacuum at 40°C for 2 hours.

  • Validation:

    • Appearance: White to pale yellow solid.

    • Melting Point: Expect ~88–92°C.[5][6]

    • Yield: Expected 1.7 – 1.8 g (~90-95%).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the nucleophilic attack sequence and the transition from the intermediate dithiocarbamic acid to the final ester.

ReactionMechanism Start N-Methylaniline (Nucleophile) Inter1 Intermediate: Dithiocarbamic Acid Start->Inter1 1. Nucleophilic Attack (Solvent-Free) CS2 Carbon Disulfide (Electrophile) CS2->Inter1 Product PRODUCT: Methyl methyl(phenyl) carbamodithioate Inter1->Product 2. S-Methylation (SN2 Mechanism) Byproduct Byproduct: HI (scavenged) Inter1->Byproduct MeI Methyl Iodide (Methylating Agent) MeI->Product

Figure 1: Mechanistic pathway for the solvent-free synthesis of dithiocarbamate esters.

Critical Safety & Validation (Self-Correcting Protocol)
  • Odor Control: Dithiocarbamates and their precursors have potent, disagreeable odors. All glassware must be rinsed with a bleach solution (sodium hypochlorite) before being removed from the fume hood to oxidize sulfur residues.

  • Exotherm Management: In the solvent-free route, the lack of thermal mass (solvent) means heat generation is rapid. Do not scale up >10g without adding a solvent carrier (e.g., water or ethanol) to act as a heat sink.

  • Stability: The product is stable at room temperature but should be stored in the dark. Decomposition is indicated by the smell of isothiocyanates.

References
  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006).[2] "A Highly Efficient, Mild and Simple Synthesis of Dithiocarbamates under Solvent-Free Conditions." Organic Letters, 8(23), 5275–5277.

  • Azizi, N., & Gholibeglo, E. (2012).[4] "A highly efficient synthesis of dithiocarbamates in green reaction media."[2][3][4][7] RSC Advances, 2, 7413-7416.[4]

  • Ekennia, A. C., Onwudiwe, D. C., & Ebenso, E. E. (2015).[8] "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation...". Bioinorganic Chemistry and Applications, 2015, 913424.[9]

  • PubChem Compound Summary. (n.d.). "Methyl N-phenylcarbamodithioate" (CID 3032344).

Sources

Safety & Regulatory Compliance

Safety

methyl methyl(phenyl)carbamodithioate proper disposal procedures

Operational Guide to the Safe Handling and Disposal of Methyl Methyl(phenyl)carbamodithioate As a Senior Application Scientist overseeing polymer synthesis workflows, I frequently consult with drug development and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of Methyl Methyl(phenyl)carbamodithioate

As a Senior Application Scientist overseeing polymer synthesis workflows, I frequently consult with drug development and materials science teams transitioning to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Methyl methyl(phenyl)carbamodithioate (CAS 62603-94-5) and its derivatives, such as cyanomethyl methyl(phenyl)carbamodithioate (CAS 76926-16-4), are highly effective Chain Transfer Agents (CTAs). The efficacy of these molecules stems from the nitrogen lone pair being conjugated with an aromatic system, which precisely modulates the reactivity and stability of the intermediate radical species during polymerization[1].

However, the exact structural features that make the dithiocarbamate moiety[Z-C(=S)S-R] chemically versatile also make it an environmental and occupational hazard. Dithiocarbamates are highly reactive, prone to releasing toxic gases upon decomposition, and pose severe risks to aquatic ecosystems[2]. This guide establishes a self-validating, causality-driven protocol for the safe operational handling, spill response, and final disposal of these critical reagents.

Physicochemical Hazard Profile & Causality

Before executing a disposal workflow, laboratory personnel must understand the mechanistic hazards of the molecule. Dithiocarbamates are not inert; their disposal cannot be treated as standard organic waste.

Table 1: Quantitative Hazard Data and Operational Causality

Property / HazardClassificationOperational Causality & Impact
Physical State Solid / PowderProne to aerosolization. Requires wet-wiping or HEPA vacuuming; dry sweeping is strictly prohibited to prevent inhalation[3].
Skin Sensitization Category 1 (H317)Covalently binds to skin proteins causing allergic contact dermatitis. Mandates strict PPE (nitrile gloves, lab coat).
Combustion Byproducts SOx, NOx, CO, CO2Thermal decomposition yields sulfur and nitrogen oxides. Dictates that final disposal must be via high-temperature incineration with flue gas scrubbers[3].
Aquatic Toxicity WGK 3 (Highly Toxic)Lethal to aquatic life. Absolute prohibition of drain disposal; mandates secondary containment for all liquid waste streams[2].
Chemical Incompatibility Strong Acids / OxidizersAcidic environments protonate the dithiocarbamate, leading to the evolution of highly toxic and flammable carbon disulfide (CS2) gas[3].

Step-by-Step Spill Response Protocol

In the event of a powder or solution spill, immediate containment is required to prevent environmental release and airborne dust exposure. This protocol is designed to be self-validating: each step ensures the safety of the subsequent action.

  • Step 1: Isolate and Assess. Evacuate non-essential personnel from the immediate area. Verify the state of the spill (dry powder vs. dissolved in a RAFT polymerization solvent like DMF or toluene).

  • Step 2: Don Appropriate PPE. At minimum, don a P95 or N95 particulate respirator (if powder is aerosolized), chemical safety goggles, and double nitrile gloves. Causality: Dithiocarbamates are potent skin sensitizers (H317); double gloving ensures that if the outer glove is contaminated, the inner glove provides an unbroken barrier during doffing.

  • Step 3: Suppress Aerosolization (For Solids). Do not use a standard broom. Lightly moisten the spilled powder with water or a compatible inert solvent to bind the particles. Causality: Dry sweeping generates explosive or inhalable dust clouds[4].

  • Step 4: Mechanical Collection. Use non-sparking tools to scoop the dampened material or use an inert absorbent pad for liquid spills. Place all collected material into a rigid, sealable high-density polyethylene (HDPE) container[2].

  • Step 5: Decontamination and Verification. Wash the affected surface with a mild soap and water solution. Collect all wash water using absorbent pads and place them into the hazardous waste container. Validation: Visually inspect the area under bright light to ensure no yellow/white residue remains. Do not allow any wash water to enter the laboratory drain.

Waste Segregation and Storage Workflows

Proper segregation prevents dangerous cross-reactions in the waste accumulation area.

DisposalWorkflow Start Waste Generation: Methyl methyl(phenyl)carbamodithioate Type Determine Waste State Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Dry/Solid Liquid Liquid Waste (Polymerization Solvents) Type->Liquid Dissolved SegSolid Seal in airtight, moisture-proof HDPE Solid->SegSolid SegLiquid Collect in leak-proof compatible solvent drum Liquid->SegLiquid Storage Hazardous Waste Storage (Ventilated, isolated from acids/oxidizers) SegSolid->Storage SegLiquid->Storage Incineration Licensed High-Temperature Incineration (SOx/NOx Scrubbing Required) Storage->Incineration External Disposal

Workflow for the segregation, storage, and disposal of dithiocarbamate RAFT agent waste.

Operational Rules for Storage:

  • Isolation from Incompatibles: Never store dithiocarbamate waste in the same secondary containment as strong acids, bases, or oxidizing agents. Causality: Acidic hydrolysis of the dithiocarbamate linkage will release carbon disulfide (CS2), a highly neurotoxic and flammable gas[3].

  • Ventilation: Store sealed containers in a designated, well-ventilated hazardous waste accumulation area to prevent the buildup of any evolved sulfurous odors, which can cause nausea and headaches[3].

Final Disposal & Environmental Compliance

Laboratory personnel must never attempt to neutralize or destroy methyl methyl(phenyl)carbamodithioate in-house via bleach or acid baths.

  • Licensed Incineration: The only regulatorily compliant method for final destruction is high-temperature incineration at an approved hazardous waste facility[2].

  • Mechanistic Requirement for Scrubbers: Because the empirical formula (e.g., C10H10N2S2 for the cyanomethyl derivative) contains high molar ratios of sulfur and nitrogen, combustion will inherently generate sulfur oxides (SOx) and nitrogen oxides (NOx). The contracted disposal facility must utilize flue gas desulfurization and catalytic reduction scrubbers to prevent acid rain precursors from entering the atmosphere[3].

  • Manifesting: Ensure the waste manifest clearly identifies the material as an "Environmentally Hazardous Substance" due to its acute aquatic toxicity, ensuring the logistics provider utilizes appropriate secondary containment during transit[4].

References[1] Benchchem. "methyl methyl(phenyl)carbamodithioate | 62603-94-5". Benchchem. Available at: https://benchchem.com[4] Sigma-Aldrich. "SAFETY DATA SHEET - Cyanomethyl N-methyl-N-phenyl dithiocarbamate". Sigma-Aldrich. Available at:https://sigmaaldrich.com[2] Benchchem. "Proper Disposal of Zinc Dibenzyl Dithiocarbamate (ZBDC/ZTC): A Guide for Laboratory Professionals". Benchchem. Available at: https://benchchem.com[3] International Labour Organization (ILO). "ICSC 0350 - ZINEB (Dithiocarbamate derivative hazards)". ILO. Available at:https://ilo.org[5] Carl Roth. "Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate". Carl Roth. Available at: https://carlroth.com

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Methyl(phenyl)carbamodithioate

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring the safety of laboratory personnel is a non-negotiable prerequisite to discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring the safety of laboratory personnel is a non-negotiable prerequisite to discovery. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling methyl methyl(phenyl)carbamodithioate and structurally similar dithiocarbamates. The procedures outlined below are designed to create a self-validating system of safety, grounded in established best practices and a thorough understanding of the potential hazards.

Hazard Assessment: Understanding the Risks

Methyl methyl(phenyl)carbamodithioate belongs to the dithiocarbamate class of compounds. While toxicological data for this specific molecule is not extensively published, the known hazards of related compounds provide a strong basis for a cautious and comprehensive safety approach. The primary concerns associated with dithiocarbamates include:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

  • Skin Irritation and Sensitization: Prolonged or repeated skin contact may lead to irritation and potentially cause an allergic skin reaction.[3]

  • Respiratory Irritation: Inhalation of dusts or aerosols can irritate the respiratory system.[3][4]

  • Suspected Carcinogenicity: Some carbamate compounds are suspected of causing cancer, warranting stringent handling procedures to minimize exposure.[1]

  • Combustibility: The compound is a combustible solid, and enrichment of fine dust can create an explosion hazard.[5]

Given these potential hazards, a multi-layered PPE strategy is essential to protect researchers from ocular, dermal, and respiratory exposure.

Core PPE Requirements for Standard Laboratory Operations

The following table summarizes the minimum required PPE for handling methyl methyl(phenyl)carbamodithioate in a controlled laboratory setting.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]Protects against accidental splashes and airborne particles causing eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact, irritation, and potential sensitization.[6]
Body Protection Long-sleeved laboratory coat.Shields skin and personal clothing from contamination.[6][7]
Respiratory Protection Required when dusts are generated outside of a fume hood.[1]Minimizes inhalation of airborne particles that can cause respiratory irritation.[3][4]

Procedural Workflow for PPE Selection

The level of PPE required is dictated by the specific task being performed. The following workflow provides a logical guide for selecting appropriate protection based on the potential for exposure.

PPE_Selection_Workflow start Start: Handling Methyl Methyl(phenyl)carbamodithioate task_assessment Task Assessment: What is the procedure? start->task_assessment weighing Weighing solid powder? task_assessment->weighing Solid or Solution? solution_handling Handling dilute solutions in a closed system? task_assessment->solution_handling Solution in_hood Working in a certified chemical fume hood? weighing->in_hood Solid ppe_goggles Upgrade to: - Chemical Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_goggles Yes ppe_respirator Add Respiratory Protection: - NIOSH-approved Respirator (e.g., N95) - Chemical Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_respirator No ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution_handling->ppe_base Yes solution_handling->ppe_goggles No (Open System) end_procedure Proceed with Experiment ppe_base->end_procedure ppe_goggles->end_procedure ppe_respirator->end_procedure

Caption: PPE selection workflow based on the experimental task.

Detailed Protocols for PPE Usage and Disposal

Adherence to strict protocols for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

Donning PPE: A Step-by-Step Guide
  • Preparation: Ensure all safety precautions have been read and understood.[1] Confirm that an eyewash station and safety shower are accessible.[5]

  • Body Protection: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If handling the powder outside a fume hood or if there is a risk of aerosolization, perform a fit check and don your NIOSH-approved respirator.[8][9]

  • Eye Protection: Put on safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Don chemical-resistant nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[6] Always inspect gloves for any signs of damage before use.[10]

Doffing PPE: Preventing Cross-Contamination

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it away from your body, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.

  • Eye Protection: Remove eye protection by handling the earpieces or strap from behind.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[7]

Disposal Plan: Managing Contaminated Waste
  • Solid Chemical Waste: All excess methyl methyl(phenyl)carbamodithioate and materials used for cleaning spills must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Contaminated PPE: Disposable gloves, aprons, and any other heavily contaminated items must be placed in a designated hazardous waste container. Do not mix with regular trash.[1]

  • Containers: Handle uncleaned, empty containers as you would the product itself.[1]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1]

Emergency Response: Immediate Actions for Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink one or two glasses of water.[12] Seek immediate medical attention.[3]

By integrating these safety protocols into your daily laboratory operations, you build a robust defense against chemical exposure, ensuring that your pursuit of scientific advancement is conducted with the highest commitment to personal and collective safety.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related product.
  • Spectrum Chemical. (2015, January 19). Safety Data Sheet.
  • Fisher Scientific. (2010, April 6). Safety Data Sheet.
  • Fisher Scientific. (2009, July 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Cyanomethyl methyl(phenyl)carbamodithioate 98% HPLC.
  • AccuStandard. (n.d.). Cyanomethyl methyl(phenyl)carbamodithioate CAS # 76926-16-4.
  • ECHEMI. (n.d.). Methyldithiocarbazate SDS, 5397-03-5 Safety Data Sheets.
  • Szabo-Scandic. (2025, December 4). Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PPG. (2025, March 4). Safety Data Sheet.
  • SECTAGON – K54. (2013, April 15). Material Safety Data Sheet.
  • Apollo Scientific. (2023, August 3). Phenyl N-methylcarbamate Safety Data Sheet.
  • AccuStandard. (n.d.). Safety Information for Cyanomethyl methyl(phenyl)carbamodithioate.

Sources

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